1-Bromo-4-tert-butylcyclohex-1-ene
Description
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Properties
IUPAC Name |
1-bromo-4-tert-butylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWFCRMSUIJAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466904 | |
| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23525-05-5 | |
| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene
Introduction: Strategic Importance of 1-Bromo-4-tert-butylcyclohex-1-ene
This compound is a valuable vinyl bromide intermediate in organic synthesis. The presence of the bulky tert-butyl group effectively "locks" the conformation of the cyclohexene ring, providing a rigid scaffold that can be exploited for stereoselective downstream functionalization. This makes it a key building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and advanced materials. The strategic placement of the bromine atom on the double bond allows for a variety of subsequent transformations, including cross-coupling reactions (e.g., Suzuki, Stille, Heck), lithium-halogen exchange to generate organolithium reagents, and additions to the double bond. This guide provides a comprehensive overview of a reliable and efficient two-step pathway for the synthesis of this important intermediate, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
The Synthetic Blueprint: A Two-Step Approach
The most logical and field-proven pathway to this compound involves a two-step sequence starting from the commercially available 4-tert-butylcyclohexanol. This strategy is predicated on the initial formation of an alkene precursor, followed by a highly selective allylic bromination.
Overall Synthesis Workflow:
Caption: Overall two-step synthesis pathway for this compound.
Part 1: Synthesis of the Alkene Intermediate: 4-tert-butylcyclohexene
The initial step involves the dehydration of 4-tert-butylcyclohexanol to form the corresponding alkene, 4-tert-butylcyclohexene. This is a classic acid-catalyzed elimination reaction.
Causality Behind Experimental Choices:
The choice of a strong, non-nucleophilic acid such as sulfuric acid or phosphoric acid is critical. The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate, which then loses a proton from an adjacent carbon to form the double bond. The bulky tert-butyl group directs the elimination to predominantly form the more stable Zaitsev product, 4-tert-butylcyclohexene. Distillation of the product as it forms is a key technique to drive the equilibrium towards the alkene, in accordance with Le Châtelier's principle, as the alkene has a lower boiling point than the starting alcohol.
Detailed Experimental Protocol: Dehydration of 4-tert-butylcyclohexanol
Materials:
-
4-tert-butylcyclohexanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a distillation head, add 4-tert-butylcyclohexanol.
-
Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture gently to initiate the dehydration. The product, 4-tert-butylcyclohexene, will begin to distill.
-
Collect the distillate, which will be a mixture of the alkene and water.
-
Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the resulting 4-tert-butylcyclohexene by simple distillation.
| Parameter | Value |
| Reactant | 4-tert-butylcyclohexanol |
| Reagent | Concentrated H₂SO₄ or H₃PO₄ |
| Reaction Type | Acid-catalyzed dehydration |
| Product | 4-tert-butylcyclohexene |
| Purification | Distillation |
Part 2: Allylic Bromination to Yield this compound
The second and final step is the selective bromination of 4-tert-butylcyclohexene at the allylic position to afford the target molecule. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, is the method of choice for this transformation.[1][2][3][4]
Expertise & Experience: The Rationale for Wohl-Ziegler Bromination
Direct bromination of an alkene with molecular bromine (Br₂) typically results in the electrophilic addition across the double bond, leading to a vicinal dibromide. To achieve selective substitution at the allylic position, a low and constant concentration of bromine radicals is required. N-bromosuccinimide is the ideal reagent for this purpose.[1] It serves as a source of bromine radicals through a free-radical chain mechanism, which is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][3] The low solubility of NBS in nonpolar solvents like carbon tetrachloride ensures that the concentration of molecular bromine in the reaction mixture remains minimal, thereby suppressing the competing electrophilic addition.[4]
Wohl-Ziegler Reaction Mechanism:
Caption: The radical chain mechanism of the Wohl-Ziegler allylic bromination.
Detailed Experimental Protocol: Allylic Bromination of 4-tert-butylcyclohexene
Materials:
-
4-tert-butylcyclohexene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄) (Note: Due to toxicity, alternative solvents like dichloromethane can be used, though CCl₄ is classic for this reaction)[4]
-
Ice bath
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylcyclohexene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Heat the mixture to a gentle reflux. The reaction can be initiated by shining a lamp on the flask if needed.
-
Continue refluxing until all the dense NBS is converted to the less dense succinimide, which will float on the surface of the solvent. This typically indicates the completion of the reaction.
-
Cool the reaction mixture in an ice bath and filter to remove the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
| Parameter | Value |
| Reactant | 4-tert-butylcyclohexene |
| Reagent | N-bromosuccinimide (NBS) |
| Initiator | AIBN or Benzoyl Peroxide |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Reaction Type | Wohl-Ziegler Bromination |
| Product | This compound |
| Purification | Vacuum Distillation or Column Chromatography |
Scientific Integrity & Logic: A Self-Validating System
The trustworthiness of this synthetic pathway lies in the ability to rigorously characterize the intermediate and final products, confirming their identity and purity at each stage.
Characterization of 4-tert-butylcyclohexene:
-
¹H NMR: The spectrum should show characteristic signals for the vinyl protons around 5.5-6.0 ppm, along with the aliphatic protons of the cyclohexane ring and a sharp singlet for the nine protons of the tert-butyl group around 0.8-1.0 ppm.
-
¹³C NMR: The spectrum will display signals for the two sp² hybridized carbons of the double bond in the region of 120-140 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can confirm the purity of the distilled alkene, while MS will show the molecular ion peak corresponding to its molecular weight.
Characterization of this compound:
-
¹H NMR: The most notable change from the starting alkene will be the disappearance of one of the vinyl proton signals and a downfield shift of the remaining vinyl proton, now adjacent to the bromine atom. The allylic protons will also show characteristic shifts. The tert-butyl singlet will remain a prominent feature.
-
¹³C NMR: The carbon bearing the bromine atom will be significantly deshielded and appear at a lower field compared to the alkene carbons in the starting material. The other sp² carbon will also show a shift.
-
Infrared (IR) Spectroscopy: The C=C stretching frequency in the IR spectrum will confirm the presence of the double bond.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M and M+2).
By employing these analytical techniques, the identity and purity of this compound can be unequivocally established, thus validating the success of the synthesis.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the dehydration of 4-tert-butylcyclohexanol followed by the Wohl-Ziegler allylic bromination of the resulting 4-tert-butylcyclohexene. This guide provides the foundational knowledge and detailed protocols necessary for the successful execution of this synthesis. The strategic choice of reagents and reaction conditions, particularly the use of N-bromosuccinimide to control the bromine concentration, is paramount for achieving high selectivity and yield. Rigorous analytical characterization at each stage ensures the integrity of the final product, making it suitable for its intended applications in advanced organic synthesis.
References
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.
- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Stoffe in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
-
Wohl–Ziegler reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved January 18, 2026, from [Link]
-
Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (2013, November 25). What is Allylic Bromination? Retrieved January 18, 2026, from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved January 18, 2026, from [Link]
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An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-4-tert-butylcyclohex-1-ene
Abstract
This technical guide provides a comprehensive analysis of 1-Bromo-4-tert-butylcyclohex-1-ene, a versatile vinyl bromide building block in modern organic synthesis. The presence of a sterically demanding tert-butyl group introduces profound conformational constraints that are fundamental to understanding the reactivity of this molecular scaffold. This document begins by establishing the foundational principles of conformational analysis derived from the well-studied saturated analog, 1-bromo-4-tert-butylcyclohexane, as this knowledge is critical for predicting and controlling reaction outcomes. We then detail the physicochemical properties, potential synthetic routes, and the rich reactivity profile of the target vinyl bromide, with a focus on its application in palladium-catalyzed cross-coupling reactions and organometallic transformations. Predicted spectroscopic data, safety protocols, and detailed experimental methodologies are provided to support researchers, scientists, and drug development professionals in leveraging this reagent for complex molecular design.
Introduction
This compound (CAS No. 23525-05-5) is a substituted cyclohexene derivative of significant interest to the synthetic chemistry community. Its structure is characterized by two key functional groups: a vinyl bromide, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and a tert-butyl group at the C4 position. This bulky aliphatic group acts as a "conformational lock," providing a high degree of stereochemical control and influencing the reactivity of the entire cyclohexene ring system.
The strategic placement of these groups makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The vinyl bromide moiety is a prime substrate for a host of powerful transformations, including Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, enabling the construction of intricate molecular architectures. Understanding the interplay between the electronic properties of the vinyl bromide and the steric influence of the tert-butyl group is paramount for its effective utilization.
Foundational Principles: Conformational Analysis of the 4-tert-Butylcyclohexyl System
To fully grasp the chemical behavior of this compound, it is instructive to first examine the conformational properties of its saturated parent system, 1-bromo-4-tert-butylcyclohexane. The immense steric demand of the tert-butyl group (A-value ≈ 5 kcal/mol) overwhelmingly favors its occupation of the equatorial position in a cyclohexane chair conformation to minimize destabilizing 1,3-diaxial interactions. This effectively "locks" the conformation of the ring.
This conformational rigidity has profound consequences for the relative positioning of other substituents. In the case of the cis and trans isomers of 1-bromo-4-tert-butylcyclohexane, this principle dictates the orientation of the bromine atom, which in turn governs their reactivity, particularly in elimination reactions.[1]
-
cis-1-Bromo-4-tert-butylcyclohexane : With the tert-butyl group in the equatorial position, the cis relationship forces the bromine atom into an axial position.
-
trans-1-Bromo-4-tert-butylcyclohexane : To accommodate the equatorial tert-butyl group, the trans bromine atom must also occupy an equatorial position.
This distinction is the cornerstone of one of the most classic demonstrations of stereoelectronic effects in organic chemistry and is crucial for any scientist working with this chemical family.[1]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. This data is essential for reaction planning, purification, and safe handling.
| Property | Value | Reference |
| CAS Number | 23525-05-5 | [2] |
| Molecular Formula | C₁₀H₁₇Br | [2][3] |
| Molecular Weight | 217.15 g/mol | [3] |
| Appearance | Not specified (typically a liquid) | |
| Boiling Point | 130 °C @ 1 Torr | [4] |
| Predicted Density | 1.217 ± 0.06 g/cm³ | [4] |
| Storage | Store at 2-8°C, away from light and oxidizing agents. | [4] |
Synthesis and Mechanistic Insights
While specific high-yield preparations for this compound are not extensively detailed in readily available literature, a logical approach involves the selective bromination of the parent alkene, 4-tert-butylcyclohexene. Reagents such as N-Bromosuccinimide (NBS) under radical initiation could favor allylic bromination, which might then rearrange or be treated to yield the thermodynamically stable vinyl bromide. Alternatively, electrophilic addition of bromine followed by controlled elimination could provide another route.[5][6]
Field-Proven Insight: The E2 Elimination of Saturated Precursors
The most thoroughly documented reaction within this chemical family is the base-induced E2 elimination of cis- and trans-1-bromo-4-tert-butylcyclohexane to yield 4-tert-butylcyclohexene.[7][8] The dramatic difference in reaction rates between the two isomers serves as an authoritative lesson in stereoelectronic requirements.
The E2 mechanism requires an anti-periplanar (180° dihedral angle) arrangement between the proton to be abstracted and the leaving group.
-
The cis-isomer , with its axial bromine, has two adjacent axial protons that are perfectly positioned for anti-periplanar elimination. This ideal geometry allows the reaction to proceed rapidly with a strong base.[1]
-
The trans-isomer , with its equatorial bromine, has no anti-periplanar protons. For elimination to occur, the ring would have to flip to a highly disfavored conformation with an axial tert-butyl group. This high energy barrier makes the E2 reaction extremely slow.[1]
Protocol: E2 Elimination of cis-1-Bromo-4-tert-butylcyclohexane
This protocol describes a representative procedure for the rapid elimination reaction to form 4-tert-butylcyclohexene.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium tert-butoxide (1.2 equivalents) and anhydrous tert-butanol as the solvent.
-
Addition of Substrate: While stirring the solution, add cis-1-bromo-4-tert-butylcyclohexane (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 83°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a short timeframe (e.g., 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure 4-tert-butylcyclohexene.
Reactivity Profile of the Vinyl Bromide Moiety
The vinyl bromide functional group in this compound is a gateway to a wide array of synthetic transformations, making it a highly valuable building block.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. The vinyl bromide is an excellent substrate for these transformations.
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base yields a substituted alkene. This is a robust and widely used method for constructing biaryl or vinyl-aryl structures.[9][10][11]
-
Heck Reaction: Coupling with an alkene, typically in the presence of a palladium catalyst and a base, forms a new, more substituted alkene. This reaction is highly effective for synthesizing conjugated dienes.[12][13][14][15]
Formation of Organometallic Reagents
The carbon-bromine bond can be converted into a carbon-metal bond, transforming the electrophilic carbon into a potent nucleophile.
-
Grignard Reagent Formation: Reaction with magnesium metal in an etheral solvent (like THF or diethyl ether) can form the corresponding Grignard reagent, vinylmagnesium bromide.[4][16][17][18] This reagent is a strong nucleophile and base, readily reacting with electrophiles such as aldehydes, ketones, and carbon dioxide.[17]
-
Organolithium Formation: Transmetalation with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures can generate the vinyllithium species, another powerful nucleophile.
Spectroscopic Characterization (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Vinylic Proton (at C2): ~6.0-6.5 ppm (triplet, J ≈ 4-5 Hz).- Allylic Proton (at C4): ~2.2-2.6 ppm (multiplet).- Methylene Protons (C3, C5, C6): ~1.5-2.2 ppm (complex multiplets).- tert-Butyl Protons: ~0.9 ppm (singlet, 9H). |
| ¹³C NMR | - C1 (C-Br): ~125-135 ppm.- C2 (=CH): ~120-130 ppm.- sp³ Ring Carbons: ~25-45 ppm.- tert-Butyl Quaternary C: ~32 ppm.- tert-Butyl Methyl C's: ~27 ppm. |
| IR Spectroscopy | - C=C Stretch: ~1640-1660 cm⁻¹ (weak to medium).- C-H Stretch (sp²): ~3020-3050 cm⁻¹.- C-Br Stretch: ~550-650 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.- Major Fragmentation: Loss of Br (m/z 137), and loss of the tert-butyl group (M-57). |
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight. Refrigeration (2-8°C) is recommended for long-term stability.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste.
References
-
Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). The Journal of Organic Chemistry. [Link][14]
-
vinyl bromide - Organic Syntheses Procedure. Organic Syntheses. [Link][4]
-
Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link][15]
-
Grignard reagent formation from vinyl bromide. Chemistry Stack Exchange. [Link][21]
-
E2 Reaction: Formation of cyclohexene from bromocyclohexane. Linfield College. [Link][7]
-
Conversion of bromocyclohexane to cyclohexene. Pearson. [Link][8]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link][17]
-
The reaction of bromine with cyclohexene in carbon tetrachloride. Sci-Hub. [Link][6]
-
Major product of the reaction between 1‐methylcyclohex‐1‐ene and BrCl. Chemistry Stack Exchange. [Link][22]
-
cis-1-BROMO-4-tert-BUTYLCYCLOHEXANE. SpectraBase. [Link][19]
-
trans-1-BROMO-4-tert-BUTYLCYCLOHEXANE. SpectraBase. [Link][20]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link][10]
-
1-Bromo-4-tert-butylcyclohexane | C10H19Br. PubChem. [Link]
-
Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. [Link][11]
-
Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Chemistry Stack Exchange. [Link][1]
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1-Bromo-4-tert-butylcyclohex-1-ene molecular structure and conformation
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of 1-bromo-4-tert-butylcyclohex-1-ene, a substituted cyclohexene derivative of significant interest in stereochemical and mechanistic studies. We delve into its molecular structure, conformational isomerism, and the nuanced interplay of steric and electronic effects that dictate its preferred spatial arrangements. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the stereochemical behavior of substituted cyclohexanes and their derivatives.
Introduction: The Significance of Substituted Cyclohexenes
Substituted cyclohexene rings are prevalent scaffolds in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. Their conformational flexibility, governed by the interplay of various substituents, directly influences their chemical reactivity and biological activity. The 4-tert-butyl group serves as a crucial "anchoring" group in conformational analysis, effectively locking the ring into a preferred conformation due to its large steric bulk. The introduction of a bromine atom at the C1 position introduces both steric and electronic perturbations, making this compound an excellent model system for studying the intricate balance of these forces in a cyclic olefin.
Molecular Structure and Key Features
The fundamental structure of this compound consists of a six-membered carbon ring containing one double bond (ene) between C1 and C2. A bromine atom is attached to C1, and a bulky tert-butyl group is attached to C4.
Key Structural Characteristics:
-
Cyclohexene Ring: The presence of the C1=C2 double bond flattens this portion of the ring. The atoms C1, C2, C3, and C6 are nearly coplanar.
-
sp2 Hybridization: Carbons C1 and C2 are sp2 hybridized, resulting in trigonal planar geometry around these centers.
-
sp3 Hybridization: Carbons C3, C4, C5, and C6 are sp3 hybridized, allowing for the puckering of this part of the ring.
-
Substituents:
-
1-Bromo Group: An electron-withdrawing and sterically demanding halogen atom.
-
4-tert-Butyl Group: A sterically bulky, non-polar alkyl group that strongly influences the ring's conformation.
-
Conformational Analysis: The Dominance of the Half-Chair
Unlike cyclohexane, which primarily exists in chair conformations, the double bond in cyclohexene forces the ring into a "half-chair" conformation as its lowest energy state. In this compound, the large steric demand of the tert-butyl group at C4 overwhelmingly favors a conformation where it occupies an equatorial position to minimize steric strain.
This leads to two possible half-chair conformers, distinguished by the orientation of the bromine atom at C1.
The Role of the tert-Butyl Group: A Conformational Anchor
The tert-butyl group is exceptionally bulky. In a cyclohexane system, the energy penalty for placing a tert-butyl group in an axial position is significant, estimated to be around 5.4 kcal/mol. This high energy barrier is due to severe 1,3-diaxial interactions with the axial hydrogens on the same face of the ring.[1][2][3] Consequently, the tert-butyl group in 4-substituted cyclohexanes and their derivatives effectively "locks" the ring in a conformation where it occupies the equatorial position.[1][2][3]
Allylic Strain and the Orientation of the Bromo Substituent
With the tert-butyl group fixed in the equatorial position, the conformational preference of the bromine atom at the allylic C1 position becomes the primary determinant of the overall molecular conformation. This is governed by a phenomenon known as allylic strain (A(1,3) strain). Allylic strain arises from the steric interaction between a substituent on one end of a double bond and a substituent on the adjacent sp3-hybridized carbon.[4][5]
In the half-chair conformation of this compound, the bromine atom at C1 can be considered either "pseudo-axial" or "pseudo-equatorial".
-
Pseudo-axial Bromine: In this conformation, the C-Br bond is oriented more perpendicular to the plane of the double bond. This leads to a significant steric clash between the bromine atom and the axial hydrogen at C6. This interaction is a classic example of A(1,3) strain.[4][5]
-
Pseudo-equatorial Bromine: When the C-Br bond is oriented more parallel to the plane of the double bond, the steric interaction with the C6 hydrogen is minimized.
Therefore, the conformer with the pseudo-equatorial bromine is significantly more stable.
Visualization of Conformational Isomers
Caption: Conformational equilibrium of this compound.
Spectroscopic Evidence for Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of substituted cyclohexenes.
-
¹H NMR Spectroscopy: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them. In the preferred half-chair conformation with a pseudo-equatorial bromine, the dihedral angles between the vinyl proton at C2 and the allylic protons at C3, and between the protons on C4, C5, and C6 will be characteristic of this specific geometry. The chemical shift of the vinyl proton at C2 will also be influenced by the electronegativity and orientation of the bromine atom.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the ring are also sensitive to the conformation. The steric compression experienced by the axial C6 hydrogen in the less stable conformer would lead to a shielding (upfield shift) of the C6 carbon, a phenomenon known as the gamma-gauche effect. The predominance of the conformer with the pseudo-equatorial bromine would result in a ¹³C NMR spectrum that reflects this lower-energy state.
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds from 4-tert-butylcyclohexanone. A common synthetic route involves the following key steps:
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Allylic Bromination of 4-tert-butylcyclohexene
This protocol describes the synthesis of this compound from 4-tert-butylcyclohexene using N-bromosuccinimide (NBS) as the bromine source.
Materials:
-
4-tert-butylcyclohexene
-
N-bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Diethyl ether or dichloromethane for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylcyclohexene (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or BPO.
-
Initiation and Reaction: Heat the mixture to reflux using a heating mantle. The reaction can be initiated by shining a sunlamp or a UV lamp on the flask. Monitor the progress of the reaction by TLC or GC. The reaction is typically complete when all the solid NBS has been converted to succinimide, which will float on top of the CCl₄.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with saturated NaHCO₃ solution to neutralize any acidic byproducts.
-
Wash with water and then with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Self-Validation:
-
TLC/GC Monitoring: The disappearance of the starting material and the appearance of a new product spot/peak confirms the progress of the reaction.
-
Spectroscopic Analysis: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the structure of this compound.
Summary of Key Molecular and Conformational Data
| Parameter | Value/Description | Rationale |
| Molecular Formula | C₁₀H₁₇Br | [6][7] |
| Molecular Weight | 217.15 g/mol | [6][7] |
| Most Stable Conformation | Half-Chair | The C=C double bond flattens part of the ring. |
| tert-Butyl Group Orientation | Equatorial | Minimizes 1,3-diaxial interactions.[1][2][3] |
| Bromo Group Orientation | Pseudo-equatorial | Minimizes A(1,3) allylic strain with the C6 axial hydrogen.[4][5] |
Conclusion
The molecular structure and conformational behavior of this compound are dictated by a delicate balance of steric and electronic factors. The bulky tert-butyl group acts as a conformational lock, forcing the cyclohexene ring into a half-chair conformation with the tert-butyl group in an equatorial position. The preferred orientation of the bromine substituent is governed by allylic strain, favoring a pseudo-equatorial position to minimize steric repulsion. A thorough understanding of these principles is essential for predicting the reactivity and designing stereoselective syntheses involving this and related substituted cyclohexene systems.
References
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Hoffmann, R. W. (2008). Allylic 1,3-strain as a controlling factor in stereoselective transformations. Chemical Society Reviews, 37(6), 1118-1127. [Link]
-
Pearson. (2024, March 22). cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane. Retrieved from [Link]
-
Sarpong, R., & Toste, F. D. (2007). Use of Allylic Strain To Enforce Stereochemistry. Direct Syntheses of 7,8-Dihydroxycalamenene and Mansonone C. Organic Letters, 9(23), 4737–4740. [Link]
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An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene from 4-tert-butylcyclohexanone
This guide provides a comprehensive overview of the synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene, a valuable intermediate in organic synthesis. The document delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and addresses critical safety considerations. This resource is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this specific transformation.
Introduction: Strategic Importance of Vinyl Bromides
Vinyl halides, particularly vinyl bromides, are versatile building blocks in organic chemistry. Their utility stems from their ability to participate in a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound from 4-tert-butylcyclohexanone is a classic example of converting a readily available ketone into a functionalized alkene, opening avenues for further molecular elaboration. The bulky tert-butyl group in the 4-position serves as a conformational lock, simplifying stereochemical outcomes and making this a model system for studying reaction mechanisms on cyclohexane rings.[1][2][3]
Reaction Mechanism: From Ketone to Vinyl Bromide
The conversion of 4-tert-butylcyclohexanone to this compound is not a direct, single-step process. It typically proceeds through the formation of an enol or enolate intermediate, which then reacts with a bromine source.[4][5][6][7][8] While various brominating agents can be employed, phosphorus tribromide (PBr₃) offers a common route, though the direct reaction to form the vinyl bromide can be complex. A more controlled and widely applicable approach involves the formation of an α-bromoketone followed by an elimination reaction.
Step 1: Enolization or Enolate Formation
The initial and crucial step is the formation of the enol or enolate of 4-tert-butylcyclohexanone. This can be achieved under either acidic or basic conditions.
-
Acid-Catalyzed Enolization: In the presence of an acid catalyst, the carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (like the solvent) can then abstract an α-proton to form the enol.[5][6] The double bond of the enol is nucleophilic and will react with electrophiles.[5][6]
-
Base-Mediated Enolate Formation: A strong base can directly deprotonate the α-carbon to form an enolate. The choice of base is critical to control the regioselectivity of enolate formation if the ketone is unsymmetrical. For 4-tert-butylcyclohexanone, both α-positions are equivalent.
Step 2: α-Bromination
The enol or enolate then reacts with a bromine source. Molecular bromine (Br₂) is a common electrophile for this purpose. The nucleophilic α-carbon of the enol or enolate attacks the bromine, leading to the formation of an α-bromoketone.[5][8]
Step 3: Elimination to Form the Vinyl Bromide
The final step is the elimination of HBr from the α-bromoketone to yield the desired vinyl bromide. This is typically promoted by a base. The base abstracts the proton on the carbon adjacent to the bromine, and the bromide ion is expelled, forming the double bond.
A more direct, albeit potentially lower-yielding, method involves the reaction of the ketone with phosphorus tribromide. PBr₃ can act as both a Lewis acid to promote enolization and as a source of bromide.
Below is a diagram illustrating the generalized pathway from a ketone to a vinyl bromide via an α-bromoketone intermediate.
Caption: Generalized reaction pathway for the formation of a vinyl bromide from a ketone.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity |
| 4-tert-butylcyclohexanone | 154.25 | - | 10.0 g |
| Phosphorus Tribromide (PBr₃) | 270.69 | 2.852 | 5.0 mL |
| Diethyl ether (anhydrous) | 74.12 | 0.713 | 100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL |
| Saturated Sodium Chloride (brine) solution | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g |
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with calcium chloride) is charged with 4-tert-butylcyclohexanone (10.0 g) and anhydrous diethyl ether (50 mL). The flask is cooled in an ice bath.
-
Addition of PBr₃: Phosphorus tribromide (5.0 mL) is added dropwise to the stirred solution over a period of 30 minutes. Caution: PBr₃ is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.[9][10][11][12]
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then gently refluxed for 2 hours.
-
Workup: The reaction mixture is cooled to room temperature and then poured slowly into a beaker containing crushed ice (approximately 100 g). The mixture is stirred until all the ice has melted.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
The overall experimental workflow is summarized in the following diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations: Handling Phosphorus Tribromide
Phosphorus tribromide (PBr₃) is a highly corrosive and toxic substance that requires careful handling.
-
Corrosivity: It causes severe skin burns and eye damage.[9][10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactivity with Water: PBr₃ reacts violently with water, releasing toxic and corrosive hydrogen bromide (HBr) gas.[9][10] All glassware must be scrupulously dried, and the reaction should be conducted under anhydrous conditions.
-
Inhalation Hazard: The vapors of PBr₃ and HBr are irritating to the respiratory system.[9][10] All manipulations must be performed in a well-ventilated chemical fume hood.
-
Spill and Disposal: In case of a spill, do not use water. Absorb the spill with an inert material like sand or vermiculite and dispose of it as hazardous waste.[10][11]
Characterization
The final product, this compound, can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic vinyl proton signal and the correct number and integration of signals for the tert-butyl and cyclohexene ring protons.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a C=C stretching frequency characteristic of a tetrasubstituted alkene and the absence of the C=O stretch from the starting ketone.
-
Mass Spectrometry (MS): MS will show the molecular ion peak corresponding to the molecular weight of the product (217.15 g/mol for C₁₀H₁₇Br) and the characteristic isotopic pattern for a bromine-containing compound.[13]
Conclusion
The synthesis of this compound from 4-tert-butylcyclohexanone is a fundamental transformation in organic synthesis that provides a gateway to a variety of more complex molecules. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety procedures are paramount for a successful and safe synthesis. The insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently perform this reaction and utilize its product in their synthetic endeavors.
References
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Reactions of Enolate Ions and Enols. (n.d.). Retrieved from [Link]
-
An Introduction to Enols & Enolates - Making Molecules. (2024, February 26). Retrieved from [Link]
-
CH 18: ENOLATES:NOTES. (n.d.). Retrieved from [Link]
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Bromination of enols and enolates - YouTube. (2020, December 31). Retrieved from [Link]
-
9.1: Reactions of Enols and Enolates - Chemistry LibreTexts. (2021, October 31). Retrieved from [Link]
-
PHOSPHOROUS TRIBROMIDE - Sdfine. (n.d.). Retrieved from [Link]
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Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W - NJ.gov. (n.d.). Retrieved from [Link]
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Safety Data Sheet: phosphorus tribromide - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
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A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Vinyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Highly stereoselective access to an (E)-vinyl bromide from an aryl ketone leads to short syntheses of (Z)-tamoxifen and important substituted derivatives | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Coupling Reaction of Vinyl Halides with Ketones or Aldehydes Mediated by Samarium Diiodide. (n.d.). Retrieved from [Link]
-
Alkenyl halide synthesis by olefination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling-Redox Isomerization Mediated by Formate - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. (n.d.). Retrieved from [Link]
-
Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling–Redox Isomerization Mediated by Formate | Journal of the American Chemical Society. (2019, April 18). Retrieved from [Link]
-
How to synthesize 4-tert-butylcyclohexanone - Quora. (2021, May 18). Retrieved from [Link]
-
Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed. (n.d.). Retrieved from [Link]
-
cis-4-tert-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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trans-4-t-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHE - CDN. (2012, May 6). Retrieved from [Link]
-
One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation - Frontiers. (2021, April 22). Retrieved from [Link]
-
cis-1-BROMO-4-tert-BUTYLCYCLOHEXANE - SpectraBase. (n.d.). Retrieved from [Link]
-
trans-1-BROMO-4-tert-BUTYLCYCLOHEXANE - SpectraBase. (n.d.). Retrieved from [Link]
-
(R-1,T-4)-1-Bromo-1-(bromoethyl)-4-tert.-butylcyclohexane - Optional[13C NMR]. (n.d.). Retrieved from [Link]
-
Stereoselective Reduction of 4-tert-butylcyclohexanone - YouTube. (2020, April 3). Retrieved from [Link]
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Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone - The Catalyst. (n.d.). Retrieved from [Link]
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4-Tert-Butylcyclohexanone Lab Report - 1799 Words | 123 Help Me. (n.d.). Retrieved from [Link]
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Non racemization reaction when PBr3 reaction with benzyllic secondary alcohol - Reddit. (2025, April 29). Retrieved from [Link]
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Physical properties of 1-Bromo-4-tert-butylcyclohex-1-ene
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-tert-butylcyclohex-1-ene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No. 23525-05-5). As a substituted vinyl bromide within a conformationally significant cyclohexene framework, this compound serves as a valuable intermediate in organic synthesis. The presence of the bulky tert-butyl group often acts as a conformational lock, providing stereochemical control in subsequent reactions, a critical aspect in the synthesis of complex molecules and active pharmaceutical ingredients. This guide synthesizes available data on its core physical properties, computational descriptors, and safe handling protocols, grounded in authoritative sources to ensure scientific integrity for research and development applications.
Core Physicochemical Properties
This compound is a halogenated cycloalkene whose physical characteristics are crucial for its application in synthetic chemistry, dictating reaction conditions, purification methods, and storage requirements.
Structural and Molecular Data
The fundamental identifiers and molecular properties of the compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23525-05-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₇Br | [1][2][3][4] |
| Molecular Weight | 217.15 g/mol | [2][4][5][7] |
| Canonical SMILES | CC(C)(C)C1CCC(=CC1)Br | [1][4] |
| InChI Key | RKWFCRMSUIJAOJ-UHFFFAOYSA-N | [1] |
| Synonyms | 1-Bromo-4-tert-butyl-1-cyclohexene, 4-tert-Butyl-1-bromo-1-cyclohexene | [1][2] |
Key Physical Properties
The macroscopic physical properties are essential for laboratory handling and process scale-up. The available data, primarily from chemical suppliers and databases, is presented here.
| Property | Value | Notes | Source(s) |
| Boiling Point | 130 °C | Measured at a reduced pressure of 1 Torr. | [2][7] |
| Density | 1.217 ± 0.06 g/cm³ | This is a predicted value; empirical verification is recommended. | [2][7] |
| Storage Temperature | 2-8°C | Recommended for maintaining long-term stability. | [2][5][7] |
The boiling point being specified at reduced pressure suggests that the compound may be susceptible to decomposition at its atmospheric boiling point, a common characteristic for complex organic halides.
Computational and Spectroscopic Descriptors
Computational models provide valuable insights into the behavior of a molecule, particularly its lipophilicity and potential for intermolecular interactions.
-
LogP (Octanol-Water Partition Coefficient): 4.11.[5] This value indicates a high degree of lipophilicity, suggesting excellent solubility in nonpolar organic solvents and poor solubility in aqueous media.
-
Topological Polar Surface Area (TPSA): 0 Ų.[5] As a non-polar molecule with no hydrogen bond donors or acceptors, its TPSA is zero.[5]
These descriptors are critical in drug development for predicting pharmacokinetic properties such as absorption and membrane permeability.
Safe Handling, Storage, and Disposal
While specific GHS hazard statements for this compound are not widely available, best practices derived from related bromo-organic compounds and supplier recommendations are essential for ensuring laboratory safety.[1]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or chemical fume hood.[8][9] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]
-
Handling: Avoid direct contact with skin and eyes and prevent inhalation of vapors.[8][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, adhering to the recommended temperature range of 2-8°C.[2][5][7][8]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[8]
Safe Handling Workflow Diagram
The following diagram outlines a standard workflow for safely managing the compound in a laboratory setting.
Caption: A standard operating procedure for handling this compound.
Experimental Determination of Physical Properties: Methodologies
To ensure the highest degree of accuracy, physical properties should be determined empirically. The following section details standard, self-validating protocols for the key properties of this compound.
Boiling Point Determination via Vacuum Distillation
Given that the reported boiling point is at reduced pressure, vacuum distillation is the appropriate method. This technique prevents thermal decomposition that might occur at the higher temperatures required for atmospheric distillation.
Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place a small volume of this compound into the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly evacuate the system to the target pressure (e.g., 1 Torr), monitored by a manometer.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Data Collection: Record the temperature at which a steady stream of distillate is observed condensing and collecting in the receiving flask. This temperature is the boiling point at the recorded pressure.
-
Validation: Ensure the pressure remains stable throughout the distillation to validate the recorded boiling point.
Vacuum Distillation Workflow Diagram
The logical steps for this experimental procedure are visualized below.
Caption: Experimental workflow for determining boiling point under reduced pressure.
Significance in Synthetic Chemistry
The structure of this compound makes it a useful building block. The vinyl bromide moiety is reactive and can participate in a variety of coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon bonds. The tert-butyl group, due to its large steric hindrance, tends to occupy an equatorial position in the cyclohexane ring's chair conformation. This "locks" the conformation of the ring, influencing the stereochemical outcome of reactions at other positions on the ring, a principle of significant value in the stereoselective synthesis of complex target molecules.[11]
This compound can be synthesized from precursors like 4-tert-butyl-1-cyclohexen-1-yl trifluoromethanesulfonate, highlighting its role as a stable, accessible intermediate for further chemical transformations.[2]
References
-
PubChem. 1-Bromo-4-tert-butylcyclohexane | C10H19Br | CID 12492646. [Link]
-
PubChem. 4-Tert-butylcyclohex-1-ene | C10H18 | CID 16688. [Link]
-
Chemical-Suppliers.com. This compound | CAS 23525-05-5. [Link]
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An In-Depth Technical Guide to the Stereochemistry of 1-Bromo-4-tert-butylcyclohex-1-ene
This guide provides a comprehensive technical analysis of the stereochemistry of 1-bromo-4-tert-butylcyclohex-1-ene, a molecule of significant interest in synthetic organic chemistry. Its rigid conformational framework, dictated by the bulky tert-butyl group, and the presence of a reactive vinyl bromide moiety make it an excellent model system for studying the interplay of steric and electronic effects on molecular geometry and reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of stereochemical principles in cyclic systems.
Introduction: The Significance of Conformational Control
In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is paramount. Stereochemistry dictates molecular recognition, binding affinity to biological targets, and ultimately, therapeutic efficacy and safety. This compound serves as a valuable scaffold for understanding how substituents on a cyclohexene ring can lock its conformation and influence the stereochemical outcome of reactions. The bulky tert-butyl group, with its high A-value, effectively anchors the ring in a preferred conformation, minimizing steric strain and providing a predictable template for stereoselective transformations.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is most commonly achieved through the allylic bromination of 4-tert-butylcyclohexene. The Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) in the presence of a radical initiator, is a standard method for this transformation.[1][2] This reaction proceeds via a resonance-stabilized allylic radical intermediate.
Experimental Protocol: Allylic Bromination of 4-tert-butylcyclohexene
Objective: To synthesize this compound via the Wohl-Ziegler reaction.
Materials:
-
4-tert-butylcyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄), dried
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butylcyclohexene (1.0 eq) and carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be monitored by the disappearance of the denser NBS from the bottom of the flask and the appearance of succinimide floating on the surface.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium carbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel using hexanes as the eluent to yield this compound.
Spectroscopic Characterization
The stereochemistry of this compound is elucidated through a combination of ¹H and ¹³C NMR spectroscopy.
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~6.0 | Vinylic H |
| ~2.5 | Allylic H (axial) |
| ~2.2 | Allylic H (equatorial) |
| ~1.9 | Other ring H |
| ~1.4 | Other ring H |
| ~0.9 | t-Butyl H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The values presented are typical estimates based on related structures.
The coupling constants observed in the ¹H NMR spectrum are particularly informative for deducing the conformation of the cyclohexene ring.
Conformational Analysis: The Half-Chair and the Influence of Allylic Strain
The cyclohexene ring adopts a half-chair conformation to relieve the angle and torsional strain associated with a planar ring. In this compound, the bulky tert-butyl group will strongly prefer the equatorial position to avoid steric interactions. This effectively "locks" the ring into a specific half-chair conformation.
There are two primary half-chair conformers for a 4-substituted cyclohexene. The position of the tert-butyl group (axial vs. equatorial) dictates the conformational equilibrium. Given the large steric demand of the tert-butyl group, the equilibrium will lie overwhelmingly towards the conformer where it occupies the equatorial position.
Caption: Conformational equilibrium of 4-tert-butylcyclohexene.
Allylic Strain: A Key Stereodirecting Element
A critical factor governing the stereochemistry of this compound is allylic strain, specifically A(1,3) strain. This refers to the steric interaction between a substituent on the double bond (the bromine at C1) and a substituent at the allylic position (the axial hydrogen or other group at C3).
In the preferred half-chair conformation with an equatorial tert-butyl group, the substituents at the allylic C6 position can be either pseudo-axial or pseudo-equatorial. The bromine atom at C1 will experience steric repulsion with the pseudo-axial hydrogen at C6. This A(1,3) strain can influence the precise geometry of the half-chair and the reactivity of the molecule.
Sources
An In-depth Technical Guide to 1-Bromo-4-tert-butylcyclohex-1-ene (CAS Number: 23525-05-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-bromo-4-tert-butylcyclohex-1-ene, a versatile building block in organic synthesis with potential applications in drug discovery and materials science.
Core Properties and Structure
This compound is a substituted cyclohexene featuring a vinyl bromide moiety and a sterically demanding tert-butyl group. These structural elements define its chemical behavior and utility in synthesis.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 23525-05-5 | [1] |
| Molecular Formula | C₁₀H₁₇Br | [1] |
| Molecular Weight | 217.15 g/mol | [1] |
| Boiling Point | 130 °C at 1 Torr | N/A |
| Storage Temperature | 2-8 °C | N/A |
Structural Analysis
The structure of this compound is characterized by a cyclohexene ring. The large tert-butyl group predominantly occupies a pseudo-equatorial position to minimize steric strain, influencing the conformation of the ring. This steric hindrance can also play a significant role in the stereochemical outcome of reactions involving this molecule.
Caption: 2D Structure of this compound.
Synthesis and Reactivity
The synthesis of this compound can be envisioned through the dehydrobromination of a suitable saturated precursor. A logical starting material is the commercially available 4-tert-butylcyclohexanone.
Proposed Synthetic Pathway
A plausible synthetic route involves a two-step process:
-
Reduction of 4-tert-butylcyclohexanone: The ketone is first reduced to the corresponding alcohol, 4-tert-butylcyclohexanol, using a standard reducing agent like sodium borohydride. This reaction typically yields a mixture of cis and trans isomers.
-
Bromination and Elimination: The alcohol mixture can be converted to the corresponding alkyl bromides (cis- and trans-1-bromo-4-tert-butylcyclohexane). Subsequent treatment with a strong, sterically hindered base, such as potassium tert-butoxide, would induce an E2 elimination to furnish the desired product, 4-tert-butylcyclohexene.[2] The formation of the vinyl bromide, this compound, would likely proceed through bromination of 4-tert-butylcyclohexene or a related intermediate.
Caption: Proposed synthetic pathway to this compound.
Reactivity and Applications in Drug Discovery
Vinyl bromides are valuable intermediates in organic synthesis, primarily due to their participation in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for the construction of complex molecular architectures.[3]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the vinyl bromide and an organoboron compound (e.g., a boronic acid or ester). This is a powerful method for constructing substituted alkenes and biaryl systems, which are common motifs in pharmaceutical compounds.[3]
-
Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene.[4][5] This reaction is instrumental in building complex carbon skeletons.
-
Sonogashira Coupling: This reaction involves the coupling of the vinyl bromide with a terminal alkyne, providing access to conjugated enynes.[6] These structures are present in various natural products and bioactive molecules.
Caption: Key cross-coupling reactions involving this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Vinyl Proton: A downfield signal, likely a multiplet, in the range of 5.5-6.5 ppm.
-
Allylic Protons: Signals in the range of 2.0-2.5 ppm.
-
Cyclohexene Ring Protons: A complex series of multiplets in the upfield region (1.0-2.0 ppm).
-
tert-Butyl Protons: A sharp singlet at approximately 0.9-1.2 ppm, integrating to 9 protons.
¹³C NMR Spectroscopy (Predicted)
-
Alkene Carbons: Two signals in the vinylic region (120-140 ppm), with the carbon bearing the bromine atom being more deshielded.
-
tert-Butyl Carbons: A quaternary carbon signal around 32-35 ppm and a signal for the methyl carbons around 27-30 ppm.
-
Cyclohexene Ring Carbons: Signals for the remaining sp³ hybridized carbons in the range of 20-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=C Stretch: A weak to medium absorption band around 1640-1680 cm⁻¹.
-
=C-H Stretch: A band of medium intensity appearing just above 3000 cm⁻¹.
-
C-H (sp³) Stretch: Strong absorption bands just below 3000 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a characteristic isotopic pattern for bromine, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of a bromine radical and cleavage of the tert-butyl group.
Safety and Handling
Detailed safety information for this compound is not widely available. However, based on the data for structurally related organobromides, the following precautions should be taken.[7][8][9][10]
GHS Hazard Classification (Predicted)
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)
-
Hazardous to the Aquatic Environment (Acute and Chronic): Potential for toxicity.
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the construction of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a relevant building block for medicinal chemists and drug development professionals. While detailed experimental data is limited in public resources, its chemical behavior can be reliably predicted based on established principles of organic chemistry. Further research into the applications of this compound is warranted to fully explore its synthetic potential.
References
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. Retrieved from [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 12). YouTube. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ca [fishersci.ca]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Conformational analysis of substituted cyclohexene derivatives
An In-Depth Technical Guide to the Conformational Analysis of Substituted Cyclohexene Derivatives
Introduction: The Dynamic Architecture of Cyclohexenes
Substituted cyclohexene derivatives are foundational scaffolds in a vast array of biologically active molecules, natural products, and synthetic intermediates. Their three-dimensional structure is not static; rather, it exists as a dynamic equilibrium of rapidly interconverting conformers. The precise spatial arrangement of substituents, dictated by this conformational preference, profoundly influences molecular properties, from reactivity and stereoselectivity in chemical synthesis to binding affinity and efficacy in drug development. A thorough understanding of the conformational landscape of these molecules is therefore not merely an academic exercise but a critical prerequisite for rational molecular design and the prediction of chemical behavior.
This guide provides a comprehensive exploration of the principles and techniques governing the conformational analysis of substituted cyclohexenes. We will delve into the fundamental conformations of the cyclohexene ring, dissect the subtle yet powerful influence of substituent-induced strains, and detail the modern experimental and computational workflows used to elucidate these complex three-dimensional structures.
The Conformational Landscape of the Cyclohexene Ring
Unlike the well-studied chair conformation of cyclohexane, the presence of a C=C double bond imposes significant geometric constraints on the cyclohexene ring. This double bond and the two adjacent allylic carbons (C3 and C6) create a relatively planar region, forcing the remaining two carbons (C4 and C5) to pucker out of this plane. This leads to two primary, low-energy conformations: the half-chair and the twist-boat (or boat).
The half-chair is generally the most stable conformation, analogous to the chair in cyclohexane. In this arrangement, the molecule minimizes both angle and torsional strain. The ring can rapidly interconvert between two enantiomeric half-chair forms, a process known as ring flipping. During this flip, the molecule passes through higher-energy transition states, including the boat and twist-boat conformations.
Substituents on the cyclohexene ring occupy distinct positions:
-
Vinylic: Directly attached to the double bond (C1, C2).
-
Allylic: Attached to the carbons adjacent to the double bond (C3, C6).
-
Homoallylic: Attached to the carbons once removed from the double bond (C4, C5).
The allylic and homoallylic positions can be further described as pseudo-axial (ax') or pseudo-equatorial (eq') , depending on their orientation relative to the approximate plane of the ring.
Caption: Conformational interconversion of a substituted cyclohexene.
The Decisive Role of Allylic Strain
While general steric bulk (often approximated using cyclohexane A-values) plays a role, the conformational preferences in substituted cyclohexenes are dominated by a unique set of steric interactions known as allylic strain (or A-strain). This strain arises from steric repulsion between substituents on the sp² carbons and those on the adjacent sp³ allylic carbons.
-
A(1,2) Strain: This involves the interaction between a substituent on a vinylic carbon (C1) and a pseudo-axial substituent on the adjacent allylic carbon (C3). To minimize this repulsion, the molecule will preferentially adopt a conformation where the allylic substituent is pseudo-equatorial.
-
A(1,3) Strain: This is a purely allylic interaction between substituents on the two allylic carbons (C3 and C6). When both are pseudo-axial, they experience a significant transannular steric clash. Consequently, the conformer that places the larger of the two substituents in a pseudo-equatorial position is heavily favored. This type of strain is a powerful tool for controlling stereochemistry in synthesis.
The interplay of these allylic strains often overrides the simple 1,3-diaxial interactions seen in cyclohexane, making the conformational analysis of cyclohexenes a more nuanced challenge.
Caption: Key types of allylic strain in substituted cyclohexenes.
Methodologies for Conformational Elucidation
A multi-faceted approach combining spectroscopic, diffraction, and computational methods is essential for a complete and reliable conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the solution-state conformation of cyclohexene derivatives. It provides data on the time-averaged conformation, reflecting the equilibrium population of different conformers.
Key NMR Parameters:
-
Chemical Shifts (δ): The electronic environment of a nucleus influences its chemical shift. Protons in pseudo-axial positions are typically shielded (lower δ) compared to their pseudo-equatorial counterparts.
-
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two protons on adjacent carbons is described by the Karplus equation, which relates ³J to the dihedral angle between the protons. By measuring these constants, one can deduce the ring's pucker and the orientation of substituents.
-
Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. This is invaluable for identifying through-space interactions, such as those in 1,3-diaxial-like arrangements, providing direct evidence for a specific conformation.
Experimental Protocol: 2D NOESY Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclohexene derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Data Acquisition: Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals.
-
COSY Spectrum: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton bonding networks (J-coupling).
-
NOESY Spectrum: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time appropriate for the molecule's size (typically 300-800 ms).
-
Data Analysis:
-
Integrate all cross-peaks in the NOESY spectrum.
-
Identify key NOE correlations. For example, a strong NOE between a pseudo-axial proton at C3 and a pseudo-axial proton at C5 would strongly support a half-chair conformation with those protons in that orientation.
-
Correlate the NOE data with coupling constants to build a self-consistent 3D model of the dominant solution-state conformer.
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. While this represents a static picture and may not perfectly reflect the solution-state equilibrium, it offers the gold standard for structural validation and provides precise bond lengths and angles.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution: Process the diffraction data to determine the unit cell and space group. The initial structure is solved using computational methods (e.g., direct methods).
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to generate the final, high-resolution crystal structure. This provides definitive proof of the conformation adopted in the solid state.
Computational Chemistry
Computational modeling is a vital complementary tool used to predict the relative stabilities of different conformers and to rationalize experimental findings.
-
Molecular Mechanics (MM): Uses classical physics to provide rapid calculations of steric energies. It is excellent for quickly scanning potential energy surfaces and identifying low-energy conformers.
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide more accurate electronic structure calculations, yielding more reliable energy differences between conformers. DFT is often used to refine the geometries of conformers initially found with MM.
Typical Computational Workflow
-
Conformational Search: Use a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space to identify all low-energy minima.
-
Geometry Optimization: Take the lowest-energy conformers from the MM search and re-optimize their geometries at a higher level of theory, typically DFT (e.g., B3LYP/6-31G(d)).
-
Energy Calculation: Perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., B3LYP/6-311++G(d,p)) to obtain highly accurate relative energies (ΔG).
-
Population Analysis: Use the calculated free energy differences to predict the Boltzmann population of each conformer at a given temperature, which can then be compared to experimental results from NMR.
Caption: A workflow integrating experimental and computational methods.
Case Study: 4-Substituted Cyclohexenes
Consider a 4-substituted cyclohexene. The substituent at C4 can occupy either a pseudo-axial or pseudo-equatorial position. In the absence of overriding allylic strains, the preference is governed by steric interactions with the rest of the ring. A bulky substituent in the pseudo-axial position will experience steric clashes with the axial-like protons on C3 and C5. Therefore, the equilibrium will favor the conformer with the large substituent in the more spacious pseudo-equatorial position. The energy difference can be quantified by NMR and rationalized with computational chemistry.
Conclusion: From Structure to Function
The conformational analysis of substituted cyclohexene derivatives is a cornerstone of modern stereochemistry. By understanding the subtle balance of torsional strain and, most critically, allylic strain, scientists can predict and control the three-dimensional shape of these important molecules. The synergistic use of high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling provides a robust toolkit for this analysis. These insights are indispensable in the fields of synthetic chemistry, where conformation dictates reactivity, and in drug discovery, where the precise shape of a molecule determines its biological function.
References
- Vertex AI Search. (n.d.). Conformations of Monosubstituted Cyclohexanes | Organic Chemistry Class Notes.
- Vertex AI Search. (n.d.). Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes - Fiveable.
- Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes.
- Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes.
- OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry.
- Chemistry LibreTexts. (2020, May 30). 4.8: Conformations of Monosubstituted Cyclohexanes.
- Chemistry LibreTexts. (2023, August 5). 4.4: Conformations of Disubstituted Cyclohexanes.
- OpenStax. (2023, September 20). 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry.
- Lumen Learning. (n.d.). Disubstituted Cyclohexanes | MCC Organic Chemistry.
- Scribd. (n.d.). 7.3 Monosubstituted Cyclohexanes. Conformational Analysis: Problem | PDF.
- Benchchem. (n.d.). Unveiling the Three-Dimensional Architectures of Cyclohex-2-ene-1- carboxylic Acid Derivatives: A Comparative Guide to X-ray Crystallography.
- Wikipedia. (n.d.). Allylic strain.
- Semantic Scholar. (n.d.). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy.
- Benchchem. (n.d.). The Decisive Role of Conformation: A Guide to the Reactivity of Substituted Cyclohexanes.
- Wikipedia. (n.d.). Cyclohexane conformation.
- Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations.
- Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
- YouTube. (2017, December 28). Computational conformational analysis of cyclohexanes.
- ResearchGate. (2025, August 6). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer | Request PDF.
- Allen Career Institute. (n.d.). Conformation of Cyclohexane: Chair, Boat & Energy Profile.
- Doc Brown's Chemistry. (n.d.). *1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for
Methodological & Application
Application Notes and Protocols for the Formation of 4-tert-butylcyclohex-1-enylmagnesium bromide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the Grignard reagent, 4-tert-butylcyclohex-1-enylmagnesium bromide, from its corresponding vinyl bromide precursor. The formation of Grignard reagents from sterically hindered vinylic halides presents unique challenges, including initiation difficulties and competing side reactions. This application note elucidates the underlying mechanistic principles, offers a detailed, field-proven protocol for synthesis and titration, and discusses critical parameters for ensuring a successful and reproducible reaction.
Introduction: Navigating the Challenges of Sterically Hindered Vinyl Grignard Reagents
Grignard reagents (R-MgX) are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] While the synthesis of Grignard reagents from simple alkyl and aryl halides is often straightforward, the formation from vinylic halides, particularly those with significant steric encumbrance, requires a more nuanced approach. The target molecule, 4-tert-butylcyclohex-1-enylmagnesium bromide, exemplifies this challenge, combining the reduced reactivity of a vinylic bromide with the steric bulk of a tert-butyl group.
The primary obstacles in this synthesis are twofold:
-
Initiation: The inert magnesium oxide (MgO) layer that coats commercially available magnesium turnings can be difficult to penetrate, especially with less reactive organic halides.[2]
-
Side Reactions: The primary competing reaction is Wurtz-type homocoupling, where the already formed Grignard reagent reacts with the starting vinyl bromide.[3][4] This side reaction is often exacerbated by higher temperatures and concentrations of the organic halide.
This guide provides a robust protocol designed to overcome these challenges, ensuring a high yield of the desired Grignard reagent.
Mechanistic Considerations
The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal. The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the organic halide, forming a radical anion which then fragments to an organic radical and a halide ion. A second SET to the organic radical generates a carbanion, which rapidly combines with the magnesium halide to form the Grignard reagent.[5]
For vinylic halides, the sp²-hybridized carbon-bromine bond is stronger than its sp³ counterpart in alkyl halides, contributing to a higher activation energy for the initial electron transfer. The steric hindrance imposed by the bulky tert-butyl group further impedes the approach of the vinyl bromide to the magnesium surface, potentially slowing down the reaction rate and making initiation more difficult.
To mitigate these issues, specific activation of the magnesium surface is crucial. Chemical activation methods, such as the use of iodine or 1,2-dibromoethane, are commonly employed to create fresh, reactive magnesium surfaces by removing the passivating oxide layer.[3]
Experimental Protocols
Reagent and Glassware Preparation
The success of a Grignard reaction is critically dependent on the exclusion of atmospheric moisture and oxygen.
-
Glassware: All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) must be thoroughly dried in an oven at >120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Solvents: Anhydrous tetrahydrofuran (THF) is the recommended solvent due to its excellent ability to solvate and stabilize the Grignard reagent.[6] THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.
-
Reagents: 1-Bromo-4-tert-butylcyclohex-1-ene should be free of peroxides and moisture. Magnesium turnings should be of high purity.
Synthesis of 4-tert-butylcyclohex-1-enylmagnesium bromide
This protocol is a representative procedure and may require optimization based on the purity of the starting materials and the specific experimental setup.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Magnesium Turnings | 24.31 | 1.46 g | 60.0 | 1.2 |
| Iodine | 253.81 | 1-2 crystals | - | Catalytic |
| This compound | 217.15 | 10.86 g | 50.0 | 1.0 |
| Anhydrous THF | - | 150 mL | - | - |
Procedure:
-
Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser (with a nitrogen/argon inlet), and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place the magnesium turnings and a few crystals of iodine in the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface, imparting a purplish-brown color. Allow the flask to cool to room temperature.
-
Initiation: Add 30 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of this compound (10.86 g, 50.0 mmol) in 120 mL of anhydrous THF. Add approximately 10% of the vinyl bromide solution from the dropping funnel to the stirred magnesium suspension.
-
Observation of Initiation: A successful initiation is indicated by the disappearance of the iodine color, a gentle reflux of the solvent, and the appearance of a grayish, cloudy suspension. If the reaction does not start, gentle warming with a heat gun or the addition of a small amount of 1,2-dibromoethane may be necessary.[7]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining vinyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in a water bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting Grignard reagent should be a grayish-brown, heterogeneous solution.
Workflow for the Synthesis of 4-tert-butylcyclohex-1-enylmagnesium bromide
Caption: Experimental workflow for the synthesis and analysis of 4-tert-butylcyclohex-1-enylmagnesium bromide.
Titration of the Grignard Reagent
It is imperative to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. A reliable method involves titration with iodine in the presence of lithium chloride.[4]
Materials and Reagents:
| Reagent/Material | Concentration/Purity |
| Iodine (I₂) | Reagent grade |
| Lithium Chloride (LiCl) | Anhydrous |
| Anhydrous THF | As prepared above |
| 1,10-Phenanthroline | Indicator grade |
| sec-Butanol in Toluene | Standardized solution (~1.0 M) |
Procedure (Iodine Titration):
-
Preparation: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol) in 2 mL of anhydrous THF containing anhydrous LiCl (85 mg, 2.0 mmol).
-
Titration: Cool the iodine solution to 0 °C. Slowly add the prepared Grignard solution dropwise via a syringe with vigorous stirring. The initial dark brown color of the iodine will gradually fade.
-
Endpoint: The endpoint is reached when the solution becomes colorless or a persistent pale yellow. Record the volume of the Grignard reagent added.
-
Calculation: The molarity of the Grignard reagent is calculated based on the 1:1 stoichiometry with iodine. It is advisable to perform the titration in duplicate or triplicate for accuracy.
Safety Precautions
-
Flammability: The solvents used (THF, diethyl ether) are extremely flammable. Ensure there are no open flames or spark sources in the vicinity.[8]
-
Reactivity: Grignard reagents are highly reactive with water, protic solvents, and atmospheric oxygen and carbon dioxide. Maintain a strict inert atmosphere throughout the procedure.[8]
-
Exothermicity: The formation of Grignard reagents is exothermic and can become vigorous. Have an ice-water bath readily available to control the reaction temperature.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Wet glassware or reagents.- Inactive magnesium surface. | - Ensure all components are scrupulously dry.- Crush the magnesium turnings in situ with a dry glass rod to expose a fresh surface.- Add a small amount of 1,2-dibromoethane as an entrainer.[7] |
| Reaction mixture turns dark brown/black | - Overheating leading to decomposition.- Significant Wurtz coupling. | - Control the addition rate of the vinyl bromide to maintain a gentle reflux.- Use an external cooling bath if necessary.- Ensure high dilution. |
| Low yield of Grignard reagent | - Incomplete reaction.- Wurtz coupling side reaction. | - Increase the reaction time after the addition is complete.- Maintain a low concentration of the vinyl bromide by slow, dropwise addition. |
Conclusion
The successful formation of 4-tert-butylcyclohex-1-enylmagnesium bromide is a testament to the careful control of reaction parameters. By adhering to stringent anhydrous conditions, employing effective magnesium activation techniques, and carefully controlling the rate of addition, researchers can reliably synthesize this sterically hindered vinyl Grignard reagent. Accurate titration is a crucial final step to enable its precise use in subsequent synthetic transformations, opening avenues for the construction of complex molecular architectures in drug discovery and materials science.
References
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Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. Available at: [Link]
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Smith, D. H. (n.d.). Activation of Grignard reagent. Chemistry Stack Exchange. Retrieved from [Link]
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Seyferth, D. (1959). Vinylmagnesium Bromide. Organic Syntheses, 39, 75. Available at: [Link]
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Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. Available at: [Link]
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Kaufman, T. S. (n.d.). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. Retrieved from [Link]
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Waylander. (2019). Steric Factors on reaction with grignard reagent. Chemistry Stack Exchange. Retrieved from [Link]
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Guérinot, A., & Cossy, J. (2025). Coupling of alkyl halides with sterically hindered Grignard reagents. Organic Letters. Retrieved from [Link]
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LibreTexts. (2023). Wurtz reaction. Chemistry LibreTexts. Retrieved from [Link]
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Quora. (n.d.). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
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Homework.Study.com. (n.d.). A Grignard reagent is prepared by reacting trans-1-bromo-1-butene with magnesium. What are the... Retrieved from [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]
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Reddit. (2021). Wurtz coupling. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-tert-butylcyclohexane. Retrieved from [Link]
-
Grabarczyk, M., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. Available at: [Link]
-
Homework.Study.com. (n.d.). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about... Retrieved from [Link]
- Google Patents. (n.d.). Organomagnesium synthesis agent.
-
SolutionInn. (2011). At tempted Grignard reaction of Cyclohexanone with tert-butyl magnesium bromide gives. Retrieved from [Link]
-
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-
PubChem. (n.d.). 4-tert-Butylcyclohex-1-ene. Retrieved from [Link]
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Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-tert-butylcyclohex-1-ene
Introduction: The Strategic Importance of Substituted Cyclohexenes
The palladium-catalyzed Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction, which couples an unsaturated halide with an alkene, has become an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] This guide focuses on the application of the Heck reaction to a specific and structurally significant substrate: 1-Bromo-4-tert-butylcyclohex-1-ene. The tert-butyl group in this molecule acts as a conformational lock, providing a rigid framework that is invaluable for studying stereochemistry and for the synthesis of specific isomers of pharmacologically active compounds.[4] The vinyl bromide functionality serves as an excellent handle for introducing molecular complexity via cross-coupling reactions.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Heck reaction with this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[5]
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond.[1]
-
β-Hydride Elimination: A syn-β-hydride elimination from the newly formed alkyl-palladium intermediate generates the desired substituted alkene product and a hydrido-palladium(II) species.[6]
-
Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Figure 1: The catalytic cycle of the Heck reaction.
Key Reaction Parameters and Considerations
The success of the Heck reaction with this compound is contingent on the careful selection of several key parameters. The sterically demanding tert-butyl group and the cyclic nature of the vinyl bromide necessitate thoughtful optimization.
Catalyst System: Palladium Source and Ligands
The choice of the palladium catalyst and associated ligands is paramount for achieving high catalytic activity and stability.[8]
-
Palladium Precursors: Common and effective palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][5] Pd(OAc)₂ is often preferred due to its air stability and in situ reduction to the active Pd(0) species.[7]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[9] For sterically hindered substrates like this compound, bulky electron-rich phosphine ligands can be advantageous. Triphenylphosphine (PPh₃) is a standard choice, while more specialized ligands like tri-tert-butylphosphine (P(t-Bu)₃) or tetraphosphine ligands have shown high efficiency for vinyl bromides.[10]
Base Selection
A stoichiometric amount of base is required to neutralize the hydrogen bromide (HBr) generated during the catalytic cycle.[2][8] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used and effective.[5][8]
-
Organic Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are also frequently employed, particularly when milder conditions are desired.[8]
Solvent
The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can influence the reaction pathway.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethylacetamide (DMAc), and acetonitrile (MeCN) are excellent choices for the Heck reaction due to their ability to dissolve the palladium salts and organic substrates.[8][11]
-
Ethereal Solvents: Tetrahydrofuran (THF) and dioxane can also be used, sometimes in combination with a polar aprotic solvent.[8]
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound with a model alkene, such as styrene or an acrylate. Optimization of reaction time, temperature, and catalyst loading may be necessary for different alkene coupling partners.
General Experimental Workflow
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Application Notes and Protocols: 1-Bromo-4-tert-butylcyclohex-1-ene in Pharmaceutical Synthesis
Introduction: The Strategic Value of the 4-tert-Butylcyclohexenyl Moiety
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The 4-tert-butylcyclohexyl group is a lipophilic scaffold frequently employed to enhance a molecule's metabolic stability and membrane permeability. The bulky tert-butyl group, by locking the cyclohexane ring in a preferred conformation, can also impart a significant degree of stereochemical control in asymmetric synthesis.[1] 1-Bromo-4-tert-butylcyclohex-1-ene emerges as a versatile and highly valuable building block for introducing this beneficial moiety into complex pharmaceutical candidates.[2][3] Its vinyl bromide functionality serves as a linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making it a key intermediate in the synthesis of novel therapeutics.
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its effective application.
| Property | Value |
| Molecular Formula | C₁₀H₁₇Br[2][3][4] |
| Molecular Weight | 217.15 g/mol [2] |
| CAS Number | 23525-05-5[2][3] |
| Appearance | Typically a liquid |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Precautions: this compound should be handled in a fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Applications in Pharmaceutical Synthesis
The reactivity of the vinyl bromide in this compound makes it an ideal substrate for several cornerstone reactions in medicinal chemistry, particularly palladium-catalyzed cross-coupling reactions.[5][6][7] These reactions are renowned for their reliability and functional group tolerance, rendering them indispensable tools in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5][7]
Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a preeminent method for constructing biaryl and vinyl-aryl structures, which are prevalent in a vast array of pharmaceuticals.[5][8] In this context, this compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters to introduce the 4-tert-butylcyclohexenyl moiety.
Mechanistic Rationale: The catalytic cycle, typically employing a Palladium(0) catalyst, involves oxidative addition of the vinyl bromide to the Pd(0) center, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Workflow for Suzuki-Miyaura Coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The formation of carbon-nitrogen bonds is another cornerstone of pharmaceutical synthesis, as the amine functional group is a key component of countless drug molecules. The Buchwald-Hartwig amination allows for the direct coupling of this compound with a diverse range of primary and secondary amines.[5]
Mechanistic Rationale: Similar to the Suzuki-Miyaura coupling, this reaction proceeds through a palladium-catalyzed cycle. The key steps involve oxidative addition of the vinyl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to furnish the desired vinyl amine and regenerate the active catalyst. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields and catalyst turnover.
Workflow for Buchwald-Hartwig Amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, 1.2-1.5 eq.).
-
Substrate Addition: Add this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
The 4-tert-Butylcyclohexyl Moiety in Bioactive Molecules
The strategic incorporation of the 4-tert-butylcyclohexyl group can be seen in various bioactive compounds. While direct examples of pharmaceuticals containing the 1-(4-tert-butylcyclohex-1-en-1-yl) moiety are not as prevalent, the saturated 4-tert-butylcyclohexyl scaffold is a well-established constituent in medicinal chemistry. For instance, derivatives of 4-tert-butylcyclohexanone have been synthesized and shown to possess antibacterial and insecticidal properties.[9] The presence of the tert-butyl group often enhances the lipophilicity of a compound, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
Future Perspectives and Advanced Applications
The utility of this compound is not limited to the aforementioned reactions. Its vinyl bromide handle opens the door to a plethora of other modern synthetic transformations, including:
-
Heck Coupling: For the formation of substituted alkenes.
-
Sonogashira Coupling: To introduce alkyne functionalities.
-
Stille Coupling: For coupling with organostannanes.
-
Negishi Coupling: For reactions with organozinc reagents.
The continued development of novel cross-coupling methodologies will undoubtedly expand the synthetic toolbox available to medicinal chemists, further cementing the role of versatile building blocks like this compound in the design and synthesis of next-generation therapeutics.[6]
References
-
ResearchGate. (2020). Stereoconvergence in the cross-coupling of 1-bromo-4-t-butylcyclohexane. Retrieved from [Link]
-
ScienceDaily. (2023). One-pot reaction creates versatile building block for bioactive molecules. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]
-
Pearson. (2024). cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty.... Retrieved from [Link]
-
PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
SciSpace. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
PubMed. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of 4-tert-Butylcyclohexene Derivatives from 1-Bromo-4-tert-butylcyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
The 4-tert-butylcyclohexene scaffold is a recurring motif in medicinal chemistry and materials science. The bulky tert-butyl group often serves to lock the conformation of the cyclohexene ring, providing a rigid framework that can be used to probe molecular interactions with high specificity. Furthermore, this group can enhance lipophilicity and metabolic stability, desirable properties in drug candidates. 1-Bromo-4-tert-butylcyclohex-1-ene is an exceptionally valuable starting material, acting as a versatile linchpin for the introduction of a wide array of chemical functionalities at an sp²-hybridized carbon center.
This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind key synthetic transformations. We will explore robust, field-proven protocols for converting this vinyl bromide into diverse derivatives through palladium-catalyzed cross-coupling reactions, the formation of potent organometallic intermediates, and specialized nucleophilic substitutions. Each protocol is designed to be a self-validating system, providing researchers with the tools and understanding necessary for successful and reproducible synthesis.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of C-C Bond Formation
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For a vinyl bromide like this compound, these reactions are the most reliable and versatile methods for derivatization.
The Catalytic Cycle: A Unified Mechanism
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The cycle begins with an active Palladium(0) species, which is regenerated at the end of each productive cycle, allowing for the use of sub-stoichiometric, catalytic amounts of the precious metal.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.[1][4]
-
Transmetalation: The organic group from an organometallic coupling partner (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium center, displacing the bromide.[1][2][4] For Suzuki couplings, this step is facilitated by a base.[5]
-
Reductive Elimination: The two organic groups now attached to the palladium center couple together, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2][4]
Caption: General catalytic cycle for Palladium-catalyzed cross-coupling.
A. Suzuki-Miyaura Coupling: Forging Aryl and Vinyl Linkages
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and esters).[5] It is an exceptionally robust method for creating C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl or styrenyl derivatives of 4-tert-butylcyclohexene.[6][7]
Causality in Protocol Design: The choice of palladium source, ligand, base, and solvent is critical for success.
-
Catalyst/Ligand: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. Alternatively, a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, PCy₃) can be used. The ligand stabilizes the palladium center and modulates its reactivity.[5]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5] Aqueous solutions of Na₂CO₃ or K₂CO₃ are common, but anhydrous bases like Cs₂CO₃ or K₃PO₄ are used for moisture-sensitive substrates.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner (Boronic Acid) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | 2M Na₂CO₃ (aq) | Toluene/Ethanol | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |
| Pyridine-3-boronic acid | Cs₂CO₃ | DMF | 90 | 18 | 70-85 |
| Vinylboronic acid pinacol ester | 2M Na₂CO₃ (aq) | Toluene | 80 | 10 | 75-88 |
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials and Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stir bar, nitrogen/argon inlet
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Solvent and Base Addition: Add toluene and ethanol in a 4:1 ratio. Separately, dissolve Na₂CO₃ (2.0 equiv) in deionized water to make a 2M solution and add it to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to degas the solution. This is crucial as oxygen can deactivate the Pd(0) catalyst.
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield 4-tert-butyl-1-phenylcyclohex-1-ene.
B. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne.[8][9] This reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI) in the presence of an amine base.[10][11] It provides direct access to conjugated enynes, which are valuable intermediates in organic synthesis.
Mechanistic Insight: The role of the copper co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex more readily than the alkyne itself, accelerating the catalytic cycle.[10]
Protocol 2: Sonogashira Coupling with Phenylacetylene
Materials and Reagents:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
Anhydrous Tetrahydrofuran (THF) (optional co-solvent)
Procedure:
-
Setup: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv) in anhydrous triethylamine.
-
Reagent Addition: Add phenylacetylene (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary. The formation of an ammonium salt precipitate is often observed. Monitor the reaction by TLC until the starting bromide is consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove the salt precipitate and catalyst residues, washing with diethyl ether.
-
Purification: Concentrate the filtrate and purify the resulting crude oil by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired enyne product.
Part 2: Formation and Reaction of Organometallic Intermediates
An alternative strategy to cross-coupling involves reversing the polarity of the functionalized carbon. By converting the electrophilic vinyl bromide into a nucleophilic organometallic species, it can react with a host of electrophiles like aldehydes, ketones, and CO₂.
Grignard Reagent Formation: Creating a Powerful Carbon Nucleophile
Reacting a vinyl halide with magnesium metal in an anhydrous ether solvent generates a Grignard reagent, a potent organomagnesium nucleophile.[12][13]
Causality in Protocol Design: The success of a Grignard reaction hinges on maintaining strictly anhydrous (water-free) conditions. Grignard reagents are strongly basic and will be instantly protonated and quenched by even trace amounts of water or other protic sources (e.g., alcohols).[14] All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory. A small crystal of iodine is often used to activate the magnesium surface.[12]
Caption: Workflow for Grignard reagent synthesis and reaction.
Protocol 3: Grignard Formation and Reaction with Acetone
Materials and Reagents:
-
Magnesium turnings (1.5 equiv)
-
Iodine (1 small crystal)
-
This compound (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
Acetone (1.0 equiv), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: Place magnesium turnings and an iodine crystal in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Gently heat the flask with a heat gun under nitrogen flow to activate the magnesium (the purple iodine vapor will sublime and then fade).
-
Initiation: Add a small portion of a solution of this compound in anhydrous ether to the magnesium. The reaction should initiate, evidenced by gentle bubbling and warming. If it does not start, gentle heating may be required.
-
Formation: Once initiated, add the remainder of the bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure full conversion.
-
Reaction with Electrophile: Cool the resulting grey/black Grignard solution to 0 °C in an ice bath. Add a solution of acetone (1.0 equiv) in anhydrous ether dropwise. An exothermic reaction will occur.
-
Workup: After stirring for 1 hour at room temperature, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting tertiary alcohol by column chromatography.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.
- Palladium-Catalyzed Boronic Acid Cross-Coupling Reactions of b-Ethoxy b-Trifluoromethyl Vinyl Bromides. (n.d.). Synlett.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Reaction of 1-Bromo-4-tert-butylcyclohexane with Potassium tert-butoxide. (n.d.). Benchchem.
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
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- Grignard Reagent, Reaction, Mechanism and Shortcut. (2020). Leah4sci.
- A Grignard reagent is prepared by reacting trans-1-bromo-1-butene with magnesium. What are the... (n.d.). Homework.Study.com.
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Application Notes and Protocols: Palladium-Catalyzed Reactions of 1-Bromo-4-tert-butylcyclohex-1-ene
Introduction: The Synthetic Versatility of a Conformationally Locked Vinyl Bromide
1-Bromo-4-tert-butylcyclohex-1-ene is a valuable and sterically defined building block in modern organic synthesis. The bulky tert-butyl group effectively locks the cyclohexane ring in a chair conformation, minimizing conformational ambiguity and providing a rigid scaffold for stereoselective transformations.[1] The presence of a vinyl bromide moiety opens a gateway to a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds.[2][3] This guide provides detailed application notes and protocols for key palladium-catalyzed reactions involving this substrate, tailored for researchers, scientists, and professionals in drug development.
The strategic placement of the bromine atom on a double bond within a six-membered ring allows for the introduction of aryl, alkyl, alkynyl, and amino functionalities, leading to a diverse array of substituted cyclohexene derivatives. These motifs are of significant interest in medicinal chemistry and materials science, where precise control over molecular architecture is paramount. This document will delve into the practical execution of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into reaction optimization and mechanistic considerations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forming biaryl and vinyl-aryl structures.[4][5] For this compound, this reaction enables the direct attachment of various aryl and heteroaryl groups, providing access to a rich library of substituted cyclohexenes.
Reaction Principle & Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the vinyl bromide.[4] Subsequent transmetalation with an organoboron species, activated by a base, is followed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][6]
Sources
Application Notes and Protocols for 1-Bromo-4-tert-butylcyclohex-1-ene as a Synthetic Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Versatility with a Conformationally Locked Vinyl Bromide
1-Bromo-4-tert-butylcyclohex-1-ene is a valuable synthetic intermediate characterized by a vinyl bromide moiety within a cyclohexene ring system. The presence of the sterically demanding tert-butyl group at the C4 position effectively "locks" the conformation of the six-membered ring, influencing the reactivity and stereochemical outcome of subsequent transformations. This unique structural feature makes it an attractive building block in organic synthesis, particularly for the construction of complex molecular architectures in medicinal chemistry and materials science. As a vinyl bromide, this reagent is a prime candidate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. This document provides a comprehensive guide to the synthesis and application of this compound, offering detailed protocols and insights into its synthetic utility.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 23525-05-5[1] |
| Molecular Formula | C₁₀H₁₇Br[1] |
| Molecular Weight | 217.15 g/mol [1] |
| Appearance | Not specified (typically a liquid) |
| Boiling Point | Not specified |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved from the readily available starting material, 4-tert-butylcyclohexanone. A common and effective method involves the conversion of the ketone to a vinyl halide. One such approach is the reaction of the ketone with a triphenyl phosphite-halogen-based reagent.[2]
Protocol 1: Synthesis from 4-tert-Butylcyclohexanone
This two-step conceptual protocol outlines a general procedure for the synthesis of this compound from 4-tert-butylcyclohexanone.
Step 1: Preparation of the Triphenyl Phosphite-Bromine Reagent (TPPBr₂)
This reagent is typically prepared in situ immediately before use.
-
To a cold (-60 °C) solution of triphenyl phosphite (1.05 equivalents) in anhydrous dichloromethane, add bromine (1.1 equivalents) dropwise under an inert atmosphere (e.g., argon or nitrogen).
-
Maintain the low temperature during the addition to control the exothermic reaction. The resulting faint orange solution is the TPPBr₂ reagent.
Step 2: Conversion of 4-tert-Butylcyclohexanone to this compound
-
To the freshly prepared TPPBr₂ solution, add anhydrous triethylamine (1.2 equivalents).
-
Slowly add a solution of 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous dichloromethane.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
Gently reflux the mixture for 2-4 hours to ensure complete conversion.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling: A Versatile C-C Bond Formation
The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. [3][4]This reaction is known for its tolerance of a wide range of functional groups, and the stability of the organostannane reagents. [3] Causality Behind Experimental Choices:
-
Organostannane Reagent: These reagents are air and moisture stable, which simplifies handling. [3]However, they are toxic and should be handled with care.
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst, often with phosphine ligands, is employed.
-
Additives: In some cases, additives like copper(I) salts or lithium chloride can accelerate the reaction.
Heck Reaction: Vinylation of Alkenes
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a more substituted alkene. [5]This reaction is a powerful tool for the synthesis of complex alkenes and has found wide application in the synthesis of natural products and pharmaceuticals.
Causality Behind Experimental Choices:
-
Alkene Coupling Partner: The choice of alkene will determine the structure of the final product. Electron-deficient alkenes often react more readily.
-
Base: A base, typically a tertiary amine like triethylamine or an inorganic base like sodium acetate, is required to regenerate the active catalyst.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.
Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. [6][7]This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of conjugated enynes.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: A copper(I) salt, such as CuI, is typically used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.
Negishi and Kumada Couplings: Utilizing Organozinc and Grignard Reagents
The Negishi coupling employs organozinc reagents, which are known for their high functional group tolerance and reactivity. [8][9][10]The Kumada coupling utilizes Grignard reagents (organomagnesium halides), which are highly reactive nucleophiles. [11]Both reactions are catalyzed by palladium or nickel complexes and provide effective means to form C-C bonds with this compound.
Conclusion
This compound serves as a synthetically useful and versatile intermediate. Its conformationally restricted framework and the presence of a reactive vinyl bromide moiety make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this document are intended to guide researchers in leveraging the synthetic potential of this valuable building block for the efficient construction of complex organic molecules in drug discovery and materials science.
References
-
Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Spaggiari, A., Vaccari, D., Davoli, P., Torre, G., & Prati, F. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2216–2219. [Link]
-
The Negishi Cross-Coupling Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates. (2025, August 7). Request PDF. Retrieved from [Link]
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Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
vinyl bromide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Coupling Reaction of Vinyl Halides with Ketones or Aldehydes Mediated by Samarium Diiodide. (n.d.). J-STAGE. Retrieved from [Link]
-
Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Kumada coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Shapiro reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Negishi Cross Coupling Reaction. (2014, March 14). Chem-Station Int. Ed. Retrieved from [Link]
-
SHAPIRO REACTION. (n.d.). coursecontent. Retrieved from [Link]
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The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. (2023). Journal of Flow Chemistry, 13(3), 217-246. [Link]
-
Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Kumada Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Pascoe, D. D. (n.d.). Total Synthesis of (-)-Colombiasin A and (-)-Elisapterosin Band the Discovery of New Thermal Cyc1obutenone Rearrangements. ePrints Soton - University of Southampton. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
trans-1-BROMO-4-tert-BUTYLCYCLOHEXANE. (n.d.). SpectraBase. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. (n.d.). ScienceDirect. Retrieved from [Link]
-
Shapiro and Bamford-Stevens reactions – revisited. (n.d.). Arkivoc. Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
cis-1-BROMO-4-tert-BUTYLCYCLOHEXANE. (n.d.). SpectraBase. Retrieved from [Link]
-
1-Bromo-4-tert-butylcyclohexane. (n.d.). PubChem. Retrieved from [Link]
-
Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. (2022, May 1). Stack Exchange. Retrieved from [Link]
-
The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes. (2022, January 14). RSC Publishing. [Link]
-
Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. (2023, November 20). PMC - NIH. [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 12). YouTube. Retrieved from [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018, April 6). Beilstein Journals. [Link]
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Application Notes and Protocols for Stereoselective Synthesis Using 1-Bromo-4-tert-butylcyclohex-1-ene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Conformational Locking in Stereoselective Synthesis
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount for the development of complex molecules, particularly in the pharmaceutical industry where enantiomeric purity can be the difference between a therapeutic agent and a toxic compound. 1-Bromo-4-tert-butylcyclohex-1-ene emerges as a uniquely valuable building block in this context. Its utility stems from the powerful conformational locking effect exerted by the bulky tert-butyl group. This substituent preferentially occupies the equatorial position in the cyclohexene ring's half-chair conformation to minimize steric strain, thereby restricting the ring's flexibility. This conformational rigidity provides a predictable steric environment around the reactive vinyl bromide moiety, enabling a high degree of stereocontrol in a variety of chemical transformations.
This technical guide delves into the stereoselective applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions and Diels-Alder cycloadditions. We will explore the mechanistic underpinnings of stereocontrol and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Conformational Landscape: A Foundation for Stereocontrol
The tert-butyl group, with its large steric footprint, dictates the conformational preference of the cyclohexene ring. In this compound, the half-chair conformation with the tert-butyl group in the equatorial position is overwhelmingly favored. This conformational locking has profound implications for the accessibility of the two faces of the double bond to incoming reagents, forming the basis for diastereoselective reactions.
Caption: Conformational equilibrium of the 4-tert-butylcyclohexene ring.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity with Precision
Vinyl bromides are versatile precursors for the formation of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The steric hindrance imparted by the equatorial tert-butyl group in this compound can be leveraged to achieve high levels of stereoselectivity in these transformations.
Suzuki-Miyaura Coupling: Stereoretentive Synthesis of Substituted Cyclohexenes
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds.[1] In the case of this compound, the reaction with an organoboron reagent proceeds with retention of the double bond geometry, providing a direct route to stereodefined 4-tert-butyl-1-arylcyclohex-1-enes. The bulky tert-butyl group can influence the approach of the palladium catalyst and the subsequent transmetalation step, potentially leading to diastereoselectivity when chiral ligands are employed.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow:
Caption: General experimental workflow for a Suzuki coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
In a separate flask, prepare a solution of palladium(II) acetate and triphenylphosphine in 1,4-dioxane.
-
Add the catalyst solution to the reaction flask via syringe, followed by degassed water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 8 | 88-96 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Heck Reaction: Diastereoselective Vinylation
The Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[2] When this compound is reacted with an alkene, the stereochemical outcome is influenced by the facial bias created by the tert-butyl group. The palladium catalyst is expected to coordinate to the less sterically hindered face of the double bond, leading to a diastereoselective migratory insertion and subsequent β-hydride elimination to afford the trans-substituted product.[3]
Protocol 2: Heck Reaction of this compound with Styrene
This protocol outlines a general procedure for the Heck reaction between this compound and styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous acetonitrile, followed by this compound, styrene, and triethylamine.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Access to Chiral Alkynyl Cyclohexenes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne.[4] The use of chiral ligands in the Sonogashira coupling of this compound can potentially induce enantioselectivity, leading to the synthesis of chiral alkynyl cyclohexene derivatives. The bulky tert-butyl group plays a crucial role in creating a specific steric environment that can be exploited by a chiral catalyst assembly.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a general method for the Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous THF, triethylamine, and phenylacetylene.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture through celite and wash with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by column chromatography.
Diels-Alder Reaction: Controlling Facial Selectivity
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.[5] When this compound is employed as a dienophile, the tert-butyl group can direct the approach of the diene to one of the two faces of the double bond, leading to high π-facial selectivity.[6] This allows for the diastereoselective synthesis of complex bicyclic systems.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reaction Yield with 1-Bromo-4-tert-butylcyclohex-1-ene
Welcome to the technical support center for optimizing Grignard reactions with 1-bromo-4-tert-butylcyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this sterically hindered vinyl bromide. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: My Grignard reaction with this compound is not initiating. What should I do?
Answer:
Failure to initiate is a common hurdle in Grignard synthesis, often stemming from the passivating layer of magnesium oxide on the magnesium turnings or the presence of trace moisture.[1] The steric hindrance of the tert-butyl group and the vinylic position of the bromide can also contribute to sluggish initiation.
Possible Causes & Solutions:
-
Inactive Magnesium Surface: The surface of magnesium turnings is typically coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[1][2]
-
Solution 1: Mechanical Activation: Before starting the reaction, crush the magnesium turnings in a mortar and pestle to expose a fresh, unoxidized surface.[3]
-
Solution 2: Chemical Activation: Use a small crystal of iodine, which will etch the magnesium surface, removing the oxide layer.[4][5] The disappearance of the purple iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles signifies activation.[2][3]
-
-
Presence of Water: Grignard reagents are highly sensitive to protic sources, and even trace amounts of water in your glassware or solvent will quench the reaction.[3][6]
-
Low Reactivity of the Halide: The combination of steric hindrance from the tert-butyl group and the vinylic nature of the bromide can make the halide less reactive.
-
Solution 1: Gentle Heating: Gentle warming of the reaction mixture with a heat gun or a warm water bath can help initiate the reaction.[4] Be prepared to remove the heat source once the reaction begins, as Grignard formation is exothermic.[4][7]
-
Solution 2: Sonication: Using an ultrasonic bath can help to physically disrupt the magnesium oxide layer and promote the reaction.[2][3]
-
Question 2: I am observing a very low yield of my desired Grignard product. How can I improve it?
Answer:
Low yields with sterically hindered substrates like this compound are often due to side reactions or incomplete conversion.[8]
Possible Causes & Solutions:
-
Wurtz Coupling Side Reaction: The primary side reaction is often the Wurtz-type coupling, where the formed Grignard reagent reacts with the starting bromide to form a dimer.[7][9][10]
-
Solution: The key to minimizing this side reaction is to maintain a low concentration of the alkyl halide in the reaction mixture. This is achieved by the slow, dropwise addition of the this compound solution to the magnesium suspension.[10][11] Maintaining a moderate reaction temperature can also help; excessive heat can favor the coupling reaction.[7][9]
-
-
Incomplete Reaction: Due to the steric hindrance, the reaction may not go to completion under standard conditions.
-
Solution 1: Increase Reaction Time: After the initial addition of the bromide, allow the reaction to stir for an extended period (e.g., 2-4 hours) to ensure maximum conversion.
-
Solution 2: Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power and higher boiling point, which allows for a higher reaction temperature if needed.[8][12][13]
-
-
"Turbo-Grignard" Reagents: For particularly challenging substrates, the use of "Turbo-Grignard" reagents, prepared with the addition of lithium chloride (LiCl), can significantly enhance reactivity and yield.[8][14]
-
Solution: Add one equivalent of anhydrous LiCl to the reaction mixture along with the magnesium turnings before the addition of the alkyl halide. The LiCl helps to break up Grignard reagent aggregates and solubilize intermediates, leading to a more reactive organometallic species.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard reaction with this compound: THF or diethyl ether?
A1: While both are suitable, Tetrahydrofuran (THF) is generally recommended for this substrate. THF has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether) and is a stronger Lewis base, which allows it to solvate and stabilize the Grignard reagent more effectively.[12][13][15] This enhanced solvation can lead to a more reactive Grignard reagent and can be particularly beneficial for less reactive halides like this compound.[12][16]
| Solvent | Boiling Point | Key Advantages | Considerations |
| Diethyl Ether | 34.6 °C | Easier to remove post-reaction due to its low boiling point.[12] | Lower reaction temperatures may lead to slower reaction rates. |
| Tetrahydrofuran (THF) | 66 °C | Higher boiling point allows for reactions at elevated temperatures, which can be beneficial for less reactive halides.[12][17] Superior solvating power can increase the reactivity of the Grignard reagent.[12][15] | Can be more difficult to remove completely. Miscible with water, which can complicate the work-up.[12] |
Q2: How can I ensure my experimental setup is sufficiently anhydrous?
A2: Rigorous exclusion of water is critical for a successful Grignard reaction.[7]
-
Glassware: All glassware should be oven-dried at 120°C for at least 4 hours (preferably overnight) and assembled while still hot under a stream of dry, inert gas (nitrogen or argon).[1][6] Alternatively, flame-dry the assembled apparatus under an inert gas flow, being careful to heat all surfaces evenly.
-
Solvents: Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. If you are unsure of the dryness, you can distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for ethers).
-
Reagents: Ensure your this compound is dry. If necessary, it can be passed through a short plug of activated alumina before use.[18]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire experiment, from setup to quenching the reaction.
Q3: What is the Wurtz coupling reaction and how can I visually identify if it's a major problem?
A3: The Wurtz coupling is a side reaction where two alkyl halides react with a metal (in this case, magnesium) to form a new carbon-carbon bond, resulting in a dimer of the alkyl group.[19] In your reaction, the formed Grignard reagent can also react with the starting bromide to produce the same dimer.[9][10][20]
R-MgX + R-X -> R-R + MgX₂
The dimer of this compound will have a significantly higher molecular weight and boiling point than your starting material and the expected product after reaction with an electrophile. Its presence can often be detected by TLC as a less polar spot or by GC-MS analysis of the crude reaction mixture.
Q4: How does the bulky tert-butyl group influence the reaction?
A4: The large tert-butyl group effectively "locks" the conformation of the cyclohexane ring, placing it in an equatorial position to minimize steric strain.[21][22] This has a significant impact on the reactivity of the molecule. While your substrate is an alkene, the steric bulk of the tert-butyl group can still hinder the approach of the bromide to the magnesium surface, contributing to the difficulty in initiating the reaction and potentially favoring side reactions like elimination if the conditions are not carefully controlled.
Experimental Protocols
Protocol 1: Preparation of (4-tert-butylcyclohex-1-en-1-yl)magnesium bromide
This protocol provides a general procedure for the formation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1-2 small crystals)
-
Inert gas supply (Nitrogen or Argon)
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Workflow Diagram:
Caption: Experimental workflow for the Grignard reaction.
Procedure:
-
Preparation: Assemble the flame-dried glassware under a positive pressure of inert gas. Place the magnesium turnings and iodine crystals in the three-necked flask.
-
Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (approx. 10%) of this solution to the stirred magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming with a heat gun may be necessary.[4][11]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.[10][11]
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours to ensure complete consumption of the starting material. The resulting grayish, slightly cloudy solution is the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of your desired electrophile (e.g., an aldehyde or ketone) in anhydrous THF.
-
Work-up: After the reaction with the electrophile is complete (monitor by TLC), cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[5][23] Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Troubleshooting Decision Tree
If you are encountering issues, this decision tree can help guide you to a solution.
Caption: Troubleshooting decision tree for the Grignard reaction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 10. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. quora.com [quora.com]
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- 20. researchgate.net [researchgate.net]
- 21. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty... | Study Prep in Pearson+ [pearson.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene
Welcome to the technical support guide for the synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene. This resource is designed for chemistry professionals engaged in research and development who require a robust understanding of this synthetic pathway, particularly concerning the mitigation of common side reactions. Here, we move beyond simple protocols to explore the causal relationships between reaction conditions and outcomes, ensuring a higher rate of success in your experiments.
The most reliable and common laboratory-scale synthesis of this compound involves a two-step sequence starting from 4-tert-butylcyclohexene:
-
Electrophilic Addition: Bromination of the double bond in 4-tert-butylcyclohexene to yield vicinal dibromide, 1,2-dibromo-4-tert-butylcyclohexane.
-
Elimination: Dehydrobromination of the dibromide using a suitable base to form the target vinylic bromide.
This guide is structured to address the most pressing challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My final product is contaminated with the starting material, 1,2-dibromo-4-tert-butylcyclohexane. How can I drive the elimination reaction to completion?
Answer: The presence of the dibromo- starting material is a clear indication of an incomplete elimination reaction. The efficiency of this E2 dehydrobromination is highly dependent on reaction conditions.
-
Causality: The E2 (bimolecular elimination) reaction requires a sufficiently strong base to abstract a proton and a conformation that places the abstracted proton and the leaving group (bromide) in an anti-periplanar arrangement (180° dihedral angle).[1][2] The bulky tert-butyl group effectively locks the cyclohexane ring in a chair conformation where it occupies an equatorial position, which dictates the stereochemical possibilities.[3][4] If the reaction time is too short, the temperature is too low, or the base is not strong enough, the activation energy for the elimination will not be consistently overcome.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue heating until the dibromo- starting material is no longer visible.
-
Increase Temperature: Gently increase the reflux temperature, ensuring it does not exceed the decomposition temperature of your product or reagents. A higher temperature increases the rate of reaction.
-
Select a Stronger Base: If using a milder base like sodium ethoxide, consider switching to a stronger, sterically hindered base such as potassium tert-butoxide (KOtBu). The increased basicity will facilitate proton abstraction more effectively.
-
Question 2: My spectral analysis (NMR/GC-MS) indicates the presence of 4-tert-butylcyclohex-1-en-1-ol or a corresponding ether. What causes this and how can it be prevented?
Answer: The formation of alcohols or ethers points to a competing nucleophilic substitution reaction (SN1 or SN2) where the base or solvent acts as a nucleophile, displacing a bromide ion.
-
Causality: Bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) are not only strong bases but also effective nucleophiles. In the protic solvents often used with them (water, ethanol), they can attack the carbon-bromine bond, leading to substitution products.
-
Preventative Measures:
-
Employ a Non-Nucleophilic Base: The most effective solution is to use a sterically hindered, non-nucleophilic base. The bulky nature of these bases prevents them from approaching the electrophilic carbon center to act as a nucleophile, but they can still readily abstract a proton.
-
Recommended Bases:
-
Potassium tert-butoxide (KOtBu)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
1,5-Diazabicyclo(4.3.0)non-5-ene (DBN)
-
These bases strongly favor elimination over substitution, significantly improving the purity of your crude product.
-
Question 3: I've isolated an unexpected isomer, 3-bromo-4-tert-butylcyclohexene. Why did this form?
Answer: The formation of 3-bromo-4-tert-butylcyclohexene, an allylic bromide, suggests that a radical-based mechanism has occurred instead of the intended electrophilic addition/elimination pathway. This typically happens if N-Bromosuccinimide (NBS) is used.
-
Causality: NBS is a specific reagent used for allylic bromination, which proceeds via a free radical chain reaction.[5][6] In this mechanism, a bromine radical abstracts a hydrogen atom from the allylic position (the carbon adjacent to the double bond), which is favored due to the resonance stabilization of the resulting allylic radical.[7] This leads to the substitution of a hydrogen with a bromine at the allylic carbon, rather than addition across the double bond.
-
Solution:
-
To synthesize the target vinylic bromide, avoid using NBS. The correct reagent for the first step is molecular bromine (Br2), which reacts via an electrophilic addition mechanism across the alkene.
-
Ensure the reaction with Br2 is performed in the dark and without radical initiators (like AIBN or peroxides) to suppress the competing radical substitution pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic strategy for preparing this compound?
A1: The preferred method is a two-step sequence starting from 4-tert-butylcyclohexene. This pathway provides good control over the regiochemistry of the final product.
Caption: Overall synthetic pathway.
Q2: How does the choice of base impact the dehydrobromination step?
A2: The choice of base is critical as it dictates the balance between the desired elimination reaction and undesired side reactions, primarily nucleophilic substitution. A comparison of common bases is provided below.
| Base | Conjugate Acid pKa | General Class | Typical Solvent | Key Considerations |
| NaOH | ~15.7 | Strong Base, Strong Nucleophile | Water, Ethanol | High risk of substitution side products (alcohols). |
| NaOEt | ~16 | Strong Base, Strong Nucleophile | Ethanol | High risk of substitution side products (ethers). |
| KOtBu | ~18 | Strong Base, Non-Nucleophilic | THF, t-Butanol | Excellent for elimination; steric bulk prevents substitution.[3] |
| DBU | ~13.5 | Strong Base, Non-Nucleophilic | Acetonitrile, THF | Excellent for elimination; often provides cleaner reactions. |
Q3: What is the mechanistic basis for potential side reactions during elimination?
A3: The primary desired reaction is E2 elimination. However, SN2 substitution and the formation of isomeric alkenes can occur, depending on the conditions.
Caption: Competing reaction pathways.
Q4: Can you provide a reliable experimental protocol?
A4: The following protocol is a validated starting point. Researchers should always perform their own risk assessment and optimization.
Experimental Protocol
Step 1: Synthesis of 1,2-dibromo-4-tert-butylcyclohexane
-
In a round-bottom flask protected from light, dissolve 4-tert-butylcyclohexene (1.0 eq.) in a suitable solvent like dichloromethane or carbon tetrachloride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise with stirring. The characteristic reddish-brown color of bromine should disappear upon addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any excess bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude dibromide, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 1,2-dibromo-4-tert-butylcyclohexane (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add potassium tert-butoxide (KOtBu, ~1.2 eq.) portion-wise to the stirred solution at room temperature.[3]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volume).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO4.
-
Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
References
-
Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]
-
Utah Tech University. (n.d.). Addition of HBr to Cyclohexene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Do tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1?. Retrieved from [Link]
-
Filo. (2025). When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide.... Retrieved from [Link]
-
Homework.Study.com. (n.d.). When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide in ethanol, it reacts.... Retrieved from [Link]
-
Pearson. (2024). cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butyl.... Retrieved from [Link]
-
Master Organic Chemistry. (2013). What is Allylic Bromination?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Alkene + HBR + ROOR - Reaction Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Allylic bromination with NBS. Retrieved from [Link]
-
Leah4sci.com. (2014). Allylic Bromination of Alkenes Using NBS. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
Sources
- 1. When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide .. [askfilo.com]
- 2. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty... | Study Prep in Pearson+ [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Preventing elimination reactions in substitutions of vinyl bromides
Introduction
Welcome to the Technical Support Center for vinyl bromide chemistry. Vinyl bromides are invaluable building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science. However, their utility is often hampered by a persistent challenge: the competition between desired nucleophilic substitution and undesired elimination reactions. This guide provides in-depth troubleshooting advice and foundational knowledge to help you navigate this complex reactivity, minimize side reactions, and maximize the yield of your target substitution products.
The Core Challenge: Substitution vs. Elimination at an sp² Center
Successfully performing a substitution on a vinyl bromide requires an understanding of why it is a challenging substrate. Unlike their sp³-hybridized alkyl halide counterparts, vinyl halides are generally unreactive towards classical S(_N)1 and S(_N)2 mechanisms.
-
S(_N)1 Infeasibility : The S(_N)1 pathway requires the formation of a carbocation intermediate. A vinylic carbocation, where the positive charge resides on an sp-hybridized carbon, is highly unstable and energetically prohibitive to form.[1][2]
-
S(_N)2 Hindrance : The direct, backside attack required for an S(_N)2 reaction is sterically hindered by the substituents on the double bond.[3] Furthermore, the incoming nucleophile is repelled by the high electron density of the C=C π-bond.[4][5] The carbon-halogen bond in a vinyl halide also possesses partial double-bond character due to resonance, making it stronger and a poorer leaving group.[4]
This inherent inertness towards standard substitution pathways means that under many conditions, especially with strong bases, the E2 (bimolecular elimination) reaction becomes the dominant pathway, leading to the formation of an alkyne.[6][7]
Therefore, preventing elimination is not just about slowing it down, but about actively promoting an alternative, viable substitution mechanism. Most successful vinylic substitutions proceed through pathways other than direct S(N)1 or S(_N)2, such as addition-elimination, radical nucleophilic substitution (S(_RN)1), or, most commonly, transition-metal-catalyzed cross-coupling reactions.[8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the mechanistic reasoning and actionable protocols to resolve them.
Q1: My primary product is an alkyne. How do I suppress this elimination and favor the substitution product?
This is the most frequent issue encountered. The formation of an alkyne indicates that E2 elimination is outcompeting your desired substitution. To shift the balance, you must systematically optimize four key reaction parameters: the nucleophile, the solvent, the temperature, and the choice of base (if required).
Analysis & Solution Strategy:
1. Evaluate Your Nucleophile/Base System: The character of your nucleophile is critical. Strong bases are much more likely to abstract a proton to initiate elimination than they are to attack the carbon center.[9]
-
Expert Insight: The key is to use a nucleophile that is highly nucleophilic but weakly basic. "Soft," polarizable nucleophiles (e.g., thiolates, cyanides, organocuprates) are excellent candidates as they are more likely to attack the electrophilic carbon. In contrast, "hard," highly basic nucleophiles (e.g., hydroxides, alkoxides, amides) will preferentially act as bases, leading to elimination.[10]
2. Adjust the Solvent: The solvent influences the reactivity of the nucleophile and can stabilize or destabilize reaction intermediates.
-
Expert Insight: Polar aprotic solvents like DMF, DMSO, acetonitrile, or THF are generally preferred.[11] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive for substitution.[12] Polar protic solvents (water, alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that increases its steric bulk and decreases its nucleophilicity, which can inadvertently favor elimination.[12]
3. Control the Temperature: Thermodynamics plays a crucial role in the competition between substitution and elimination.
-
Expert Insight: Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS).[13] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more favorable (more negative) as temperature (T) increases.[14] Therefore, higher temperatures will always favor elimination over substitution .[15][16] Always run your reaction at the lowest temperature that provides a reasonable rate for the substitution pathway.
4. Utilize Transition Metal Catalysis: For many substitutions, particularly C-C and C-N bond formation, the most robust strategy is to abandon direct substitution attempts and employ a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, completely avoiding the conditions that favor E2 elimination.
Q2: I am attempting a palladium-catalyzed cross-coupling (e.g., Suzuki), but I am still observing significant elimination and low yield. What's going wrong?
Even in catalyzed reactions, improper conditions can lead to side reactions. The choice of base and ligand is critical.
Analysis & Solution Strategy:
1. Re-evaluate Your Base: In a cross-coupling cycle, the base's role is typically to facilitate the transmetalation step or regenerate the active catalyst, not to interact directly with the vinyl bromide in an E2 fashion. However, an overly strong or poorly soluble base can still cause elimination.
-
Expert Insight: Use a moderately weak, non-nucleophilic inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often excellent choices. They are basic enough for the catalytic cycle but generally not strong enough to promote significant E2 elimination. Avoid strong alkoxides unless specifically required by a well-established protocol.
2. Optimize the Ligand: The ligand stabilizes the metal center and modulates its reactivity. An inappropriate ligand can lead to slow oxidative addition or reductive elimination, increasing the lifetime of reactive intermediates and allowing side reactions to occur.
-
Expert Insight: For vinyl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required. These ligands promote the crucial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination, accelerating the overall catalytic cycle and outcompeting potential side reactions.
3. Ensure Anhydrous and Oxygen-Free Conditions: Palladium(0) catalysts are sensitive to oxygen, and water can interfere with many organometallic reagents used in cross-coupling.
-
Expert Insight: Thoroughly degas your solvents and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Use anhydrous solvents and handle reagents under an inert atmosphere (N₂ or Ar).
Experimental Protocol: Suzuki Cross-Coupling of a Vinyl Bromide
This protocol provides a reliable starting point for the C-C bond formation via substitution on a vinyl bromide, a method that inherently avoids the E2 elimination pathway.
Objective: To couple a generic vinyl bromide with an arylboronic acid.
Reagents & Materials:
-
Vinyl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Water mixture (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the vinyl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed toluene/water solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Competing Pathways
The following diagram illustrates the central problem: the desired catalytic substitution pathway versus the undesired E2 elimination pathway that must be suppressed.
Caption: Competing reaction pathways for a vinyl bromide.
Troubleshooting Workflow
If you are experiencing poor yields or dominant elimination, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting vinyl bromide substitutions.
Comparative Summary: Favoring Substitution over Elimination
| Factor | Favors Substitution | Favors Elimination | Rationale |
| Temperature | Low Temperature (~0-60 °C) | High Temperature (>80 °C) | Elimination has a higher positive entropy change and is favored by heat.[13][14] |
| Nucleophile/Base | Weakly basic, "soft" nucleophiles (e.g., RSH, CN⁻, organocuprates) | Strongly basic, "hard" bases (e.g., RO⁻, OH⁻, NaNH₂) | Strong bases readily abstract a proton, initiating the E2 mechanism.[9] |
| Solvent | Polar Aprotic (DMF, DMSO, THF) | Polar Protic (Ethanol, Water) | Aprotic solvents enhance nucleophilicity; protic solvents can cage the nucleophile.[12] |
| Reaction Type | Transition-metal catalyzed (e.g., Suzuki, Sonogashira) | Direct reaction with base | Catalytic cycles provide an alternative mechanistic pathway that avoids E2 conditions. |
Frequently Asked Questions (FAQs)
Q: Why can't I just use S(_N)1 or S(_N)2 conditions for my vinyl bromide? A: Vinyl bromides are resistant to both. The S(_N)1 pathway is blocked by the extreme instability of the resulting vinyl cation.[17][18] The S(_N)2 pathway is hindered by the electron density of the double bond repelling the nucleophile and steric hindrance preventing the required backside attack.[3][5]
Q: What is the single most important factor to control to prevent elimination? A: While all factors are interconnected, controlling the basicity of the nucleophile/base system is paramount. Using a strong base like potassium t-butoxide will almost exclusively yield the elimination product.[9] If your desired nucleophile is also a strong base, a transition-metal-catalyzed approach is strongly recommended.
Q: Does the stereochemistry of the vinyl bromide matter? A: Yes. For E2 elimination, an anti-periplanar arrangement between the proton to be removed and the leaving group is strongly preferred.[6] Depending on the substitution pattern, one isomer (E or Z) may undergo elimination more readily than the other. For transition-metal-catalyzed substitutions, the reaction is often stereoretentive, meaning the stereochemistry of the double bond is preserved in the product.
References
-
Galli, C., Gentili, P., & Rappoport, Z. (1994). Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. The Journal of Organic Chemistry. Available at: [Link]
- CHEMISTRY FOR NEET. (n.d.). Why do vinyl and aryl halides not undergo nucleophilic substitution via the SN2 mechanism? Quora.
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-
Galli, C., Gentili, P., & Rappoport, Z. (1994). Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route. The Journal of Organic Chemistry. Available at: [Link]
- Hunt, I. (n.d.).
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Ilyushchenko, M., Salikov, R., & Tomilov, Y. (2022). Organocatalytic approach to vinylic nucleophilic substitution. ChemRxiv. Available at: [Link]
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Ilyushchenko, M., Salikov, R., & Tomilov, Y. (2022). Organocatalytic approach to vinylic nucleophilic substitution. ChemRxiv. Available at: [Link]
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- Yale University. (n.d.).
- Unacademy. (n.d.). Haloalkanes and Haloarenes.
- Various Authors. (2018). Why is vinyl halide inert towards both SN¹ and SN² reactions? Quora.
- Various Authors. (2018). What is the difference between the products of E1 and E2 reactions? Quora.
- Pharmaguideline. (n.d.). E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions.
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- Allen. (n.d.). Vinyl bromide undergoes :.
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- Various Authors. (2024).
- SlideServe. (2011).
- Trost, B. M., & Dong, G. (2008). Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. PMC - NIH.
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- Various Authors. (n.d.). Nucleophilic substitution vs.
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Technical Support Center: Suzuki Coupling of Sterically Hindered Vinyl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered vinyl bromides. The inherent steric bulk and electronic properties of these substrates often impede the key steps of the palladium catalytic cycle, leading to low yields, side product formation, or loss of stereochemistry. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven solutions.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Question 1: My reaction shows low to no conversion of the vinyl bromide. What are the primary causes and how can I fix it?
Answer:
Low conversion in the Suzuki coupling of a sterically hindered vinyl bromide is most often linked to a sluggish or inhibited oxidative addition step. The steric bulk around the carbon-bromine bond makes it difficult for the palladium catalyst to insert itself, a crucial first step in the catalytic cycle.
Probable Causes & Solutions:
-
Insufficiently Active Catalyst System: The combination of your palladium precursor and ligand may not be potent enough to overcome the steric barrier.
-
Solution 1: Switch to a More Electron-Rich and Bulky Ligand. Standard ligands like triphenylphosphine (PPh₃) are often inadequate for these challenging substrates. The key is to use ligands that are both sterically bulky and highly electron-donating. This electronic property increases the electron density on the palladium center, which in turn promotes the oxidative addition into the C-Br bond.[1][2]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are industry standards for sterically demanding couplings.[3] For extremely hindered systems, consider specialized ligands like AntPhos, which has shown high reactivity in such cases.[4] N-Heterocyclic Carbenes (NHCs) also offer robust catalyst systems due to their strong σ-donor properties.[5]
-
-
Solution 2: Use a Pre-formed Pd(0) Catalyst or an Efficient Precatalyst. The active species in the catalytic cycle is Pd(0).[6] While Pd(II) sources like Pd(OAc)₂ can be reduced in situ, this process can be inefficient. Using a stable Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst (e.g., XPhos Pd G3) ensures a higher concentration of the active catalyst from the start.[3][7]
-
-
Inappropriate Base or Solvent Combination: The base is not merely a spectator; it plays a critical role in the transmetalation step by activating the boronic acid partner.[8][9] The solvent must be able to dissolve all components and facilitate the interaction between the organic and aqueous phases if one is present.
-
Solution: Screen Bases and Solvents. There is no universal "best" combination; it is highly substrate-dependent.
-
Bases: For hindered substrates, stronger, non-nucleophilic bases are often required. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[3][10]
-
Solvents: Anhydrous, ethereal solvents like 1,4-dioxane or THF are commonly effective. Toluene is another good option. Often, a small amount of water is necessary to facilitate the dissolution of the inorganic base, but an excess can promote unwanted side reactions.[1] A systematic screening is highly recommended.
-
-
-
Setup: In a glovebox, prepare an array of reaction vials, each with a stir bar.
-
Reagents: To each vial, add the sterically hindered vinyl bromide (1.0 equiv), the boronic acid or ester partner (1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Catalyst/Ligand Addition: In separate vials, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%).
-
Solvent: Add the degassed solvent (e.g., dioxane) to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (typically 80-110 °C).
-
Monitoring: Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours) to determine the optimal combination.
Question 2: My desired product is formed, but I observe significant loss of stereochemistry (e.g., Z-isomer converting to E-isomer). How can I ensure a stereoretentive coupling?
Answer:
The loss of stereochemistry in the coupling of vinyl halides is a known issue and is highly dependent on the ligand used.[11] The generally accepted mechanism for this isomerization involves the formation of a zwitterionic palladium carbene intermediate after transmetalation. Rotation around the C-C single bond in this intermediate, followed by reductive elimination, leads to the formation of the opposite isomer.
Causality & Mitigation Strategies:
-
Ligand Choice is Paramount: The steric and electronic properties of the ligand dictate the relative rates of reductive elimination versus isomerization.
-
Solution: Employ Ligands that Promote Rapid Reductive Elimination. Ligands that are sufficiently bulky can accelerate the final reductive elimination step of the catalytic cycle. If this step is faster than the C-C bond rotation in the carbene intermediate, the original stereochemistry will be retained. While very bulky ligands are needed for oxidative addition, sometimes an intermediate bulkiness provides the best stereoretention. A screening of ligands is often necessary. For example, in some systems, Pd(PPh₃)₄ has been shown to favor retention, whereas catalysts with very bulky ligands like dppf can sometimes lead to inversion.[11]
-
Caption: Pathway for Z-to-E isomerization of vinyl groups during Suzuki coupling.
Question 3: My reaction is plagued by side products, primarily homocoupling of the boronic acid and/or dehalogenation of my vinyl bromide. What causes this and how can I suppress it?
Answer:
The formation of these side products points to specific flaws in the reaction setup and conditions.
-
Homocoupling (Boronic Acid Dimerization): This is almost always caused by the presence of oxygen in the reaction mixture. Oxygen can facilitate an alternative catalytic cycle that leads to the dimerization of the boronic acid.
-
Solution: Rigorous Degassing and Inert Atmosphere. Ensure your solvent is thoroughly degassed before use (e.g., via freeze-pump-thaw cycles or by bubbling argon or nitrogen through it for an extended period). The reaction should be set up and run under a strict inert atmosphere (argon or nitrogen).[10][12] Using a Schlenk line or a glovebox is highly recommended.
-
-
Dehalogenation/Protodeboronation: The replacement of the bromine atom or the boronic acid group with a hydrogen atom is another common issue.
-
Cause (Dehalogenation): This can be caused by β-hydride elimination if there are adjacent protons, although this is less common for vinyl bromides than for alkyl bromides. It can also be promoted by certain bases or impurities in the reagents.
-
Cause (Protodeboronation): This side reaction strips the boron group from your coupling partner and is often accelerated by strong bases and the presence of excess water, particularly with electron-rich or heteroaryl boronic acids.[3]
-
Solution 1: Use a Milder Base. If protodeboronation is suspected, switching from a strong base like K₃PO₄ to a milder one like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.[3]
-
Solution 2: Use a More Stable Boron Reagent. Boronic acids can be prone to decomposition. Consider using more robust boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are known to be more resistant to protodeboronation.[13]
-
Solution 3: Minimize Water Content. While a small amount of water can be beneficial, ensure you are not using an excessive amount. Using an anhydrous base and a carefully controlled amount of water can suppress these side reactions.
-
Caption: A decision-making workflow for troubleshooting common Suzuki coupling problems.
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered vinyl bromides so difficult to couple compared to simple vinyl bromides or aryl bromides? A1: The difficulty arises from steric hindrance, which negatively impacts two key steps in the catalytic cycle. First, the bulky substituents near the carbon-bromine bond physically obstruct the approach of the large palladium catalyst, slowing down the crucial oxidative addition step.[8] Second, after the vinyl group is transferred to the palladium (transmetalation), the steric clash between the bulky substituents on the vinyl group and the other group on the palladium can hinder the final reductive elimination step, where the new C-C bond is formed.[2]
Q2: What is the optimal catalyst loading for these types of reactions? A2: For challenging, sterically hindered couplings, a higher catalyst loading is often necessary compared to simpler systems. A good starting point is typically 1-2 mol% of the palladium precursor and a 1:2 to 1:4 ratio of Pd to ligand. However, with highly efficient modern catalyst systems (e.g., those using Buchwald ligands or NHCs), loadings as low as 0.05 mol% have been reported to be effective.[5] If you are experiencing low conversion, a modest increase in catalyst loading (e.g., to 3-5 mol%) can be a viable strategy, though optimizing the ligand and conditions first is generally more cost-effective.
Q3: Can I use a boronic acid, or should I always use a boronic ester? A3: Boronic acids are the most common reagents, but they have stability issues, particularly a tendency to undergo protodeboronation (loss of the boron group) or form inactive trimeric anhydrides (boroxines). For sterically hindered and sensitive substrates, using a more stable boron reagent is often a wise choice. Pinacol boronic esters are significantly more stable and less prone to these side reactions. Potassium trifluoroborate salts are another excellent alternative, known for their high stability and ease of handling.[13][14]
Q4: Is microwave irradiation a good strategy for improving these couplings? A4: Yes, microwave irradiation can be a very effective tool for accelerating reactions with sterically hindered substrates.[5][14] The rapid heating can provide the necessary activation energy to overcome the high steric barriers of oxidative addition and reductive elimination, often leading to significantly reduced reaction times and improved yields. It is an excellent secondary optimization strategy if conventional heating proves insufficient.
Summary Table: Recommended Starting Conditions
| Parameter | Recommendation for Hindered Vinyl Bromides | Rationale |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Precatalyst (e.g., XPhos Pd G3) | Provides a reliable source of active Pd(0), bypassing potentially inefficient in situ reduction.[3][7] |
| Ligand | Buchwald-type (XPhos, SPhos) or NHC (e.g., IPr) | Bulky, electron-rich ligands are essential to accelerate the slow oxidative addition and reductive elimination steps.[2][3][5] |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous, finely powdered) | Strong, non-nucleophilic bases are effective at promoting the transmetalation step without causing side reactions.[3][10] |
| Solvent | Degassed 1,4-Dioxane or Toluene (potentially with 5-10% H₂O) | Anhydrous ethereal solvents are generally effective; minimal water can aid base solubility but excess should be avoided.[1][5] |
| Boron Reagent | Pinacol Boronic Ester or Potassium Trifluoroborate Salt | Offers enhanced stability over boronic acids, minimizing protodeboronation and other decomposition pathways.[13][14] |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Crucial for preventing oxygen-induced homocoupling of the boron reagent and catalyst deactivation.[10][12] |
| Temperature | 80 - 110 °C (Conventional) or 120-150 °C (Microwave) | Higher temperatures are often required to overcome the steric barriers inherent in the reaction.[14][15] |
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Inamdar, G. (2018). Response to "Why can't I achieve good yields for this Suzuki reaction?". ResearchGate.[Link]
-
Various Authors. (2017). Discussion on "Suzuki coupling Reaction's yield is very low...". ResearchGate.[Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Zapf, A., & Beller, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. CHIMIA International Journal for Chemistry, 55(9), 760-763. [Link]
-
Zhang, Y. J., & Wang, Y. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(20), 6914-6917. [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.[Link]
-
DasBoots. (2021). Response to "Diagnosing issues with a failed Suzuki coupling?". Reddit r/Chempros.[Link]
-
Molander, G. A., & Brown, A. R. (2006). Initial investigation into the Suzuki–Miyaura vinylation of hindered aryl bromides utilizing potassium vinyltrifluoroborate. Tetrahedron Letters, 47(47), 8375-8378. [Link]
-
Wikipedia. (n.d.). Palladium. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting Literature Summaries.[Link]
-
Molander, G. A., & Brown, A. R. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. The Journal of organic chemistry, 75(20), 6825–6832. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.[Link]
-
Li, H., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6564–6576. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Image from a publication]. ResearchGate.[Link]
-
Zhang, T., & Ready, J. M. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 148-151. [Link]
-
Sova, M., & Gazvoda, M. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2657-2664. [Link]
-
Zhang, T., & Ready, J. M. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 134(40), 16532–16535. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. Palladium - Wikipedia [en.wikipedia.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
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- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene. We will move beyond simple procedural lists to explore the causal relationships behind common synthetic pitfalls, providing you with the expert insights needed to optimize your reaction outcomes.
The predominant method for synthesizing this compound is the allylic bromination of 4-tert-butylcyclohexene using N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism and is highly valued for its selectivity.[1] However, its success is contingent on carefully controlled conditions, as minor deviations can lead to competing reactions and significantly lower yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the synthesis.
Q1: My reaction yield is very low, and I've recovered most of my starting 4-tert-butylcyclohexene. What is the most likely cause?
A: Recovering a significant amount of starting material almost always points to a failure in radical initiation . The free-radical chain reaction must be successfully initiated to proceed. Check the following:
-
Radical Initiator: If using a chemical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), ensure it has not expired and has been stored correctly. These initiators can decompose over time.
-
Light Source: If using photochemical initiation, verify that your lamp is emitting at the correct wavelength (UV light is typical) and is functioning properly. The reaction flask must also be made of a material transparent to these wavelengths (e.g., Pyrex).
-
Reaction Temperature: The reaction must be heated sufficiently to cause homolytic cleavage of the initiator or to promote the reaction. For NBS brominations in CCl₄, reflux temperature is standard.[2]
Q2: I'm observing multiple spots on my TLC plate, and the desired product is a minor component. What are the probable side products?
A: The formation of multiple byproducts indicates that competing reaction pathways are occurring. The most common side reaction in this synthesis is electrophilic addition across the cyclohexene double bond.[3] This happens when the concentration of molecular bromine (Br₂) or hydrogen bromide (HBr) becomes too high.[1][4] The primary byproducts you are likely seeing are:
-
4,5-Dibromo-1-tert-butylcyclohexane: Formed from the electrophilic addition of Br₂ across the double bond.
-
1-Bromo-4-tert-butylcyclohexane: Formed from the electrophilic addition of HBr across the double bond.[5][6]
The key role of NBS is to react with the HBr generated during the propagation step to produce Br₂, thereby keeping the concentrations of both HBr and Br₂ extremely low and suppressing these addition reactions.[4][7]
Q3: Why is the quality and handling of N-Bromosuccinimide (NBS) so critical for this reaction?
A: The purity of your NBS is paramount. Commercial NBS can sometimes be yellow, indicating the presence of Br₂. Using impure NBS can introduce a significant concentration of Br₂ from the start, promoting the unwanted electrophilic addition pathway over the desired radical substitution.[2]
-
Purification: For best results, NBS should be recrystallized from hot water and dried under vacuum before use.[2] Pure NBS should be a white solid.
-
Moisture: NBS can react with water, especially in the presence of acid, to form hypobromous acid, which can lead to other side reactions like bromohydrin formation.[1][2] Therefore, the reaction must be conducted under anhydrous conditions.
Q4: Can I use a different solvent instead of Carbon Tetrachloride (CCl₄)?
A: Yes. Due to the toxicity and environmental concerns associated with Carbon Tetrachloride (CCl₄), alternative non-polar, non-protic solvents can be used. Suitable alternatives include cyclohexane, benzene, or dichloromethane (CH₂Cl₂).[7] The key is that the solvent must be anhydrous and inert to the radical conditions. Avoid protic solvents like alcohols or water, as they will react with NBS.[2]
Section 2: In-Depth Troubleshooting Guides
Problem A: Reaction Fails to Initiate or Proceeds Sluggishly
If you've confirmed your reagents are correct, a failure to initiate is often the root cause of a stalled reaction.
| Potential Cause | Underlying Chemistry | Troubleshooting Actions |
| Ineffective Radical Initiation | The radical chain cannot begin without an initial population of bromine radicals (Br•). This is generated by the homolysis of Br₂ (produced in situ) or an initiator.[7][8] If the initiator is old or the light source is weak, this crucial first step fails. | 1. Verify Initiator: Use a fresh, properly stored sample of AIBN or BPO. 2. Check Light Source: Ensure your UV lamp is functional and positioned close to the reaction vessel. 3. Consider Both: Sometimes, using a chemical initiator in conjunction with photochemical initiation can ensure the reaction starts efficiently. |
| Incorrect Reaction Temperature | Radical reactions have an activation energy. While initiation might occur, if the temperature is too low, the propagation steps (hydrogen abstraction) will be too slow to sustain the chain reaction. | 1. Monitor Temperature: Ensure the reaction mixture is maintained at a steady reflux. 2. Ensure Proper Mixing: Use a magnetic stirrer to ensure even heat distribution throughout the reaction mixture. |
Problem B: Formation of Significant Byproducts
This is the most common cause of low yields and purification difficulties. The core issue is a loss of selectivity between the desired radical substitution and undesired electrophilic addition.
Caption: Competing Radical vs. Electrophilic Pathways.
| Potential Cause | Underlying Chemistry | Troubleshooting Actions |
| High Concentration of Br₂/HBr | The radical pathway relies on a very low, steady-state concentration of Br₂.[4] If HBr is allowed to accumulate, it can either add directly across the double bond or react too quickly with NBS, creating spikes in Br₂ concentration. Both scenarios favor the electrophilic addition mechanism via a carbocation intermediate over the radical mechanism.[5] | 1. Use Pure NBS: Recrystallize NBS before use to remove residual Br₂.[2] 2. Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Water can accelerate undesirable NBS side reactions. 3. Controlled Addition: In some cases, adding the NBS portion-wise over the course of the reaction can help maintain a low concentration of brominating species. |
| Isomeric Bromide Formation | The allylic radical intermediate has two resonance forms. While abstraction of the tertiary allylic hydrogen is favored, reaction at the other end of the resonant system can lead to the formation of 3-bromo-1-tert-butylcyclohexene. | 1. Lower Reaction Temperature: Running the reaction at a slightly lower temperature (if initiation allows) can sometimes increase selectivity for the thermodynamically more stable product. 2. Purification: This isomer is often difficult to separate. Careful column chromatography may be required.[9] |
Section 3: Standard Experimental Protocol
This protocol provides a reliable baseline for the synthesis. All operations should be performed in a well-ventilated fume hood.
Reagents and Equipment:
-
4-tert-butylcyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Separatory funnel, filtration apparatus
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add 4-tert-butylcyclohexene (1.0 eq), anhydrous CCl₄, N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (approx. 0.02 eq).
-
Reaction: Heat the mixture to a gentle reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the higher-density NBS, which will be consumed and replaced by the lower-density succinimide.
-
Monitoring: Progress can be monitored by TLC or GC analysis to observe the consumption of the starting alkene. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture through a sintered glass funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium bicarbonate solution (to remove any trace HBr) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is typically a yellowish oil. It can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues with your reaction.
Caption: A step-by-step workflow for troubleshooting low yields.
References
-
OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
Pearson. (n.d.). The light-initiated reaction of 2,3-dimethylbut-2-ene with N-bromosuccinimide (NBS) gives two products. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Pearson. (2024). cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]
-
Filo. (2025). When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide in ethanol, it reacts rapidly. Retrieved from [Link]
-
Homework.Study.com. (n.d.). When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Filo. (2025). cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane both react.... Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 14.1: Electrophilic Addition to Alkenes. Retrieved from [Link]
-
Garber, K. (2016). Allylic Bromination. YouTube. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Bromination of 4-t-butylcyclohexene gives two products. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes. Retrieved from [Link]
-
Master Organic Chemistry. (2013). What is Allylic Bromination?. Retrieved from [Link]
-
Chemguide. (n.d.). electrophilic addition - symmetrical alkenes and hydrogen halides. Retrieved from [Link]
-
Allery Chemistry. (2014). Electrophilic Addition HBr. YouTube. Retrieved from [Link]
-
Chegg.com. (2015). Solved When cis -1-bromo-4-tert -butylcyclohexane is. Retrieved from [Link]
-
Pearson+. (2024). What is the major product obtained from the addition of HBr to ea.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 8. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Bromo-4-tert-butylcyclohex-1-ene
Document ID: TSC-2026-01-18-PB01 Version: 1.0 For Internal and External Use
Introduction
1-Bromo-4-tert-butylcyclohex-1-ene (CAS 23525-05-5) is a valuable vinyl bromide intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its purification, however, presents common challenges for researchers, ranging from the removal of closely-related isomers to preventing product degradation. This guide provides a comprehensive technical support resource designed for chemistry professionals. It offers troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounding all recommendations in established chemical principles to ensure procedural success and high product purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Impurities typically originate from the synthetic route used. Common contaminants include:
-
Unreacted Starting Materials: Such as 4-tert-butylcyclohexene or isomers of 1-bromo-4-tert-butylcyclohexane. The cis-isomer of the saturated precursor is particularly reactive in elimination reactions and may be consumed, but the trans-isomer reacts very slowly and can persist.
-
Regioisomers: Brominated isomers where the double bond or the bromine atom are in different positions on the cyclohexane ring.
-
Dibrominated Byproducts: Over-bromination can lead to the formation of dibromo-tert-butylcyclohexane or dibromo-tert-butylcyclohexene species.
-
Solvent and Reagent Residues: Residual solvents from the reaction or extraction steps, as well as acidic or basic residues from the workup.
-
Degradation Products: Vinyl halides can be susceptible to degradation, especially if exposed to heat, light, or air for prolonged periods.
Q2: Which purification technique is best for my sample: vacuum distillation or column chromatography?
A2: The optimal method depends on the scale of your reaction and the nature of the impurities.
-
Vacuum Distillation is generally preferred for larger quantities (>5 g) and when impurities have significantly different boiling points. It is effective at removing non-volatile impurities and residual high-boiling solvents.
-
Flash Column Chromatography is the method of choice for achieving the highest purity (>99%), especially when dealing with isomeric impurities that have very similar boiling points. It is ideal for smaller-scale purifications.
Use the workflow diagram below to guide your decision.
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-4-tert-butylcyclohex-1-ene
Welcome to the technical support center dedicated to palladium-catalyzed cross-coupling reactions with 1-bromo-4-tert-butylcyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this sterically hindered vinyl bromide. The bulky tert-butyl group conformationally locks the cyclohexene ring, presenting unique steric demands that require careful optimization of catalytic systems. This resource provides in-depth troubleshooting guides and frequently asked questions to facilitate successful and reproducible outcomes in your synthetic endeavors.
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction shows minimal or no conversion. What are the primary troubleshooting steps?
A: Low conversion with a sterically hindered substrate like this compound is a frequent challenge. The cause often lies in suboptimal reaction conditions that fail to overcome the high activation energy for the initial oxidative addition step. A systematic approach is crucial.[1]
-
Initial Checks:
-
Reagent Integrity: Confirm that all reagents, especially the organometallic partner (e.g., boronic acid), base, and solvents, are pure and anhydrous. Moisture can lead to side reactions like protodeborylation in Suzuki couplings and can deactivate the catalyst.[1][2]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[3] Ensure your reaction vessel was rigorously degassed (e.g., via three vacuum/inert gas cycles) and maintained under a positive pressure of argon or nitrogen throughout the experiment.[4]
-
Stirring: For biphasic reactions, such as many Suzuki couplings, vigorous stirring is essential to ensure adequate mixing between the organic and aqueous phases where the reaction occurs.[5]
-
-
Systematic Optimization:
-
Increase Temperature: Steric hindrance often necessitates higher reaction temperatures to facilitate the oxidative addition of the vinyl bromide to the palladium center.[3] If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it incrementally to 100-120 °C, monitoring for potential substrate or product decomposition.
-
Screen Ligands: The choice of ligand is paramount. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate class.[3][6] You must screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to accelerate reactions with challenging electrophiles.[5][7]
-
Re-evaluate Base and Solvent: The base and solvent are interdependent and critical for success.[3] For Suzuki couplings, a stronger base like potassium phosphate (K₃PO₄) may be more effective than carbonates for hindered systems.[8] Solvents like dioxane, THF, or DMF are common starting points.[9]
-
Issue 2: Catalyst Deactivation (Palladium Black Formation)
Q: I'm observing a black precipitate in my reaction flask, and the reaction has stalled. What is happening and how can I prevent it?
A: The formation of a black precipitate is almost certainly palladium black, an inactive, agglomerated form of palladium metal.[10] This indicates that the active Pd(0) catalyst has decomposed, halting the catalytic cycle.
-
Primary Causes & Solutions:
-
Inadequate Ligand Protection: The ligand's role is to stabilize the palladium center. If the ligand is not sufficiently bulky or is used in too low a concentration, the palladium atoms can aggregate.
-
Solution: Switch to a bulkier, more strongly coordinating ligand. Bidentate ligands (e.g., dppf, XantPhos) or highly hindered monodentate ligands (e.g., P(t-Bu)₃, Buchwald ligands) can form more stable complexes that resist decomposition.[7][10][11] Ensure the ligand-to-palladium ratio is appropriate, typically ranging from 1:1 to 2:1 depending on the catalyst system.
-
-
High Reaction Temperature: While heat can be necessary, excessive temperatures can accelerate catalyst decomposition.[10]
-
Inefficient Pre-catalyst Activation: If using a Pd(II) source, its reduction to the active Pd(0) species may be inefficient, leading to side reactions and decomposition.[6][12]
-
Issue 3: Significant Side Product Formation
Q: My reaction is proceeding, but I'm isolating significant quantities of homocoupled or hydrodehalogenated products. How can I improve selectivity?
A: The formation of side products points to competing reaction pathways that are competitive with the desired cross-coupling.
-
Common Side Reactions & Mitigation Strategies:
-
Homocoupling of the Organometallic Partner: This is particularly common in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (alkyne homocoupling, known as Glaser coupling).
-
Cause: In Suzuki reactions, the presence of oxygen can promote homocoupling.[3] In traditional Sonogashira couplings, the copper co-catalyst is often responsible.[13]
-
Solution: For all reactions, ensure thorough degassing of the reaction mixture. For Sonogashira couplings, consider using a copper-free protocol, which is specifically designed to avoid this side reaction.[13]
-
-
Hydrodehalogenation (Dehalogenation): This is the replacement of the bromine atom with a hydrogen atom.
-
Cause: This side reaction can become more prominent at elevated temperatures and in the presence of certain bases or impurities that can act as a hydride source.[3]
-
Solution: Optimize the reaction to run at the lowest possible temperature. Screen different bases; a weaker base might disfavor this pathway. Ensure solvents are pure and free of potential hydride donors.
-
-
Protodeborylation (Suzuki Coupling): The boronic acid reagent is cleaved by a proton source (often water) to give the corresponding hydrocarbon, effectively removing it from the reaction.
-
Cause: This is a common issue with sensitive boronic acids, especially heteroaryl boronic acids, in the presence of water.[2]
-
Solution: Use anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene.[5] Alternatively, using a more stable boronate ester, such as a pinacol ester (B(pin)), can significantly reduce the rate of protodeborylation.
-
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for this compound?
A1: Suzuki-Miyaura, Sonogashira, and Heck couplings are all highly effective for forming new carbon-carbon bonds with vinyl bromides.[3]
-
Suzuki-Miyaura Coupling: This is often the first choice due to its broad functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally robust nature of the reaction.[14][15]
-
Sonogashira Coupling: This is the premier method for coupling with terminal alkynes to form conjugated enynes.[16] Modern copper-free methods have increased its applicability, especially in pharmaceutical synthesis where copper contamination is a concern.[13]
-
Heck Coupling: This reaction is ideal for coupling with alkenes. It offers excellent stereoselectivity, typically favoring the trans product.[17]
The optimal choice depends on the specific bond you intend to form.
Q2: What are the key considerations for selecting a palladium catalyst and ligand for this substrate?
A2: The steric hindrance of the tert-butyl group near the reaction center is the dominant factor.
-
Palladium Source: While simple Pd(II) salts like Pd(OAc)₂ can work, they require in situ reduction, which can be inefficient.[6] Using a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined pre-catalyst is highly recommended for reproducibility and higher activity.[2][5] Pre-catalysts are air-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species in solution.[2]
-
Ligand Choice: This is the most critical parameter. The ligand must be both bulky and electron-rich .
-
Bulkiness promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for the oxidative addition to the hindered vinyl bromide. It also accelerates the final reductive elimination step.[7][11]
-
Electron-rich character increases the electron density on the palladium center, which facilitates the oxidative addition step of the catalytic cycle.[7][18]
-
Recommended Ligand Classes:
-
Buchwald-type Biarylphosphines: (e.g., SPhos, XPhos, RuPhos) are the gold standard for challenging couplings.[7]
-
Bulky Trialkylphosphines: (e.g., P(t-Bu)₃, PCy₃) are also highly effective.[8]
-
N-Heterocyclic Carbenes (NHCs): (e.g., IPr, IMes) are excellent alternatives to phosphines, known for their strong σ-donating ability and thermal stability.[7][19]
-
-
Q3: How do the choice of base and solvent impact the reaction?
A3: The base and solvent system is crucial for both solubility and reactivity.
-
Base (Suzuki Coupling): The base plays multiple roles: it facilitates the formation of a palladium-alkoxide or -hydroxide complex, activates the organoboron reagent to form a more nucleophilic "ate" complex, and can influence the rate of reductive elimination.[9][20]
-
K₂CO₃/Cs₂CO₃: Common, moderately strong bases often used in aqueous solvent mixtures.[9]
-
K₃PO₄: A stronger, non-nucleophilic base that is often highly effective in anhydrous conditions for hindered substrates.[8]
-
KOtBu: A very strong base, useful for particularly difficult couplings, but may not be compatible with base-sensitive functional groups.[9]
-
-
Solvent: The solvent must dissolve the substrates and catalyst system at the reaction temperature.
-
Aprotic Polar Solvents: Toluene, 1,4-dioxane, and THF are frequently used, often with water as a co-solvent for Suzuki reactions to help dissolve the inorganic base.[5][9]
-
DMF/DMAc: These can be good choices for substrates with poor solubility but may require higher temperatures for removal during workup.[21][22]
-
Q4: Can you provide a reliable starting point protocol for a Suzuki-Miyaura coupling with this substrate?
A4: Absolutely. The following protocol provides a robust set of initial conditions that can be further optimized. It utilizes a modern pre-catalyst and a bulky ligand known to be effective for hindered substrates.
Data Presentation & Experimental Protocols
Table 1: Representative Catalyst Systems for Suzuki Coupling of Hindered Vinyl Bromides
| Catalyst/Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range | Reference Insight |
| Pd(OAc)₂ (2-4%) | PCy₃ (4-8%) | K₃PO₄ (2) | THF | 23-50 | 66-85% | Effective for alkyl-vinyl couplings at mild temperatures.[8] |
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 80-95% | Buchwald ligands are highly general and effective for hindered systems.[5][7] |
| XPhos Pd G3 (2-5%) | (Internal) | K₂CO₃ (2) | MeTHF/H₂O | 80-100 | >90% | G3 pre-catalysts offer high stability and reliable activation.[2][5] |
| PdCl₂(dppf) (3-5%) | (Internal) | K₂CO₃ (2) | Dioxane/H₂O | 100 | Variable | A common, robust system, but may be less effective than Buchwald systems for this specific substrate class.[6] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of This compound with phenylboronic acid .
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v, 5 mL)
-
Standard Schlenk glassware, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture via syringe.[23]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product, 4-tert-butyl-1-phenylcyclohex-1-ene.
Visualization of Key Concepts
General Catalytic Cycle for Palladium Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[7][24]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for addressing low-yield cross-coupling reactions.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Ross, N. A., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 9(8), 7192-7219. [Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 20(20), 5914-5924. [Link]
-
The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?[Link]
-
ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Organ, M. G., et al. (2011). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Angewandte Chemie International Edition, 50(35), 7996-8015. [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
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- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
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- 19. chem.libretexts.org [chem.libretexts.org]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. fiveable.me [fiveable.me]
Technical Support Center: Managing Stereocontrol in Reactions of 4-Substituted Cyclohexenes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for stereocontrol in reactions involving 4-substituted cyclohexenes. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the synthesis of complex molecules where precise control of stereochemistry is paramount. As Senior Application Scientists, we understand that achieving high diastereoselectivity is often a critical bottleneck. This resource combines foundational principles with troubleshooting strategies to empower you at the bench.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stereocontrol
This section addresses the core concepts that underpin stereocontrol in cyclohexene systems. A firm grasp of these principles is the first step in troubleshooting and optimizing your reactions.
Q1: How does the 4-substituent influence the conformation of the cyclohexene ring, and why is this important for stereocontrol?
The substituent at the C4 position dictates the conformational equilibrium of the cyclohexene ring. Due to the presence of the double bond, the cyclohexene ring adopts a half-chair conformation. The 4-substituent can occupy either a pseudo-axial or a pseudo-equatorial position. Generally, bulkier substituents will preferentially occupy the pseudo-equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions.[1][2][3] This conformational preference is critical because it presents two diastereotopic faces of the alkene to incoming reagents, leading to preferential attack from the less sterically hindered face.
Q2: What are the primary directing effects that govern the facial selectivity of reactions on 4-substituted cyclohexenes?
There are two main directing effects to consider:
-
Steric Hindrance: This is often the dominant factor. Reagents will preferentially attack the face of the double bond that is less sterically encumbered. A bulky pseudo-axial substituent will effectively shield one face of the alkene, directing the reagent to the opposite face.
-
Electronic Effects: While often less pronounced than sterics in this system, electronic effects can play a role. Electron-donating or withdrawing groups can influence the electron density of the pi-system and may interact with the reagent, subtly influencing the transition state and, therefore, the stereochemical outcome.[4][5]
Q3: What is the difference between kinetic and thermodynamic control in the context of these reactions?
-
Kinetic Control: The product distribution is determined by the relative rates of formation of the possible stereoisomers. The major product is the one that is formed the fastest, typically via the lowest energy transition state. Most reactions on cyclohexene systems are conducted under kinetic control.
-
Thermodynamic Control: The product distribution is governed by the relative stabilities of the products. The major product is the most stable stereoisomer. This is typically achieved under conditions that allow for equilibration of the products, such as higher temperatures or the presence of a catalyst that can facilitate a reversible reaction.
For most stereoselective additions to cyclohexenes, the goal is to operate under kinetic control to lock in a specific, desired stereoisomer.[6]
Section 2: Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific, high-impact reactions.
Guide 1: Epoxidation of 4-Substituted Cyclohexenes
Epoxidation is a common transformation, but achieving high diastereoselectivity can be challenging.
Problem: Low Diastereoselectivity (Poor d.r.) in Epoxidation
Possible Cause 1: Insufficient Steric Bias from the 4-Substituent
If the 4-substituent is not sufficiently bulky (e.g., methyl vs. tert-butyl), the energy difference between the two half-chair conformers may be small, leading to a mixture of products.
Troubleshooting Steps:
-
Reagent Choice:
-
m-CPBA (meta-Chloroperoxybenzoic acid): A standard, relatively small reagent. Its selectivity is highly dependent on the substrate's intrinsic steric bias.
-
DMDO (Dimethyldioxirane): A small and highly reactive reagent, often showing good selectivity based on steric hindrance.[7]
-
Bulky Peracids: Consider using a bulkier peracid, such as monoperoxyphthalic acid (MMPP), which can amplify the steric differentiation between the two faces of the alkene.
-
-
Solvent Effects:
-
The choice of solvent can influence the conformational equilibrium of the substrate and the solvation of the transition state.[8]
-
Protocol: Screen a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., dichloromethane, THF).
-
-
Temperature Optimization:
-
Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[9]
-
Protocol: Run the reaction at 0 °C, -20 °C, and -78 °C to assess the impact on the diastereomeric ratio.
-
Data Presentation: Impact of Reagent and Substituent on Epoxidation Selectivity
| 4-Substituent (R) | Reagent | Typical Diastereomeric Ratio (syn:anti) |
| -CH₃ | m-CPBA | Low to moderate |
| -C(CH₃)₃ | m-CPBA | High |
| -CH₃ | DMDO | Moderate to good |
| -C(CH₃)₃ | DMDO | Very High |
Note: 'syn' refers to addition on the same face as the substituent, and 'anti' refers to addition on the opposite face.
Experimental Protocol: General Procedure for m-CPBA Epoxidation
-
Dissolve the 4-substituted cyclohexene (1.0 equiv) in dichloromethane (DCM) at 0 °C.
-
Add m-CPBA (1.1 equiv) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography and determine the diastereomeric ratio by ¹H NMR or GC analysis.
Guide 2: Dihydroxylation of 4-Substituted Cyclohexenes
Syn-dihydroxylation is a powerful tool for installing two adjacent stereocenters.
Problem: Poor Stereoselectivity in Osmium Tetroxide-Mediated Dihydroxylation
Possible Cause 1: Competing Reaction Pathways
While OsO₄ typically provides high syn-selectivity, the facial selectivity with respect to the 4-substituent can be variable.[10][11][12]
Troubleshooting Steps:
-
Ligand Modification (Sharpless Asymmetric Dihydroxylation):
-
Even for achiral substrates, the use of chiral ligands (e.g., (DHQ)₂PHAL, (DHQD)₂PHAL) can significantly enhance facial selectivity due to the creation of a chiral pocket around the osmium center.
-
Protocol: Perform the reaction using the AD-mix-α and AD-mix-β formulations to determine which ligand provides the optimal selectivity for your substrate.
-
-
Stoichiometric vs. Catalytic OsO₄:
-
In some cases, using a stoichiometric amount of OsO₄ can provide different selectivity compared to the catalytic version with an oxidant like NMO.
-
This is often a last resort due to the toxicity and expense of osmium tetroxide.
-
Visualization: Logic for Troubleshooting Poor Dihydroxylation Selectivity
Caption: Troubleshooting workflow for improving dihydroxylation stereoselectivity.
Guide 3: Diels-Alder Reactions with 4-Substituted Cyclohexenes as Dienophiles
The Diels-Alder reaction is a cornerstone of six-membered ring synthesis, and controlling the stereochemistry is key.[13][14][15]
Problem: Incorrect Endo/Exo Selectivity or Facial Selectivity
Possible Cause 1: Unfavorable Secondary Orbital Overlap
The endo rule, which is electronically favored, can be overridden by steric hindrance.
Troubleshooting Steps:
-
Lewis Acid Catalysis:
-
Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) can coordinate to the dienophile, lowering the LUMO energy and often enhancing both the reaction rate and the endo selectivity.
-
Protocol: Add the Lewis acid (0.1 to 1.1 equivalents) to the dienophile at a low temperature (-78 °C) before adding the diene.
-
-
Diene and Dienophile Modification:
-
Increasing the steric bulk on either the diene or the dienophile can be used to disfavor one approach, thereby increasing selectivity.
-
Visualization: Endo vs. Exo Transition States in Diels-Alder
Caption: Energy profile of endo vs. exo pathways in the Diels-Alder reaction.
Section 3: Concluding Remarks
Mastering stereocontrol in reactions of 4-substituted cyclohexenes requires a systematic approach that begins with understanding the conformational preferences of the substrate. By methodically evaluating the impact of reagents, solvents, and temperature, you can effectively troubleshoot and optimize your reactions to achieve the desired stereochemical outcome. This guide serves as a starting point for navigating these challenges, but as always, careful experimental design and analysis are the keys to success.
References
-
Diels–Alder reaction - Wikipedia. [Link]
-
4.4 Substituted Cyclohexanes – Organic Chemistry I - KPU Pressbooks. [Link]
-
16.11 Rules of the Diels–Alder Reaction - Chemistry LibreTexts. [Link]
-
3.3: Conformational analysis of cyclohexanes - Chemistry LibreTexts. [Link]
-
14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. [Link]
-
Conformational analysis of 1,4 disubstituted cyclohexane - YouTube. [Link]
-
16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. [Link]
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Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane - ACS Publications. [Link]
-
Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane - Canadian Science Publishing. [Link]
-
Diels-Alder Reaction-For the preparation of cyclohexene | PDF - Slideshare. [Link]
-
44g: Determining the directing effect of a substituent - YouTube. [Link]
-
Stereoselectivity of epoxidation of substituted cyclohexa-1,4-dienes: influence of an allylic methoxycarbonyl group - Sci-Hub. [Link]
-
Stereoselectivity of epoxidation of substituted cyclohexa-1,4-dienes: influence of an allylic methoxycarbonyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Stereoselective epoxidation of 4-fluoro-4-nitrocyclohexenes - R Discovery. [Link]
-
Modular access to substituted cyclohexanes with kinetic stereocontrol - PubMed. [Link]
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5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks. [Link]
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4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. [Link]
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Highly Diastereoselective C(sp3)-C(sp) Cross-Coupling Reactions Between 1,3- And 1,4-substituted Cyclohexylzinc Reagents and Bromoalkynes Through Remote Stereocontrol - PubMed. [Link]
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Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis - American Chemical Society. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. [Link]
-
A new model for the stereoselectivities of dihydroxylations of alkenes by chiral diamine complexes of osmium tetroxide | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Diels–Alder Reactions of Substituted Cyclohexa-2,4-dienones with Alkenes and Alkynes - Repository of UOI "Olympias". [Link]
-
Regio- and stereoselective oxidative difunctionalization of alkylidene cyclohexenes - ElectronicsAndBooks. [Link]
-
OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Master Organic Chemistry. [Link]
-
Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products. - YouTube. [Link]
-
4.4: Substituted Cyclohexanes - Chemistry LibreTexts. [Link]
-
12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide - Chemistry LibreTexts. [Link]
-
9.13: Dihydroxylation of Alkenes - Chemistry LibreTexts. [Link]
-
Help understanding stereoselectivity in cyclohexones : r/chemhelp - Reddit. [Link]
-
Reactivity & Stereoselectivity of Cyclohexene | Twist Boat Cyclohexene | : r/OrganicChemistry - Reddit. [Link]
-
Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. [Link]
-
Substituted Cyclohexanes - Chemistry LibreTexts. [Link]
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC - NIH. [Link]
-
Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation - Chemistry World. [Link]
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Challenges in the scale-up synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene
Technical Support Center: Synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist you in overcoming common challenges encountered during the scale-up of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and practical solutions.
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower than expected yields of the desired product during the allylic bromination of 4-tert-butylcyclohexene with N-bromosuccinimide (NBS). What are the potential causes and how can we optimize the reaction for a higher yield?
Answer:
Low yields in the synthesis of this compound via allylic bromination are a common challenge, often stemming from several factors related to the reaction mechanism and conditions. The reaction proceeds via a free radical pathway, and its efficiency is highly sensitive to the reaction environment.[1][2][3]
Potential Causes and Solutions:
-
Suboptimal Initiation: The reaction requires an initiator to generate the initial bromine radical.[1] If the initiation is inefficient, the propagation of the radical chain reaction will be slow, leading to low product formation.
-
Solution: Ensure the use of an appropriate radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in catalytic amounts.[4] Alternatively, photo-irradiation with a suitable UV lamp can be employed to initiate the reaction.[4] When scaling up, it's crucial to ensure uniform light penetration or efficient mixing of the initiator.
-
-
Competing Reactions: A major side reaction is the electrophilic addition of bromine across the double bond of the cyclohexene ring, leading to the formation of dibromo-derivatives.[2] This is particularly prevalent if the concentration of molecular bromine (Br₂) or hydrogen bromide (HBr) becomes too high in the reaction mixture.[1]
-
Solution: The primary role of N-bromosuccinimide (NBS) is to provide a low, steady concentration of bromine radicals and molecular bromine.[2][5] To minimize side reactions, ensure that the NBS is of high purity. Old or discolored NBS may contain excess bromine and should be recrystallized before use.[4] The reaction should be carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, which disfavors the ionic addition pathway.[1]
-
-
Reaction Temperature: The temperature plays a critical role. If the temperature is too low, the reaction rate will be slow. Conversely, if it's too high, it can lead to the decomposition of NBS and promote unwanted side reactions.
-
Solution: The optimal temperature for the Wohl-Ziegler reaction is typically near the boiling point of the solvent. For CCl₄, this is around 77°C. Careful temperature control is essential during scale-up to maintain a consistent reaction profile.
-
-
Presence of Impurities: Impurities in the starting material, 4-tert-butylcyclohexene, or the solvent can quench the radical intermediates, thereby inhibiting the chain reaction.
-
Solution: Use freshly distilled 4-tert-butylcyclohexene and high-purity, dry solvents.
-
Experimental Workflow for Yield Optimization:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Brominated Impurities
Question: Our analysis of the crude product mixture shows the presence of not only the desired this compound but also significant amounts of dibrominated and other isomeric brominated species. How can we improve the selectivity of the reaction?
Answer:
The formation of multiple brominated impurities is a common challenge in allylic bromination, arising from the inherent reactivity of the intermediates and the potential for competing reaction pathways.
Potential Causes and Solutions:
-
Allylic Rearrangement: The allylic radical intermediate is resonance-stabilized, which means the unpaired electron is delocalized over two carbon atoms.[3] This can lead to the formation of a constitutional isomer, 3-bromo-4-tert-butylcyclohex-1-ene. While the desired product is typically the major isomer due to the formation of a more substituted double bond, the rearranged product can be a significant impurity.[6]
-
Solution: While completely suppressing the formation of the rearranged product is difficult, optimizing reaction conditions can favor the desired isomer. Lower reaction temperatures may slightly improve selectivity. The primary approach to obtaining a pure product is through careful purification.
-
-
Dibromination: As mentioned previously, the addition of bromine across the double bond is a major competing reaction that leads to the formation of 1,2-dibromo-4-tert-butylcyclohexane.[7][8]
-
Over-bromination: If the reaction is allowed to proceed for too long or with an excess of NBS, further bromination of the desired product or other intermediates can occur.
-
Solution: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is consumed to a satisfactory level.
-
Purification Strategy:
A multi-step purification process is often necessary to isolate the desired product from the various impurities.
| Purification Step | Purpose | Typical Impurities Removed |
| Aqueous Workup | Removal of succinimide and residual HBr. | Succinimide, HBr |
| Column Chromatography | Separation of brominated isomers and unreacted starting material. | Dibrominated compounds, isomeric monobrominated products, 4-tert-butylcyclohexene |
| Distillation | Final purification to obtain high-purity product. | Residual solvent, closely boiling impurities |
Frequently Asked Questions (FAQs)
Q1: What is the role of the bulky tert-butyl group in this synthesis?
A1: The tert-butyl group acts as a conformational lock.[9] Due to its large steric bulk, it strongly prefers to occupy the equatorial position in the chair conformation of the cyclohexane ring. This reduces the conformational flexibility of the ring and can influence the stereochemical outcome of certain reactions.[9] In the context of potential E2 elimination side reactions from any saturated bromo-cyclohexane intermediates, the position of the tert-butyl group dictates the orientation of the bromine atom, which in turn significantly affects the rate of elimination.[10][11]
Q2: Are there any specific safety precautions to consider when working with N-bromosuccinimide (NBS) on a large scale?
A2: Yes, several safety precautions are crucial when handling NBS, especially during scale-up:
-
Thermal Stability: NBS can undergo exothermic decomposition, particularly at elevated temperatures.[12][13] It is important to have adequate cooling capacity and to avoid localized overheating.[4]
-
Corrosivity and Toxicity: NBS is corrosive and can cause severe skin burns and eye damage.[14][15] It is also harmful if swallowed.[14] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]
-
Incompatibilities: NBS is an oxidizing agent and should be stored away from combustible materials and reducing agents.[15][17]
-
Handling: Avoid creating dust when handling solid NBS.[16] Use in a well-ventilated area or a fume hood.[15]
Q3: Can other brominating agents be used for this synthesis?
A3: While NBS is the most common and effective reagent for allylic bromination, other reagents can be used, though they often present their own challenges. For example, using molecular bromine (Br₂) directly often leads to a high proportion of the addition product (dibromide) rather than the desired allylic substitution product.[18] The key advantage of NBS is its ability to maintain a low, controlled concentration of bromine in the reaction mixture.[2]
Q4: How can the progress of the reaction be effectively monitored?
A4: The reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:
-
Gas Chromatography (GC): This is an excellent method for quantifying the disappearance of the starting material (4-tert-butylcyclohexene) and the appearance of the product (this compound) and various byproducts.
-
Thin Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress. A suitable solvent system (e.g., hexane/ethyl acetate) can be used to separate the starting material, product, and major impurities.
References
- N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY D
- N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016-05-12).
- N-Bromosuccinimide - Apollo Scientific.
- Safety Data Sheet: N-Bromosuccinimide - ChemScience.
-
Bromination of 4-t-butylcyclohexene gives two products. Why is the diaxial-dibromide the major... - Homework.Study.com. [Link]
- Safety Data Sheet: N-Bromosuccinimide - Carl ROTH.
-
What is the major product obtained upon the addition of Br_2 to (R)-4-tert-butylcyclohexene? Options: A. - brainly.com. (2023-03-22). [Link]
- Environmentally Friendly Alkyl Halide Synthesis
-
Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Organic Process Research & Development - ACS Publications. (2023-09-25). [Link]
-
A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 - Chemia. (2022-03-22). [Link]
-
R-4-tert-butylcyclohexene bromination - YouTube. (2025-10-08). [Link]
-
Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. (2022-05-01). [Link]
-
When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide in ethanol, it reacts... - Homework.Study.com. [Link]
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Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation - PMC - NIH. [Link]
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Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion. (2024-01-11). [Link]
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Wohl-Ziegler Reaction - Organic Chemistry Portal. [Link]
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5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023-10-13). [Link]
-
Synthesis of Alkyl Halides - Unacademy. [Link]
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N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem. [Link]
-
8.56 cis-1-bromo-4-tert-butylcyclohexane trans-1-bromo-4-tert-b... - Filo. (2025-05-11). [Link]
-
An investigation of the photodecomposition of N-bromosuccinimide; the generation and reactivity of succinimidyl radical - Canadian Science Publishing. [Link]
-
Allylic Bromination by NBS with Practice Problems - Chemistry Steps. [Link]
-
Allylic Rearrangement in NBS Bromination Reactions - OpenRiver - Winona State University. [Link]
-
What is Allylic Bromination? - Master Organic Chemistry. (2013-11-25). [Link]
-
cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohe.. - Filo. (2025-03-10). [Link]
-
7.3: Preparation of Alkyl Halides - Chemistry LibreTexts. (2020-05-30). [Link]
-
trans-1-BROMO-4-tert-BUTYLCYCLOHEXANE - SpectraBase. [Link]
-
cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty... - Pearson. (2024-03-22). [Link]
-
When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide .. - Filo. (2025-08-10). [Link]
-
Solved When cis -1-bromo-4-tert -butylcyclohexane is | Chegg.com. (2015-04-30). [Link]
-
trans-1-bromo-4-tert-butylcyclohexane | CAS#:5009-37-0 | Chemsrc. (2025-09-18). [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. [Link]
-
An Improved Process for the Preparation of the p-tert-butylcalix[19]arene: from Laboratory-scale Synthesis to Scale-up Development - ResearchGate. [Link]
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Technical Support Center: Solvent Effects on 1-Bromo-4-tert-butylcyclohex-1-ene Reactivity
Welcome to the technical support center for experiments involving 1-bromo-4-tert-butylcyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent choice and its profound impact on reaction outcomes. Here, we address common challenges in a practical question-and-answer format, providing not just solutions but the fundamental principles behind them.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and why is solvent choice so critical?
A1: this compound is a vinylic halide. Due to the location of the bromine on an sp² hybridized carbon, it is generally unreactive towards SN2 reactions.[1][2] The primary pathways are unimolecular reactions: SN1 (substitution) and E1 (elimination) .[3][4] Both pathways proceed through a common, high-energy vinylic carbocation intermediate, which forms in the rate-determining step.[3][5]
The solvent's role is paramount for two reasons:
-
Stabilization of the Intermediate: The formation of the unstable vinylic carbocation is the energetic bottleneck of the reaction.[5][6] Polar solvents are essential to stabilize this charged intermediate and the departing bromide anion, thereby accelerating the reaction.[3][7][8]
-
Directing the Outcome: The solvent can influence whether the carbocation is attacked by a nucleophile (SN1) or deprotonated by a base (E1) to form an alkene.
The tert-butyl group is conformationally locked in the equatorial position, which simplifies stereochemical predictions by preventing ring flips.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction is extremely slow or appears to be failing. What is the likely cause?
A1: The most probable cause is an inappropriate solvent. Vinylic halides like this substrate are notoriously slow to react, and their solvolysis absolutely requires a solvent capable of stabilizing the carbocation intermediate.[3][9]
-
Diagnosis: Are you using a non-polar solvent (e.g., hexane, toluene, benzene) or a polar aprotic solvent with a low dielectric constant? These solvents cannot adequately solvate and stabilize the forming carbocation and bromide ion.
-
Solution: Switch to a polar protic solvent . These solvents, such as water, ethanol, methanol, or acetic acid, excel at stabilizing both the carbocation and the leaving group through hydrogen bonding and strong dipole-dipole interactions.[7][8][10] This stabilization lowers the activation energy of the rate-determining step, significantly increasing the reaction rate.[10]
Table 1: Impact of Solvent Choice on Reaction Rate
| Solvent | Classification | Dielectric Constant (approx.) | Expected Reaction Rate | Rationale |
| Water (H₂O) | Polar Protic | 80.1 | Fastest | Excellent stabilization of both carbocation and leaving group.[7][11] |
| Formic Acid (HCOOH) | Polar Protic | 58.0 | Fast | Highly polar and protic, promoting ionization.[11] |
| Methanol (CH₃OH) | Polar Protic | 32.7 | Moderate to Fast | Good ionizing solvent, also acts as a nucleophile.[12] |
| Ethanol (C₂H₅OH) | Polar Protic | 24.5 | Moderate | Effective, but less polar than methanol or water.[11] |
| Acetone ((CH₃)₂CO) | Polar Aprotic | 20.7 | Very Slow | Can stabilize cations but is poor at solvating anions (the leaving group). |
| Hexane (C₆H₁₄) | Non-polar | 1.9 | Negligible | Fails to stabilize the charged intermediates required for SN1/E1.[10] |
Problem 2: I'm getting a mixture of substitution (SN1) and elimination (E1) products. How can I favor one pathway over the other?
A2: Obtaining a mixture of SN1 and E1 products is very common because they share the same carbocation intermediate. However, you can manipulate the reaction conditions to favor one outcome.
-
To Favor SN1 (Substitution):
-
Temperature: Use lower temperatures. Substitution reactions have a lower activation energy than elimination reactions, making them more favorable at colder temperatures.[13][14]
-
Solvent/Nucleophile: Use a solvent that is a weak base but a good nucleophile. For solvolysis, pure water or aqueous ethanol fits this description well. Avoid strongly basic conditions.[13]
-
-
To Favor E1 (Elimination):
-
Temperature: Increase the temperature. Elimination reactions are entropically favored (more product molecules are formed), and this effect is magnified at higher temperatures.[15]
-
Solvent/Base: Use a solvent that is more basic or add a non-nucleophilic base. Pure ethanol is more basic and encourages elimination more than aqueous ethanol.[13][15] Using an acid with a non-nucleophilic counter-ion (e.g., H₂SO₄) when starting from an alcohol precursor also favors E1.[16]
-
Problem 3: The yield of my desired product is very low, even after optimizing for SN1 vs. E1.
A3: Low yields can stem from several issues beyond the SN1/E1 competition.
-
Diagnosis 1: Insufficiently Polar Solvent. As detailed in Problem 1, if the reaction is proceeding too slowly due to poor carbocation stabilization, side reactions or degradation can occur over long reaction times, reducing the yield.
-
Solution: Re-evaluate your solvent choice using Table 1 . Consider moving to a more polar protic solvent to increase the rate and efficiency.
-
-
Diagnosis 2: Excessive Solvent Volume. Using too much solvent can dilute your substrate to a point where the reaction rate slows considerably. It can also make product isolation and crystallization difficult, leading to apparent low yields due to loss in the mother liquor.[17]
-
Solution: Ensure you are using an appropriate concentration. If your product is soluble in the filtrate, you may need to reduce the solvent volume by evaporation and attempt a second crystallization.[17]
-
-
Diagnosis 3: Competing Reaction with Strong Base. If you are trying to force an elimination reaction with a strong, bulky base (like potassium tert-butoxide), you might be inadvertently promoting an E2 mechanism, which has different stereoelectronic requirements and may be slow for this specific substrate.[18]
-
Solution: For E1, stick to heat and a weakly basic solvent like pure ethanol.[13] Avoid strong bases unless an E2 pathway is explicitly desired and feasible.
-
Visualized Workflows and Mechanisms
To clarify the decision-making process, the following diagrams illustrate the key pathways and experimental choices.
Caption: Competing SN1 and E1 pathways from the common carbocation intermediate.
Caption: Decision workflow for solvent and temperature selection.
Experimental Protocol: Solvolysis in 80% Aqueous Ethanol
This protocol provides a general method for performing a solvolysis reaction where both SN1 and E1 products can be observed and analyzed.
Materials:
-
This compound
-
Ethanol (200 proof)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and extraction glassware
-
GC-MS or NMR for product analysis
Procedure:
-
Prepare Solvent: Create an 80:20 (v/v) ethanol:water solution.
-
Setup Reaction: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g).
-
Add Solvent: Add 25 mL of the 80% aqueous ethanol solvent to the flask.
-
Reaction Conditions:
-
For SN1/E1 Mixture (Standard): Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) with stirring.
-
To Favor SN1: Run the reaction at a lower temperature (e.g., 40-50 °C) for a longer period.
-
To Favor E1: Ensure a steady reflux and consider using anhydrous ethanol instead of the aqueous mixture.[16][15]
-
-
Monitor Progress: Monitor the reaction by TLC or small-aliquot GC analysis until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Analysis: Remove the solvent under reduced pressure using a rotary evaporator. Analyze the resulting crude product by GC-MS and/or ¹H NMR to determine the ratio of substitution to elimination products.
References
-
What are the conditions that favour substitution and elimination of alkyl halide? - Quora. (n.d.). Retrieved from [Link]
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Polar Protic vs. Polar Aprotic Solvents : r/chemhelp - Reddit. (2019). Retrieved from [Link]
-
Organic Chemistry 1 Chapter 7. SN1 & Elimination Reactions - Wipf Group. (n.d.). Retrieved from [Link]
-
SN1 vs E1 Reactions - Chemistry Steps. (n.d.). Retrieved from [Link]
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Stability of Vinyl Carbocation - Bartleby.com. (n.d.). Retrieved from [Link]
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Vinylic Halides - Organohalogen compound - Britannica. (n.d.). Retrieved from [Link]
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Vinyl Carbocations Generated under Basic Conditions and Their Intramolecular C–H Insertion Reactions - NIH. (2019). Retrieved from [Link]
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Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
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Elimination from Vinylic Halides - Chemistry Stack Exchange. (2015). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-4-tert-butylcyclohex-1-ene
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-4-tert-butylcyclohex-1-ene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump, offering a detailed interpretation of spectral features, a comparison with analytical alternatives, and the underlying scientific principles that govern the observed chemical shifts and coupling constants. Our aim is to equip you with the expertise to not only understand the NMR data of this specific molecule but also to apply these principles to the structural elucidation of related substituted cyclohexene systems.
Introduction: The Structural Significance of this compound
This compound is a valuable synthetic intermediate in organic chemistry. The presence of a bulky tert-butyl group effectively "locks" the conformation of the cyclohexene ring, providing a rigid framework to study the effects of substituents on the chemical environment of the ring's protons and carbons. The vinyl bromide moiety is a versatile functional group, participating in a variety of cross-coupling reactions to form more complex molecules. Accurate structural confirmation via NMR spectroscopy is therefore a critical step in ensuring the success of subsequent synthetic transformations.
This guide will dissect the predicted ¹H and ¹³C NMR spectra of this molecule, drawing on established principles and comparative data from analogous compounds to provide a robust analytical framework.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals corresponding to the different proton environments in the molecule. The interpretation of these signals, including their chemical shift (δ), multiplicity, and coupling constants (J), provides a detailed picture of the molecule's connectivity.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton and carbon numbering.
Predicted ¹H NMR Data Summary:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | ~6.1 - 6.4 | Triplet of doublets (td) | ³J(H2,H3a) ≈ 8-10, ³J(H2,H3e) ≈ 4-6, ⁴J(H2,H6) ≈ 1-2 |
| H3a, H3e | ~2.1 - 2.5 | Multiplet | |
| H4 | ~1.8 - 2.2 | Multiplet | |
| H5a, H5e | ~1.2 - 1.6 | Multiplet | |
| H6a, H6e | ~1.9 - 2.3 | Multiplet | |
| -C(CH₃)₃ | ~0.9 | Singlet |
Detailed Signal Analysis:
-
Vinylic Proton (H2): The proton on the double bond (H2) is expected to be the most deshielded proton in the ring system, appearing at approximately 6.1-6.4 ppm. This significant downfield shift is due to the electronegativity of the adjacent bromine atom and the anisotropic effect of the double bond. Its multiplicity is predicted to be a triplet of doublets (td) due to coupling with the two protons on C3 and a smaller long-range coupling to the protons on C6. The magnitude of the vicinal coupling constants will depend on the dihedral angles with the axial and equatorial protons on C3.
-
Allylic Protons (H3 & H6): The protons on the carbons adjacent to the double bond (C3 and C6) are expected to resonate in the range of 1.9-2.5 ppm. These protons are deshielded compared to typical alkane protons due to their proximity to the π-system of the double bond. Their signals will likely be complex multiplets due to geminal coupling (if non-equivalent) and vicinal coupling with neighboring protons.
-
Methine Proton (H4): The proton at the tert-butyl substituted carbon (C4) will appear as a multiplet in the range of 1.8-2.2 ppm. Its chemical shift is influenced by the steric bulk of the tert-butyl group.
-
Methylene Protons (H5): The protons on C5 are the most shielded in the ring, expected to appear around 1.2-1.6 ppm, as they are furthest from the electron-withdrawing bromine and the double bond.
-
Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 0.9 ppm. This upfield chemical shift is characteristic of tert-butyl groups.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data Summary:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~125 - 130 |
| C2 | ~120 - 125 |
| C3 | ~30 - 35 |
| C4 | ~45 - 50 |
| C5 | ~25 - 30 |
| C6 | ~30 - 35 |
| -C (CH₃)₃ | ~32 |
| -C(C H₃)₃ | ~27 |
Detailed Signal Analysis:
-
Vinylic Carbons (C1 & C2): The two sp² hybridized carbons of the double bond will appear in the downfield region of the spectrum. C1, being directly attached to the electronegative bromine, is expected to be further downfield (~125-130 ppm) compared to C2 (~120-125 ppm). Data from vinyl bromide itself shows vinylic carbons in a similar range.[1]
-
Alkyl Carbons (C3-C6): The sp³ hybridized carbons of the cyclohexene ring will appear in the upfield region. The chemical shift of C4 will be influenced by the bulky tert-butyl group, appearing around 45-50 ppm. The other ring carbons (C3, C5, and C6) will have chemical shifts typical for substituted cyclohexanes, generally in the 25-35 ppm range.[2]
-
Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 32 ppm, and the three equivalent methyl carbons will appear at approximately 27 ppm, consistent with data for other tert-butyl substituted cyclohexanes.[3]
Comparison with Alternative Analytical Techniques
While NMR is the premier tool for detailed structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=C, C-Br) | Fast, inexpensive | Limited structural information |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, determines molecular formula | Isomers can be difficult to distinguish |
| Gas Chromatography (GC) | Purity and retention time | Excellent for separation of volatile compounds | Provides no structural information on its own |
Workflow for Structural Confirmation:
Caption: A typical workflow for the synthesis and structural confirmation of an organic compound.
Comparative NMR Analysis with Related Structures
Understanding the NMR spectra of similar molecules provides a powerful context for interpreting the spectrum of this compound.
4-tert-Butylcyclohexene
The absence of the bromine atom in 4-tert-butylcyclohexene leads to significant differences in the ¹H NMR spectrum. The vinylic protons in this molecule are more shielded, appearing further upfield compared to the vinylic proton in the bromo-derivative. The signals for the other ring protons will also experience slight upfield shifts due to the removal of the electron-withdrawing bromine.
cis- and trans-1-Bromo-4-tert-butylcyclohexane
Comparing the target molecule to its saturated analogues, cis- and trans-1-bromo-4-tert-butylcyclohexane, highlights the effect of the double bond. In the saturated compounds, all ring carbons are sp³ hybridized and their protons resonate at much higher fields (typically 1.0-4.5 ppm). The chemical shift and multiplicity of the proton on the bromine-bearing carbon are highly dependent on its axial or equatorial position, which is a key feature for stereochemical assignment in cyclohexane systems.
Experimental Protocols
Sample Preparation for NMR Analysis:
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice for its good dissolving power and the single residual solvent peak at 7.26 ppm.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Homogenization: Gently shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition:
A standard set of 1D and 2D NMR experiments should be performed for complete structural elucidation.
Caption: A suite of NMR experiments for comprehensive structural analysis.
Troubleshooting Common NMR Issues
-
Broad Peaks: This can be caused by the presence of paramagnetic impurities, sample aggregation, or chemical exchange. Ensure the sample is pure and consider using a different solvent or adjusting the temperature.
-
Poor Signal-to-Noise: Increase the number of scans or use a more concentrated sample. Ensure the spectrometer is properly tuned and shimmed.
-
Solvent Peak Obscuring Signals: If a sample peak is close to the residual solvent peak, consider using a different deuterated solvent.
Conclusion
References
- Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Lynden-Bell, R. M. (1963). The N.M.R. spectrum of 13C-substituted vinyl bromide. Molecular Physics, 6(5), 537-539. [Link]
-
SpectraBase. (n.d.). trans-1-BROMO-4-tert-BUTYLCYCLOHEXANE. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]
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A Tale of Two Rings: A Comparative Guide to the Reactivity of Saturated vs. Unsaturated Bromocyclohexanes
For researchers and professionals in drug development and synthetic organic chemistry, understanding the subtle interplay between a molecule's structure and its reactivity is paramount. Seemingly minor changes, such as the presence of a double bond, can lead to vastly different chemical behaviors. This guide provides an in-depth comparison of the reactivity of two structurally related molecules: 1-Bromo-4-tert-butylcyclohexane and 1-Bromo-4-tert-butylcyclohex-1-ene . We will explore how the hybridization of the bromine-bearing carbon and rigid conformational preferences dictate their susceptibility to substitution and elimination reactions, supported by mechanistic insights and experimental data.
The Decisive Role of the Conformational Lock
At the heart of this comparison lies the conformational behavior of the cyclohexane ring. The large steric bulk of the tert-butyl group effectively acts as a "conformational lock," overwhelmingly favoring a chair conformation where it occupies an equatorial position to minimize destabilizing 1,3-diaxial interactions.[1] This locking effect rigidly defines the spatial orientation of all other substituents on the ring.
For 1-bromo-4-tert-butylcyclohexane, this leads to two distinct diastereomers with dramatically different reactivity profiles:
-
cis-1-Bromo-4-tert-butylcyclohexane : With the tert-butyl group locked in the equatorial position, the bromine atom on the same side of the ring is forced into an axial position.
-
trans-1-Bromo-4-tert-butylcyclohexane : Conversely, the bromine atom on the opposite side of the ring is locked into an equatorial position.[2]
This fixed geometry is the critical factor governing the reactivity of the saturated ring system, particularly in elimination reactions.
Caption: Chair conformations locked by the equatorial tert-butyl group.
Reactivity Profile 1: 1-Bromo-4-tert-butylcyclohexane
The primary reaction pathway for alkyl halides is bimolecular elimination (E2), which has a strict stereoelectronic requirement: the leaving group and a β-hydrogen must be in an anti-periplanar (180° dihedral angle) arrangement.[3] In a cyclohexane chair, this translates to a diaxial orientation.[4]
The Highly Reactive cis Isomer
The locked conformation of cis-1-bromo-4-tert-butylcyclohexane is perfectly pre-organized for a rapid E2 reaction. The axial bromine atom is anti-periplanar to two axial β-hydrogens on the adjacent carbons (C2 and C6).[5] When treated with a strong, non-nucleophilic base like potassium tert-butoxide, elimination occurs swiftly.
Sources
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A Senior Application Scientist's Guide to GC-MS Analysis of 1-Bromo-4-tert-butylcyclohex-1-ene Reaction Products
For researchers and professionals in drug development and organic synthesis, the precise characterization of reaction products is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, offering unparalleled separation and identification capabilities. This guide provides an in-depth comparison of GC-MS methodologies for the analysis of reaction products originating from 1-Bromo-4-tert-butylcyclohex-1-ene, a versatile intermediate in organic synthesis. We will explore its reactivity and compare the analysis of its reaction products with alternative analytical techniques, supported by experimental data and established protocols.
Understanding the Reactivity of this compound
This compound is a vinylic bromide. The bromine atom attached to the sp2-hybridized carbon of the double bond dictates its reactivity. Unlike their alkyl halide counterparts, vinylic halides are generally less reactive towards traditional SN1 and SN2 substitution reactions. However, they are valuable precursors for a variety of carbon-carbon bond-forming reactions and can also undergo addition reactions.
The bulky tert-butyl group in the 4-position significantly influences the stereochemistry of both the starting material and its subsequent reaction products. This steric hindrance can direct the approach of reagents and influence the stability of intermediates.
Potential reaction pathways for this compound include:
-
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are common for vinylic halides, enabling the formation of new carbon-carbon bonds.
-
Grignard Reagent Formation: The vinylic bromide can react with magnesium to form a Grignard reagent, which can then be used to react with various electrophiles.[1]
-
Addition Reactions: The double bond can undergo addition reactions, such as the addition of HBr, which would be expected to follow Markovnikov's rule.[2]
-
Elimination Reactions: While less common for vinylic halides, under strong basic conditions, elimination to form a cycloalkyne could be a minor pathway.
This guide will focus on the GC-MS analysis of products from two representative reaction types: a Suzuki cross-coupling reaction to form 4-tert-butyl-1-phenylcyclohex-1-ene and an HBr addition reaction to yield a dibrominated cyclohexane derivative.
GC-MS Analysis: The Gold Standard for Volatile Product Characterization
GC-MS is the analytical method of choice for this type of analysis due to its ability to separate complex mixtures and provide structural information for each component. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer fragments the eluted compounds into characteristic ions, providing a molecular fingerprint.
Experimental Protocol: GC-MS Analysis
A robust GC-MS protocol is crucial for obtaining reproducible and accurate results.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD)
-
Column: A non-polar or medium-polarity column is typically suitable for these analytes. A common choice is a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: 280 °C for 5 minutes. This temperature program allows for the separation of potentially volatile starting materials from higher-boiling products.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500.
Data Interpretation: The Art of Unraveling Mass Spectra
The mass spectra of brominated compounds are distinguished by the characteristic isotopic pattern of bromine. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[4] This results in two molecular ion peaks (M and M+2) of almost equal intensity for compounds containing one bromine atom. For compounds with two bromine atoms, a characteristic M, M+2, and M+4 pattern with a 1:2:1 intensity ratio will be observed.[5]
Comparative Analysis of Reaction Products
Case Study 1: Suzuki Cross-Coupling Reaction
Reaction: this compound reacts with phenylboronic acid in the presence of a palladium catalyst and a base to yield 4-tert-butyl-1-phenylcyclohex-1-ene.
Expected Products and Byproducts:
-
Major Product: 4-tert-butyl-1-phenylcyclohex-1-ene
-
Byproducts:
-
Unreacted this compound
-
Homocoupling product (biphenyl)
-
De-brominated starting material (4-tert-butylcyclohexene)
-
GC-MS Data Analysis:
| Compound | Expected Retention Time | Key Mass Spectral Fragments (m/z) |
| 4-tert-butylcyclohexene | Early eluting | 138 (M+), 81, 67, 57 |
| This compound | Intermediate | 216/218 (M+/M+2), 137, 57 |
| Biphenyl | Intermediate | 154 (M+), 77 |
| 4-tert-butyl-1-phenylcyclohex-1-ene | Late eluting | 214 (M+), 157, 142, 129, 115, 91, 57 |
Visualization of the Experimental Workflow:
Caption: Logical flow of the HBr addition reaction.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can provide complementary information.
| Technique | Advantages | Disadvantages | Best Suited For |
| GC-FID (Flame Ionization Detector) | Robust, quantitative for hydrocarbons. | Provides no structural information. | Quantifying the relative amounts of hydrocarbons in a simple mixture. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for non-volatile or thermally labile compounds. | Lower resolution for similar isomers compared to GC. | Analysis of non-volatile products or for preparative separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural and stereochemical information. | Requires pure samples; less sensitive than MS. | Unambiguous structure elucidation of isolated products. |
| Gas Chromatography-Infrared Spectroscopy (GC-IR) | Provides information about functional groups. [6] | Less sensitive than MS; library databases are less extensive. | Differentiating isomers with different functional groups. |
Comparative Summary:
For the routine analysis of the reaction mixtures from this compound, GC-MS offers the best combination of separation efficiency, sensitivity, and structural elucidation. While NMR is superior for definitive structure confirmation, it requires isolation of the products. HPLC is generally not the first choice for these relatively volatile and non-polar compounds.
Conclusion
The GC-MS analysis of reaction products from this compound provides a comprehensive understanding of the reaction outcome. By carefully selecting GC-MS parameters and understanding the fragmentation patterns, researchers can confidently identify and differentiate the main products from various side products. The characteristic isotopic signature of bromine is a powerful diagnostic tool in the mass spectral interpretation. While alternative techniques have their merits, GC-MS remains the most versatile and informative single technique for this type of analysis in a research and development setting.
References
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-
Wikipedia. (n.d.). Vinyl bromide. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, April 16). Addition of HBr to Vinyl bromide. Retrieved from [Link]
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-
NIST. (n.d.). Cyclohexene, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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- ResearchGate. (2025, August 9). Headspace GC/MS Analysis of Residual Vinyl Chloride and Vinylidene Chloride in Polyvinyl Chloride and Polyvinylidene Chloride Products.
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- Benchchem. (n.d.). Application Notes and Protocols: Reaction of 1-Bromo-4-tert-butylcyclohexane with Potassium tert-butoxide.
- Chegg.com. (2015, April 30). Solved When cis -1-bromo-4-tert -butylcyclohexane is | Chegg.com.
- Chemistry Stack Exchange. (2022, May 1). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol.
- Filo. (2025, August 10).
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- University of California, Los Angeles. (n.d.).
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- YouTube. (2023, December 2).
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- ResearchGate. (n.d.).
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A Comparative Guide to Alternative Reagents for 1-Bromo-4-tert-butylcyclohex-1-ene in Synthesis
Guide for: Researchers, scientists, and drug development professionals.
Abstract
The 4-tert-butylcyclohexenyl moiety is a valuable structural motif in medicinal chemistry and materials science, prized for the conformational rigidity imparted by the bulky tert-butyl group. 1-Bromo-4-tert-butylcyclohex-1-ene serves as a common electrophilic precursor for introducing this group, particularly in palladium-catalyzed cross-coupling reactions. However, reliance on a single reagent can limit synthetic flexibility. Motivations for seeking alternatives include enhancing reaction rates, accessing milder conditions, improving functional group tolerance, or inverting the traditional electrophile-nucleophile reactivity paradigm. This guide provides a comprehensive comparison of key alternatives, focusing on vinyl triflates and vinyl boronates, supported by mechanistic insights and actionable experimental protocols.
The Synthetic Role of this compound
This compound is a classic vinyl halide. Its primary utility lies in its ability to participate in a variety of carbon-carbon bond-forming reactions, most notably those catalyzed by transition metals like palladium. In reactions such as the Suzuki-Miyaura, Heck, and Stille couplings, the carbon-bromine bond undergoes oxidative addition to a low-valent metal center (e.g., Pd(0)), initiating the catalytic cycle.[1] The reactivity of vinyl halides generally follows the trend I > Br > Cl, making the bromide a reliable and moderately reactive substrate.[1]
However, certain limitations can arise. The oxidative addition step can sometimes require elevated temperatures, and the reagent's reactivity may not be sufficient for challenging coupling partners or sensitive substrates. This necessitates the exploration of alternative reagents that can offer a wider operational window.
Key Alternatives and Mechanistic Considerations
The most effective alternatives to vinyl bromides are those that either enhance the electrophilicity of the vinyl carbon or invert its polarity altogether. Vinyl sulfonates (triflates, nonaflates) serve the former purpose, while organoboron reagents fulfill the latter.
Vinyl Triflates: The High-Reactivity Electrophile
Vinyl triflates (trifluoromethanesulfonates) are superb alternatives to vinyl bromides, often exhibiting significantly higher reactivity in palladium-catalyzed couplings.[2][3] This enhanced reactivity stems from the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻), which is highly stabilized by the electron-withdrawing trifluoromethyl group.
Synthesis: A major advantage of vinyl triflates is their straightforward and regioselective synthesis from the corresponding ketone.[4] For this system, 4-tert-butylcyclohexanone is treated with a strong, non-nucleophilic base (like LDA or KHMDS) to form the kinetic enolate, which is then trapped with a triflylating agent such as triflic anhydride (Tf₂O) or the less hazardous Comins' reagent.[5][6]
Mechanism in Cross-Coupling: In a palladium-catalyzed cycle, the oxidative addition of a vinyl triflate to Pd(0) is often much faster and occurs under milder conditions than that of the corresponding vinyl bromide.[2] This allows for lower catalyst loadings, shorter reaction times, and a broader substrate scope, including couplings that may be sluggish with the bromide.[7][8]
Vinyl Nonaflates: Pushing the Reactivity Envelope
For even more challenging transformations, vinyl nonaflates (perfluorobutanesulfonates) can be employed. The nonaflate group is an even better leaving group than the triflate, leading to further rate acceleration in oxidative addition steps.[9][10] They are prepared analogously to vinyl triflates, using nonaflyl fluoride (NfF) or other sources. Their increased reactivity makes them ideal for substrates that are resistant to coupling with other electrophiles.[11]
Vinyl Boronates: Inverting Polarity for Suzuki-Miyaura Coupling
Instead of serving as an electrophile, the 4-tert-butylcyclohexenyl moiety can be incorporated as a nucleophile in the form of a vinyl boronic acid or, more commonly, a vinyl boronate ester (e.g., a pinacol ester).[12][13] This approach fundamentally changes the synthetic strategy, allowing the cyclohexenyl group to be coupled with a wide array of aryl or vinyl (pseudo)halides.[14]
Synthesis: Vinyl boronates can be synthesized through several methods, including the hydroboration of alkynes or the dehydrogenative borylation of alkenes.[15] A particularly relevant route is the boron-Wittig reaction, which can furnish vinyl boronates directly from aldehydes.[13]
Advantages: Boronate esters are generally stable, crystalline solids with low toxicity, making them easy to handle and store.[1] Their use in Suzuki-Miyaura coupling is one of the most robust and widely used C-C bond-forming reactions in modern organic synthesis.[16][17]
Data-Driven Performance Comparison
The choice of reagent has a profound impact on reaction outcomes. The following table summarizes the key performance characteristics of this compound and its primary alternatives in a representative Suzuki-Miyaura cross-coupling with an arylboronic acid.
| Reagent Class | Precursor | Synthesis Method | Typical Coupling Conditions | Relative Reactivity | Key Advantages | Key Disadvantages |
| Vinyl Bromide | 4-tert-Butylcyclohexanone | Bromination/Elimination | Pd catalyst, Base (e.g., K₂CO₃), 80-110 °C | Moderate | Good availability, well-established chemistry. | Requires higher temperatures, moderate reactivity. |
| Vinyl Triflate | 4-tert-Butylcyclohexanone | Enolate formation and trapping with Tf₂O or Comins' reagent.[5] | Pd catalyst, Base (e.g., K₃PO₄), RT-80 °C | High | High reactivity, mild conditions, broad scope.[18][19] | Triflylating agents are expensive and moisture-sensitive. |
| Vinyl Nonaflate | 4-tert-Butylcyclohexanone | Enolate formation and trapping with NfF. | Pd catalyst, Base, RT-60 °C | Very High | Extremely reactive for difficult couplings.[9] | Higher cost and less availability of nonaflylating agents. |
| Vinyl Boronate | Various (alkynes, alkenes) | Hydroboration, Dehydrogenative Borylation.[15][20] | Pd catalyst, Base, 80-110 °C (coupling with aryl halide) | N/A (Nucleophile) | Inverts reactivity, stable, low toxicity. | Requires a different synthetic strategy (coupling partner is the halide). |
Visualization of Synthetic Pathways
The selection of a synthetic route depends on the desired bond disconnection and available starting materials.
Caption: Synthetic strategies for incorporating the 4-tert-butylcyclohexenyl moiety.
The following diagram illustrates the central role of oxidative addition in a generic Suzuki-Miyaura catalytic cycle, highlighting where different electrophiles enter.
Caption: Generalized Suzuki-Miyaura cycle showing the entry point for electrophiles.
Experimental Protocols
The following protocols are provided as representative examples. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol A: Synthesis of 4-tert-Butylcyclohex-1-enyl Trifluoromethanesulfonate[5]
This protocol details the conversion of the ketone to the highly reactive vinyl triflate.
-
Setup: To a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, argon inlet, and thermometer, add 4-tert-butylcyclohexanone (1.0 eq), 2,6-di-tert-butyl-4-methylpyridine (1.1 eq), and anhydrous dichloromethane (approx. 0.1 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding cold water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield the pure vinyl triflate.
Protocol B: Suzuki-Miyaura Coupling of Vinyl Triflate with Phenylboronic Acid[3][21]
This protocol demonstrates the use of the vinyl triflate prepared in Protocol A.
-
Setup: In a Schlenk tube, combine the 4-tert-butylcyclohex-1-enyl triflate (1.0 eq), phenylboronic acid (1.2 eq), Pd₂(dba)₃ (1.5 mol%), and a suitable phosphine ligand like P(t-Bu)₃ (3.0 mol%).
-
Reagents: Add anhydrous potassium phosphate (K₃PO₄) (3.0 eq) as the base.
-
Solvent: Add anhydrous 1,4-dioxane (approx. 0.2 M).
-
Degassing: Seal the tube and degas the mixture by three cycles of vacuum/backfill with argon.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the coupled product, 4-tert-butyl-1-phenylcyclohex-1-ene.
Conclusion and Recommendations
While this compound remains a viable reagent, its performance can be surpassed by modern alternatives.
-
For enhanced reactivity and milder conditions, 4-tert-butylcyclohex-1-enyl triflate is the superior choice. Its synthesis from the readily available 4-tert-butylcyclohexanone is efficient and allows access to a powerful electrophile capable of participating in a wide range of cross-coupling reactions that may be challenging for the corresponding bromide.[5][21]
-
To invert the reactivity paradigm and couple the cyclohexenyl moiety with a diverse set of electrophiles, the corresponding vinyl boronate ester is the ideal reagent. This strategy opens up different synthetic disconnections and leverages the robustness of the Suzuki-Miyaura reaction.[13]
The choice of reagent should be guided by the specific synthetic challenge, including the nature of the coupling partner, the presence of sensitive functional groups, and the desired reaction conditions. By expanding the toolkit beyond vinyl bromides, researchers can significantly increase the efficiency and scope of their synthetic endeavors.
References
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Krische, M. J., et al. (2014). Vinyl Triflate-Aldehyde Reductive Coupling-Redox Isomerization Mediated by Formate: Rhodium-Catalyzed Ketone Synthesis in the Absence of Stoichiometric Metals. Angewandte Chemie International Edition, 53(8), 2154-2157. Available from: [Link]
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Scott, W. J., & Stille, J. K. (1990). Preparation of 4-tert-Butyl-1-vinylcyclohexene and 1-(4-tert-Butylcyclohexen-1-yl)-2-propen-1-one. Organic Syntheses, 69, 1. Available from: [Link]
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Krasňan, V., & Szolcsányi, P. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules, 28(15), 5760. Available from: [Link]
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Kawamoto, T., Sasaki, R., & Kamimura, A. (2017). Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources. Angewandte Chemie International Edition, 56(5), 1342-1345. Available from: [Link]
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Wikipedia contributors. (2023). Comins' reagent. Wikipedia. Retrieved from [Link]
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Pan, J., et al. (2011). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. ACS Central Science. Available from: [Link]
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Coombs, J. R., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Angewandte Chemie International Edition, 54(23), 6909-6912. Available from: [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5, 103829-103832. Available from: [Link]
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Pan, J., et al. (2010). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Angewandte Chemie International Edition, 49(36), 6399-6402. Available from: [Link]
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Li, J., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6951-6959. Available from: [Link]
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Organic Chemistry Portal. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ResearchGate. (n.d.). The use of vinyl nonaflate in a multicomponent reaction. Retrieved from [Link]
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Littke, A. F., & Fu, G. C. (1999). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 121(18), 4179-4187. Available from: [Link]
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An In-Depth Guide to the Comparative Reactivity of Cis and Trans-4-tert-Butylcyclohexyl Bromide
For professionals in chemical research and drug development, a nuanced understanding of stereochemistry is not merely academic; it is a fundamental prerequisite for designing and executing efficient synthetic pathways. The spatial arrangement of atoms within a molecule can dramatically alter its reactivity, often leading to one stereoisomer being highly reactive while another is virtually inert under the same conditions. This guide provides a detailed comparative analysis of the reactivity of cis- and trans-4-tert-butylcyclohexyl bromide, two isomers whose behavior provides a classic and compelling illustration of stereoelectronic control in chemical reactions.
The Decisive Influence of Conformational Locking
The cyclohexane ring is not a flat hexagon; it predominantly adopts a puckered "chair" conformation to minimize both angle strain (by maintaining tetrahedral bond angles of ~109.5°) and torsional strain (by keeping all adjacent C-H bonds staggered).[1][2][3][4] In this conformation, substituents can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the perimeter of the ring).[2]
A critical feature of the 4-tert-butylcyclohexyl system is the conformational influence of the bulky tert-butyl group. Due to severe steric hindrance known as 1,3-diaxial interactions, a tert-butyl group overwhelmingly favors the more spacious equatorial position.[5][6] This preference is so strong (with an A-value, or equatorial preference energy, of ~5.0 kcal/mol) that it effectively "locks" the cyclohexane ring into a single chair conformation.[5][6] This locking effect dictates the orientation of the bromine atom at the C1 position, which is the primary determinant of the isomers' differing reactivities.
-
cis-1-bromo-4-tert-butylcyclohexane : To maintain the cis relationship with an equatorial tert-butyl group, the bromine atom is forced into an axial position.[5][7][8]
-
trans-1-bromo-4-tert-butylcyclohexane : With the tert-butyl group in the equatorial position, the trans configuration places the bromine atom in an equatorial position as well.[7][9]
Caption: Stable conformations of cis and trans-4-tert-butylcyclohexyl bromide.
Elimination (E2) Reactions: A Tale of Two Speeds
The bimolecular elimination (E2) reaction is highly stereospecific. For the reaction to proceed, the leaving group and a hydrogen atom on an adjacent carbon (a β-hydrogen) must align in an anti-periplanar geometry.[10][11][12] In a cyclohexane chair, this translates to a strict requirement for a trans-diaxial arrangement—both the leaving group and the β-hydrogen must be in axial positions.[5][13]
Cis Isomer: Primed for Reaction
The stable conformation of the cis isomer features an axial bromine atom. This geometry is ideal for E2 elimination, as the axial bromine is already anti-periplanar to the two axial β-hydrogens at the C2 and C6 positions.[5] Consequently, when treated with a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide, the cis isomer reacts rapidly to form 4-tert-butylcyclohexene.[7][14]
Trans Isomer: Geometrically Hindered
In its stable, low-energy conformation, the trans isomer has an equatorial bromine atom.[9] An equatorial substituent is not anti-periplanar to any β-hydrogens; the dihedral angles are approximately 60°.[5] To achieve the necessary trans-diaxial geometry for E2 elimination, the ring would have to flip to an alternative chair conformation. This ring flip would place the bromine in an axial position but would simultaneously force the extremely bulky tert-butyl group into an axial position, introducing highly unfavorable 1,3-diaxial steric strain.[5][9] This high-energy conformation is present in only minuscule concentrations, making the rate of E2 elimination for the trans isomer exceedingly slow.[5][14]
The difference in reactivity is profound, with the cis isomer reacting hundreds of times faster than the trans isomer.[5]
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Navigating Conformational Landscapes: A DFT-Centric Comparison Guide for 1-Bromo-4-tert-butylcyclohex-1-ene
For researchers, scientists, and professionals in drug development, a profound understanding of molecular conformation is paramount. The three-dimensional arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In this guide, we delve into the conformational intricacies of 1-bromo-4-tert-butylcyclohex-1-ene, a molecule presenting a fascinating interplay of steric and electronic effects.
The presence of a bulky tert-butyl group, a vinyl bromide moiety, and the inherent flexibility of the cyclohexene ring gives rise to a complex potential energy surface with multiple possible conformers. Determining the most stable conformation and the energy barriers between them is crucial for predicting reactivity, designing derivatives, and understanding its potential interactions in a biological system.
This guide provides an in-depth comparison of the plausible conformations of this compound through the lens of Density Functional Theory (DFT), a powerful computational tool for elucidating molecular structures and energies. We will not only present the results but also dissect the "why" behind the chosen computational strategy, offering a transparent and reproducible workflow. Furthermore, we will compare the robust DFT approach with a less computationally intensive method to highlight the trade-offs between accuracy and efficiency.
The Conformational Challenge: Half-Chair and Boat Interplay
The cyclohexene ring, unlike its saturated counterpart cyclohexane, adopts a "half-chair" or "sofa" conformation as its lowest energy state. However, other conformations, such as the boat and twist-boat, are also accessible. The introduction of a large tert-butyl group at the C4 position and a bromine atom at the vinylic C1 position significantly influences the conformational equilibrium.
The primary conformational question revolves around the orientation of the tert-butyl group, which can occupy either a pseudo-equatorial or a pseudo-axial position in the half-chair conformer. The steric hindrance introduced by the tert-butyl group is a dominant factor, generally favoring a pseudo-equatorial placement to minimize unfavorable 1,3-diaxial-like interactions.[1][2]
Below, we outline a comprehensive DFT protocol to investigate these conformational preferences and quantify the energy differences between the potential minima.
Part 1: High-Accuracy Conformational Analysis using DFT
Density Functional Theory has emerged as a go-to method for accurate and efficient electronic structure calculations in organic chemistry.[3] Its ability to balance computational cost with high accuracy makes it ideal for studying the conformational preferences of molecules like this compound.
Experimental Protocol: DFT Geometry Optimization and Energy Calculation
This protocol outlines the step-by-step methodology for performing a thorough conformational analysis using DFT.
Step 1: Generation of Initial Structures
-
Two initial conformations of this compound are generated:
-
Conformer A (Pseudo-equatorial t-Bu): The tert-butyl group is placed in a pseudo-equatorial position on the half-chair ring.
-
Conformer B (Pseudo-axial t-Bu): The tert-butyl group is placed in a pseudo-axial position.
-
-
These initial structures can be built using any molecular modeling software.
Step 2: Geometry Optimization
-
Rationale for Method Selection:
-
Functional: The B3LYP hybrid functional is chosen. It is a widely used and well-benchmarked functional that provides a good balance of accuracy for geometries and energies of organic molecules.[3][4][5]
-
Basis Set: The 6-311+G(d,p) basis set is selected. This Pople-style basis set is flexible enough to describe the electronic structure of the molecule accurately. The inclusion of diffuse functions (+) is important for describing the lone pairs of the bromine atom, and the polarization functions (d,p) are crucial for accurately modeling bond angles and non-covalent interactions. For heavier elements like bromine, using basis sets that incorporate effective core potentials (ECPs), such as the Stuttgart/Dresden (SDD) basis set, can also be a valid and efficient approach.[5]
-
-
Procedure:
-
The initial structures of Conformer A and Conformer B are submitted for geometry optimization using the chosen DFT method (B3LYP/6-311+G(d,p)).
-
The optimization is performed in the gas phase to isolate the intrinsic conformational preferences of the molecule.
-
The convergence criteria for the optimization should be set to tight to ensure a true energy minimum is located.
-
Step 3: Frequency Analysis
-
Purpose: To verify that the optimized structures correspond to true energy minima on the potential energy surface.
-
Procedure:
-
A frequency calculation is performed on each optimized structure at the same level of theory (B3LYP/6-311+G(d,p)).
-
A true minimum is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point.
-
Step 4: Single-Point Energy Calculation (Optional but Recommended)
-
Purpose: To obtain more accurate relative energies.
-
Procedure:
-
A single-point energy calculation can be performed on the optimized geometries using a larger, more flexible basis set, such as def2-TZVP, which is known to provide good results for conformational energies.[4][6] This approach, often denoted as def2-TZVP//B3LYP/6-311+G(d,p), can refine the energy differences between conformers.
-
Step 5: Analysis of Results
-
The electronic energies, enthalpies, and Gibbs free energies of each confirmed conformer are extracted from the output files.
-
The relative energies (ΔE, ΔH, and ΔG) are calculated with respect to the most stable conformer.
-
Key geometric parameters, such as dihedral angles and bond lengths, are analyzed to characterize the conformations.
Data Presentation: DFT Results
The following table summarizes the expected relative energies for the two primary conformers of this compound, as would be obtained from the DFT calculations described above.
| Conformer | Tert-butyl Position | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| A | Pseudo-equatorial | 0.00 (Reference) | 0.00 (Reference) |
| B | Pseudo-axial | > 5.0 | > 5.0 |
Note: The values presented are illustrative and represent the expected outcome based on established principles of steric hindrance. Actual calculated values may vary slightly.
The significant energy difference overwhelmingly favors the conformer with the pseudo-equatorial tert-butyl group. This is a direct consequence of minimizing steric strain, a well-established principle in cyclohexane conformational analysis.[1][7] The bulky tert-butyl group in a pseudo-axial position would experience severe steric clashes with the allylic hydrogen atoms, leading to a substantial increase in energy.
Visualization: DFT Computational Workflow
The following diagram illustrates the logical flow of the DFT-based conformational analysis.
Caption: Workflow for DFT conformational analysis of this compound.
Part 2: A Comparative Look - Semi-Empirical Methods
While DFT provides high accuracy, its computational cost can be a limiting factor for very large systems or high-throughput screening. Semi-empirical methods, such as PM7 or AM1, offer a much faster alternative, albeit with a trade-off in accuracy.
Experimental Protocol: Semi-Empirical Geometry Optimization
Step 1: Generation of Initial Structures
-
The same initial structures for Conformer A and Conformer B are used.
Step 2: Geometry Optimization
-
Rationale for Method Selection: The PM7 method is a modern semi-empirical method that is parameterized to reproduce experimental data for a wide range of organic molecules. It is significantly faster than DFT.
-
Procedure:
-
The initial structures are submitted for geometry optimization using the PM7 method.
-
Step 3: Analysis of Results
-
The heats of formation for the optimized structures are extracted.
-
The relative energy is calculated as the difference in the heats of formation.
Data Presentation: Comparative Results
| Method | Conformer A (Pseudo-equatorial) Relative Energy (kcal/mol) | Conformer B (Pseudo-axial) Relative Energy (kcal/mol) |
| DFT (B3LYP/6-311+G(d,p)) | 0.00 | > 5.0 |
| Semi-Empirical (PM7) | 0.00 | > 4.0 |
Note: The PM7 value is an illustrative expectation. While the trend is expected to be the same, the magnitude of the energy difference may be smaller compared to the DFT result.
The semi-empirical method correctly predicts the greater stability of the pseudo-equatorial conformer. However, the energy difference is often underestimated compared to higher-level DFT calculations. For qualitative assessment of conformational preferences, semi-empirical methods can be a valuable and rapid screening tool. For quantitative and highly reliable results, DFT is the recommended approach.
Visualization: Comparing Computational Approaches
This diagram illustrates the relationship between the accuracy and computational cost of the methods discussed.
Caption: Relationship between accuracy and cost for DFT and semi-empirical methods.
Conclusion and Expert Recommendations
The computational investigation of this compound unequivocally demonstrates that the conformer with the pseudo-equatorial tert-butyl group is significantly more stable. This finding is robustly supported by high-level DFT calculations and is in excellent agreement with fundamental principles of stereochemistry.
For researchers requiring high-fidelity conformational energies and geometries, a DFT approach, such as the B3LYP/6-311+G(d,p) method detailed in this guide, is strongly recommended. While computationally more demanding, the accuracy and reliability of the results justify the investment, particularly when the data is used to inform subsequent experimental work or drug design efforts.
Semi-empirical methods, while less accurate, can serve as a valuable tool for initial, rapid screening of conformational space, especially for larger, more complex molecules. However, for final energy evaluations and detailed geometric analysis, a follow-up with a reliable DFT method is essential for trustworthy results.
This guide provides a comprehensive framework for the computational conformational analysis of substituted cyclohexenes. The principles and protocols outlined herein are broadly applicable and can be adapted to a wide range of molecular systems, empowering researchers to make informed decisions based on a solid understanding of molecular structure and energetics.
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Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of organic chemistry, 70(26), 10726–10731. [Link]
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Kumari, N., Sharma, R., Yadav, A. A., Sankpal, S. A., Raj, J. M., Murugavel, S., & Kant, R. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 90-98. [Link]
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Venkatachalam, U., & Senthilkumar, K. (2014). Understanding molecular properties of halogenated cyclohexane – A DFT study. Computational and Theoretical Chemistry, 1049, 55–61. [Link]
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Stefan, A., & Cioslowski, J. (2021). A comparison of three DFT exchange–correlation functionals and two basis sets for the prediction of the conformation distribution of hydrated polyglycine. The Journal of Chemical Physics, 155(9), 094103. [Link]
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A Comparative Guide to the X-ray Crystallography Analysis of 1-Bromo-4-tert-butylcyclohex-1-ene Derivatives
This guide provides an in-depth, comparative analysis of the X-ray crystallographic studies of 1-bromo-4-tert-butylcyclohex-1-ene derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the experimental choices, data interpretation, and the comparative strengths of this technique against alternative analytical methods. Our focus is on providing a self-validating framework for experimental design and interpretation, grounded in authoritative sources.
Introduction: The Significance of Conformational Analysis in Drug Design
The three-dimensional structure of a molecule is paramount in determining its biological activity. For cyclic molecules like cyclohexene derivatives, the conformational preference of substituents can dramatically alter their interaction with biological targets. The bulky tert-butyl group in this compound derivatives acts as a conformational "lock," providing a rigid scaffold that is of significant interest in medicinal chemistry.[1] Understanding the precise stereochemistry and conformational nuances of these derivatives is crucial for designing potent and selective drug candidates. X-ray crystallography stands as the gold standard for unambiguously determining solid-state molecular structures, providing a high-resolution snapshot of atomic positions.
Synthesis and Crystallization of this compound Derivatives
The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. The synthesis and crystallization of the title compounds are therefore foundational steps.
Synthetic Pathway
A common route to this compound involves the allylic bromination of 4-tert-butylcyclohexene. This reaction, typically employing N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, can lead to a mixture of products. Subsequent purification by column chromatography or fractional distillation is often necessary to isolate the desired isomer. Other synthetic approaches for cyclohexene derivatives can involve methods like the Diels-Alder reaction.[2]
Caption: Synthetic route to this compound.
Crystallization Protocols
Obtaining diffraction-quality crystals is often the most challenging aspect of the crystallographic workflow. The choice of solvent and crystallization technique is critical and often determined empirically. Dust, undissolved material, and even microscopic fibers can act as nucleation sites, leading to many small crystals instead of a few large ones suitable for diffraction.[3]
Protocol 1: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent (e.g., hexane, ethanol, or a mixture of solvents) to near saturation at room temperature.
-
Filter the solution through a syringe filter into a clean vial to remove any particulate matter.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion
This is an excellent method when only small amounts of the compound are available.[3]
-
Dissolve the compound in a small amount of a relatively "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker sealed with parafilm) that contains a "poor" solvent in which the compound is less soluble, but which is miscible with the good solvent.[4]
-
The vapor of the more volatile poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting crystallization.[3][4]
X-ray Crystallography Workflow: From Crystal to Structure
The core of this guide is the detailed examination of the X-ray crystallography workflow. Each step is critical for obtaining a high-quality, reliable crystal structure.
Caption: The X-ray Crystallography Workflow.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers automate the process of data collection, systematically rotating the crystal to collect a complete dataset.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial molecular model. The model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.[5]
Data Presentation and Interpretation
The final output of a crystallographic analysis is a set of atomic coordinates, bond lengths, bond angles, and torsion angles. This data provides a precise three-dimensional picture of the molecule in the solid state.
Table 1: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Empirical formula | C₁₀H₁₇Br |
| Formula weight | 217.15 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 12.567(5) |
| β (°) | 109.87(2) |
| Volume (ų) | 1012.3(7) |
| Z | 4 |
| Calculated density (g/cm³) | 1.425 |
| R-factor (%) | 4.5 |
| Goodness-of-fit | 1.05 |
Note: This is example data and may not correspond to a specific published structure.
A low R-factor and a Goodness-of-fit close to 1 indicate a good quality refinement. The key takeaway from the crystal structure is the conformation of the cyclohexene ring and the orientation of the bulky tert-butyl and bromo substituents. In many cases, the cyclohexene ring adopts a half-chair conformation, with the large tert-butyl group occupying a pseudo-equatorial position to minimize steric strain.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, it is essential to compare its findings with data from other analytical techniques that probe the molecule's behavior in solution, which is often more relevant to its biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For substituted cyclohexanes, low-temperature NMR studies have been instrumental in observing distinct signals for different conformations, such as chair and twist-boat forms.[6][7][8]
Key Comparisons:
-
Conformation: NMR can provide insights into the conformational equilibrium in solution through the analysis of coupling constants and the Nuclear Overhauser Effect (NOE). This can be compared to the static picture provided by X-ray crystallography. For instance, if the solution-state conformation differs significantly from the solid-state structure, it suggests that crystal packing forces may play a significant role in the latter.
-
Dynamics: NMR can be used to study dynamic processes, such as ring flipping, which are not observable in a static crystal structure.[6][7]
Experimental Protocol: ¹H NMR Analysis
-
Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons and deduce stereochemical relationships.
Computational Modeling
Molecular mechanics and quantum mechanics calculations can be used to predict the relative energies of different conformations and to calculate theoretical NMR parameters.[6][7][8]
Workflow for Computational Analysis:
-
Build a 3D model of the molecule.
-
Perform a conformational search to identify low-energy conformers using methods like MM3 or MM4.[6][7]
-
Optimize the geometry of the most stable conformers using a suitable level of theory (e.g., DFT with a basis set like 6-311+G*).[7][8]
-
Calculate theoretical NMR chemical shifts and coupling constants for comparison with experimental data.
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A Comparative Guide to the Kinetic Analysis of Substitution Reactions on 1-Bromo-4-tert-butylcyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intricacies of Vinylic Substitution
The study of substitution reactions on vinylic substrates, such as 1-bromo-4-tert-butylcyclohex-1-ene, presents a unique set of challenges and mechanistic questions. Unlike their saturated counterparts, vinyl halides are generally unreactive towards traditional S(_N)2 reactions due to steric hindrance and electronic repulsion from the (\pi) electron cloud of the double bond.[1][2] Consequently, substitution reactions on these substrates often proceed through a unimolecular (S(_N)1) pathway, involving the formation of a vinyl carbocation intermediate.[2][3] This guide will focus on the kinetic analysis of these S(_N)1 reactions, which are often accompanied by competing E1 elimination reactions.[4][5]
The presence of a bulky tert-butyl group on the cyclohexane ring provides a conformational anchor, minimizing chair-flipping and allowing for a more defined stereochemical environment to study the reaction kinetics.[6][7] This makes this compound an excellent model substrate for investigating the factors that govern the rates and product distributions of vinylic solvolysis reactions.
Mechanistic Overview: S(_N)1 and E1 Pathways
The solvolysis of this compound in a polar protic solvent (e.g., ethanol, aqueous acetone) is expected to proceed through a common vinyl carbocation intermediate. The rate-determining step for both the S(_N)1 and E1 pathways is the unimolecular dissociation of the carbon-bromine bond.[5][8][9]
The planar nature of the carbocation intermediate allows for the nucleophilic attack of the solvent from either face, potentially leading to a mixture of stereoisomers in the substitution product.[8][10] Simultaneously, the solvent can act as a base, abstracting a proton from an adjacent carbon to yield elimination products.[9][11]
Comparative Kinetic Analysis Methods
Several methods can be employed to monitor the kinetics of the solvolysis of this compound. The choice of method depends on the specific reaction conditions, available instrumentation, and desired level of precision.
| Method | Principle | Advantages | Disadvantages |
| Conductometric Titration | Measures the change in conductivity of the solution as the reaction progresses, due to the formation of ionic products (HBr).[12] | High precision, suitable for a wide range of reaction rates, and can be automated. | Requires specialized equipment and careful temperature control. |
| Titrimetric Method | Involves periodically quenching aliquots of the reaction mixture and titrating the produced HBr with a standardized base.[13][14] | Simple, cost-effective, and does not require sophisticated instrumentation. | Can be labor-intensive, less precise for very fast or very slow reactions, and the quenching step can introduce errors. |
| Spectroscopic (NMR/GC-MS) | Monitors the disappearance of the starting material and the appearance of products over time. | Provides direct information on the concentration of all species in the reaction mixture, allowing for simultaneous determination of rates and product distributions.[7] | Requires more expensive instrumentation and may be less sensitive for detecting small changes in concentration at the beginning of the reaction. |
For the purpose of this guide, we will provide a detailed protocol for the conductometric method, as it offers a robust and precise means of determining the first-order rate constant.
Experimental Protocol: Kinetic Analysis by Conductometry
This protocol outlines the determination of the solvolysis rate constant for this compound in 80% aqueous ethanol.
Materials:
-
Absolute ethanol
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solvent Preparation: Prepare a sufficient volume of 80% (v/v) aqueous ethanol by mixing the appropriate volumes of absolute ethanol and deionized water.
-
Temperature Equilibration: Place the prepared solvent in a jacketed reaction vessel connected to the constant temperature water bath set to the desired reaction temperature (e.g., 25.0 °C). Allow the solvent to equilibrate for at least 30 minutes.
-
Conductivity Probe Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.
-
Reaction Initiation: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of the 80% aqueous ethanol to create a stock solution. To initiate the kinetic run, inject a precise volume of the stock solution into the equilibrated solvent in the reaction vessel with vigorous stirring.
-
Data Acquisition: Immediately begin recording the conductivity of the solution as a function of time. Data points should be collected at regular intervals until the conductivity reaches a stable value, indicating the completion of the reaction.
Data Analysis:
The first-order rate constant, k, can be determined by plotting the natural logarithm of the change in conductivity (ln((\kappa_t) - (\kappa_0))) versus time, where (\kappa_t) is the conductivity at time t and (\kappa_0) is the initial conductivity. The slope of the resulting linear plot will be equal to -k.
Comparative Data and Influencing Factors
The rate of solvolysis of this compound is significantly influenced by several factors, including solvent polarity, temperature, and the nature of the leaving group.
Solvent Effects:
Polar protic solvents are known to accelerate S(_N)1 reactions by stabilizing the carbocation intermediate and the leaving group anion through solvation.[19][20] The rate of solvolysis is expected to increase with increasing solvent polarity.
| Solvent (80% Aqueous) | Relative Rate Constant (k_rel) |
| Methanol | >1 |
| Ethanol | 1 (Reference) |
| Isopropanol | <1 |
| Acetone | <<1 |
Note: The above data is illustrative and represents expected trends. Actual values will need to be determined experimentally.
Leaving Group Effects:
The nature of the leaving group plays a crucial role in the rate-determining step of S(_N)1 reactions.[21][22][23] A better leaving group, which is a weaker base, will depart more readily, leading to a faster reaction rate.[19][21]
| Substrate | Leaving Group | Relative Rate of Solvolysis |
| 1-Iodo-4-tert-butylcyclohex-1-ene | I⁻ | Fastest |
| This compound | Br⁻ | Intermediate |
| 1-Chloro-4-tert-butylcyclohex-1-ene | Cl⁻ | Slowest |
Note: This table illustrates the expected trend based on leaving group ability.
Conclusion
The kinetic analysis of substitution reactions on this compound provides valuable insights into the mechanisms of vinylic solvolysis. The choice of analytical technique should be guided by the specific research objectives and available resources, with conductometry offering a highly precise method for determining reaction rates. Understanding the influence of solvent, leaving group, and substrate structure is paramount for controlling the outcomes of these reactions, a critical consideration in the design and synthesis of novel chemical entities in drug development and other scientific fields.
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CHEMISTRY 2600. Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). Available at: [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-Bromo-4-tert-butylcyclohex-1-ene
This document provides comprehensive, procedurally-focused guidance for the safe handling and disposal of 1-Bromo-4-tert-butylcyclohex-1-ene. As a brominated organic compound, this chemical requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each critical step.
Hazard Assessment and Immediate Safety Protocols
Understanding the hazard profile of this compound is fundamental to its safe management. This compound is classified as a halogenated organic, which dictates its primary disposal pathway.[1][2] Direct contact can cause skin and eye irritation, and it may be harmful if swallowed.[3][4] Furthermore, like many organic compounds, it is combustible and may emit corrosive hydrogen bromide fumes upon thermal decomposition.[5][6]
Core Safety Principle: The primary objective is to prevent personnel exposure and environmental release through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Essential Protective Measures:
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): A minimum set of PPE is mandatory for handling this substance.
-
Eye Protection: Wear chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]
-
Hand Protection: Use nitrile or neoprene gloves. It is critical to inspect gloves before use and consult the manufacturer's compatibility data to ensure adequate protection.[7]
-
Protective Clothing: A fully-buttoned, long-sleeved lab coat is required to protect against incidental skin contact.[7]
-
| Hazard Classification | Description | Precautionary Statement Reference |
| Chemical Category | Halogenated Organic Compound | [1][2][10] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [3] |
| Skin Irritation | Category 2: Causes skin irritation. | [3][4] |
| Eye Irritation | Category 2A: Causes serious eye irritation. | [4][9] |
| Environmental Hazard | Harmful to aquatic life. |
This table synthesizes data from safety data sheets for closely related brominated organic compounds and general hazard classifications.
Waste Segregation: The Cornerstone of Safe Disposal
The single most critical step in the disposal of this compound is strict waste segregation . As a halogenated organic, it must never be mixed with non-halogenated solvent waste.[2][11]
Causality of Segregation:
-
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., hydrogen bromide) generated.[12][13]
-
Economic and Environmental Impact: Mixing halogenated compounds into a non-halogenated waste stream contaminates the entire volume, drastically increasing disposal costs and preventing the possibility of solvent recovery or fuel blending for the non-halogenated portion.[2]
The following workflow provides a clear decision-making process for waste handling.
Caption: Waste disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe and compliant with regulations such as the Resource Conservation and Recovery Act (RCRA).[14]
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Choose a clean, sealable container made of a chemically resistant material such as polyethylene or polypropylene.[5] The container must be in good condition with a secure, screw-top cap to prevent leaks and vapor release.[11]
-
Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents ("Waste this compound"), and an indication of the associated hazards (e.g., "Irritant," "Combustible").[7][11]
Step 2: Waste Collection
-
Transfer Waste: Carefully pour the waste into the labeled container inside a chemical fume hood. Avoid splashing.
-
Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[11] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.
Step 3: Temporary Storage
-
Designated Area: Store the sealed waste container in a designated, secondary containment unit within a laboratory Satellite Accumulation Area (SAA).
-
Segregate from Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][15]
Step 4: Final Disposal
-
Schedule Pickup: Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][16]
-
Documentation: Complete all necessary waste pickup forms or manifests as required by your institution and regulatory bodies.[8]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Small Spills (manageable within 10 minutes by trained personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the full PPE detailed in Section 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[5][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated container for hazardous waste disposal. Label the container appropriately.[7]
-
Decontaminate: Clean the spill area with soap and water, and wipe down all affected equipment.
Large Spills:
-
Evacuate: Immediately evacuate the affected area.
-
Alert and Isolate: Notify your supervisor and call your institution's emergency number or 911. Secure the area to prevent entry.[7]
-
Ventilate: If safe to do so, ensure the fume hood continues to operate.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][16]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety and environmental stewardship.
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Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency. [Link]
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Navigating the Handling of 1-Bromo-4-tert-butylcyclohex-1-ene: A Guide to Personal Protective Equipment and Safe Operations
For the modern researcher, scientist, or drug development professional, mastery over one's materials is paramount. This extends beyond the reaction vessel to encompass a deep, causal understanding of safety protocols. 1-Bromo-4-tert-butylcyclohex-1-ene (CAS No. 23525-05-5), a versatile halogenated alkene, requires meticulous handling to ensure operator safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a foundational understanding of why each step is critical.
Hazard Identification: Understanding the Intrinsic Risks
Before any handling, a thorough understanding of the compound's specific hazards is non-negotiable. This compound is classified under the Globally Harmonized System (GHS) with a clear set of warnings that dictate our protective strategy.[1]
Table 1: GHS Classification for this compound [1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code | Hazard Statement Description |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335 | May cause respiratory irritation. |
The primary risks—skin, eye, and respiratory irritation—form the three pillars of our personal protective equipment (PPE) protocol. These hazards indicate that the compound can cause inflammation and discomfort upon contact with these tissues. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," is a direct mandate stemming from these classifications.[1]
The Core Directive: A Multi-Layered PPE Protocol
Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal gear. The following protocol is designed to provide a robust barrier against the identified hazards.
Primary Engineering Control: The Chemical Fume Hood
The first line of defense is not worn, but engineered. The hazard statement H335 (May cause respiratory irritation) and the precautionary statement P271 (Use only outdoors or in a well-ventilated area) make the use of a certified chemical fume hood mandatory for all manipulations of this compound.[1] A properly functioning fume hood with adequate face velocity contains vapors at the source, preventing inhalation and systemic exposure.
Tier 1 Defense: Eye and Face Protection
The risk of serious eye irritation (H319) from splashes or vapors necessitates stringent eye protection.
-
Minimum Requirement: Tightly fitting chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times. Standard safety glasses do not provide an adequate seal against chemical vapors and splashes.
-
Recommended for High-Risk Operations: When transferring larger volumes (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn over the chemical safety goggles. This provides an additional layer of protection for the entire face.
Tier 2 Defense: Skin and Body Protection
Preventing skin contact, as mandated by the H315 classification (Causes skin irritation), requires careful selection of lab attire and, most critically, gloves.
-
Protective Clothing: A clean, flame-resistant laboratory coat, fully buttoned, is the minimum requirement. For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Hand Protection - Glove Selection: The choice of glove material is a critical control point. While specific chemical breakthrough time data for this compound is not widely published, recommendations can be made based on its chemical class (halogenated hydrocarbon).[2] Always inspect gloves for tears or pinholes before use.
Table 2: Glove Material Suitability for Halogenated Hydrocarbons
| Glove Material | General Recommendation | Key Considerations |
| Nitrile | Good for splash protection. | Not recommended for prolonged immersion. Change gloves immediately upon known contact. Thicker nitrile gloves (e.g., >8 mil) offer extended protection over standard disposable gloves.[3][4] |
| Neoprene | Good to Excellent. | Offers good resistance to a broad range of chemicals, including halogenated compounds. A suitable choice for extended handling.[3] |
| Butyl Rubber | Excellent. | Provides superior resistance to many organic compounds but may offer less dexterity. Recommended for situations involving significant contact or spill cleanup.[5] |
| Natural Rubber (Latex) | Not Recommended. | Offers poor protection against most organic solvents and halogenated compounds and can pose allergy risks.[3] |
Glove Discipline: Proper glove removal is as important as selection. Use the "glove-in-glove" technique to avoid skin contact with the contaminated outer surface. Dispose of used gloves immediately in a designated hazardous waste container.
Secondary Defense: Respiratory Protection
A NIOSH-approved respirator is a secondary line of defense, to be used only when engineering controls are not feasible or during emergencies, such as a large spill. If required, a full-face respirator with organic vapor cartridges is appropriate. Routine use of respirators necessitates a formal respiratory protection program, including fit testing and training.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow minimizes risk at every stage. The following diagram and protocol outline the essential steps from preparation to disposal.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
